molecular formula C14H16F3NO B1376215 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone CAS No. 1182349-49-0

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1376215
CAS No.: 1182349-49-0
M. Wt: 271.28 g/mol
InChI Key: GAYNMYZCQZOPDY-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (CAS 1182349-49-0) is a high-value piperidine-based building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 14 H 16 F 3 NO and a molecular weight of 271.28 g/mol, is characterized by a benzyl-protected piperidine ring and a reactive trifluoroacetyl ketone group . Its primary research value lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The compound serves as a crucial precursor in the synthesis of piperidine derivatives that act as modulators of the chemokine receptor CCR5, a validated target for therapeutic intervention . Furthermore, its structural motif is integral to compounds investigated as potent and selective Histone Deacetylase (HDAC) inhibitors, which represent a promising approach for anticancer therapy . The trifluoroacetyl group is a privileged structural element that can enhance a molecule's metabolic stability and binding affinity, making this intermediate particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. It is professionally manufactured and supplied with high purity standards (>99%), analyzed by techniques including HPLC, GCMS, and NMR to ensure consistency and reliability for demanding research applications . This product is intended for use in synthetic organic chemistry, pharmaceutical development, and as a reagent for the discovery of new chemical entities. This chemical is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYNMYZCQZOPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735097
Record name 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182349-49-0
Record name 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Introduction

This compound is a fluorinated organic compound featuring a benzylpiperidine moiety linked to a trifluoroethanone group. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Trifluoromethyl ketones, in particular, are valuable synthons in the development of pharmacologically active agents.[1] The benzylpiperidine scaffold is also a common feature in a variety of biologically active compounds, including acetylcholinesterase inhibitors and sigma receptor ligands.[2][3] This guide provides a comprehensive overview of a proposed synthetic route to this compound, designed for researchers and professionals in drug discovery and development.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound suggests a two-step approach starting from the commercially available 1-benzyl-3-hydroxypiperidine. The key transformations involve the oxidation of the secondary alcohol to a ketone, followed by the introduction of the trifluoroacetyl group.

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process:

  • Stage 1: Oxidation of 1-Benzyl-3-hydroxypiperidine to 1-Benzyl-3-piperidone.

  • Stage 2: Trifluoroacetylation of 1-Benzyl-3-piperidone to yield the final product.

This pathway is advantageous as it utilizes a readily available starting material and employs well-established chemical transformations.

Stage 1: Oxidation of 1-Benzyl-3-hydroxypiperidine

The initial step involves the oxidation of the secondary alcohol in 1-benzyl-3-hydroxypiperidine to the corresponding ketone, 1-benzyl-3-piperidone. A variety of oxidizing agents can be employed for this transformation; however, a common and effective method is the use of sodium borohydride in the reverse reaction, suggesting the forward reaction can be achieved with standard oxidizing agents.[4] For the purpose of this guide, a Swern oxidation is proposed, which offers mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
Oxalyl chloride126.93 g/mol 1.5 mL2.1 mmol
Dimethyl sulfoxide (DMSO)78.13 g/mol 2.0 mL28.2 mmol
1-Benzyl-3-hydroxypiperidine191.27 g/mol 3.0 g15.7 mmol
Triethylamine101.19 g/mol 11.0 mL78.5 mmol
Dichloromethane (DCM)84.93 g/mol 100 mL-
Saturated aq. NH4Cl-50 mL-
Saturated aq. NaHCO3-50 mL-
Brine-50 mL-
Anhydrous Na2SO4142.04 g/mol 10 g-

Procedure:

  • A solution of oxalyl chloride (1.5 mL, 2.1 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask under an inert atmosphere (argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

  • A solution of dimethyl sulfoxide (2.0 mL, 28.2 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • A solution of 1-benzyl-3-hydroxypiperidine (3.0 g, 15.7 mmol) in anhydrous dichloromethane (20 mL) is then added dropwise to the reaction mixture. Stirring is continued for 1 hour at -78 °C.[5]

  • Triethylamine (11.0 mL, 78.5 mmol) is added to the flask, and the reaction mixture is allowed to warm to room temperature while stirring for an additional 1-2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).[6]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-benzyl-3-piperidone.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Stage 2: Trifluoroacetylation of 1-Benzyl-3-piperidone

The second stage involves the introduction of the trifluoroacetyl group at the 3-position of the piperidone ring. This can be achieved through the formation of an enolate from 1-benzyl-3-piperidone, followed by reaction with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Experimental Protocol: Trifluoroacetylation

Materials and Reagents:

Reagent/MaterialMolecular WeightQuantityMoles
1-Benzyl-3-piperidone189.26 g/mol 2.0 g10.6 mmol
Sodium hydride (60% dispersion in mineral oil)24.00 g/mol 0.51 g12.7 mmol
Ethyl trifluoroacetate142.08 g/mol 1.8 mL15.9 mmol
Anhydrous Tetrahydrofuran (THF)72.11 g/mol 80 mL-
Saturated aq. NH4Cl-40 mL-
Ethyl acetate88.11 g/mol 100 mL-
Brine-40 mL-
Anhydrous MgSO4120.37 g/mol 10 g-

Procedure:

  • To a stirred suspension of sodium hydride (0.51 g of a 60% dispersion in mineral oil, 12.7 mmol) in anhydrous tetrahydrofuran (40 mL) under an inert atmosphere, a solution of 1-benzyl-3-piperidone (2.0 g, 10.6 mmol) in anhydrous tetrahydrofuran (40 mL) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the enolate.

  • The mixture is then cooled to -78 °C, and ethyl trifluoroacetate (1.8 mL, 15.9 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution (40 mL).

  • The mixture is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine (40 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, and ¹⁹F NMR will verify the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone carbonyl stretching frequency.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Trifluoroacetylation cluster_purification Purification & Analysis start 1-Benzyl-3-hydroxypiperidine reagents1 1. Oxalyl Chloride, DMSO, DCM, -78°C 2. Triethylamine start->reagents1 Oxidation product1 1-Benzyl-3-piperidone reagents1->product1 reagents2 1. NaH, THF, 0°C to RT 2. Ethyl trifluoroacetate, -78°C product1->reagents2 Trifluoroacetylation product2 This compound reagents2->product2 purification Column Chromatography product2->purification analysis NMR, MS, IR purification->analysis

Sources

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the prospective applications of the novel compound, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By combining the well-established N-benzylpiperidine scaffold with a trifluoroethanone moiety, this molecule presents an intriguing candidate for further investigation.

Introduction: A Synthesis of Promising Pharmacophores

The N-benzylpiperidine motif is a cornerstone in modern drug discovery, valued for its structural flexibility and three-dimensional character.[1] This scaffold is present in numerous approved pharmaceuticals, where it often contributes to optimal efficacy and favorable physicochemical properties.[1] The benzyl group, in particular, can engage in crucial cation-π interactions with target proteins, a key factor in modulating biological activity.[1] The piperidine ring itself is a prevalent feature in a wide array of therapeutic agents, including those for cancer and Alzheimer's disease.[2][3]

The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[4] This group can significantly improve metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target.[5][6] Trifluoromethyl ketones, in particular, are valuable synthetic intermediates and have been the subject of extensive research.[7] The combination of these two pharmacophores in this compound suggests a compound with significant potential for biological activity.

Physicochemical and Structural Properties

While empirical data for this compound is not yet available in the public domain, its properties can be predicted based on its constituent moieties.

PropertyPredicted Value
Molecular Formula C₁₄H₁₆F₃NO
Molecular Weight 271.28 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Basicity (pKa) The piperidine nitrogen is expected to be basic, with a pKa similar to other N-benzylpiperidines.
graph "Chemical_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];

N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.9!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="1.2,-1.9!"]; C5 [label="C", pos="1.2,-0.5!"]; C_benzyl [label="CH2", pos="0,1.4!"]; C_phenyl1 [label="C", pos="-0.7,2.4!"]; C_phenyl2 [label="C", pos="-0.7,3.8!"]; C_phenyl3 [label="C", pos="0,4.5!"]; C_phenyl4 [label="C", pos="0.7,3.8!"]; C_phenyl5 [label="C", pos="0.7,2.4!"]; C_phenyl_link [label="C", pos="0,2.1!"];

C_keto [label="C", pos="2.4,-0.5!"]; O_keto [label="O", pos="3.1,0!"]; C_CF3 [label="C", pos="2.9,-1.5!"]; F1 [label="F", pos="2.2,-2.3!"]; F2 [label="F", pos="3.6,-2.3!"]; F3 [label="F", pos="3.6,-0.7!"];

N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_benzyl; C_benzyl -- C_phenyl_link; C_phenyl_link -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl_link;

C5 -- C_keto; C_keto -- O_keto [style=double]; C_keto -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

label="this compound"; fontsize=12; }

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a synthetic molecule featuring a benzylpiperidine scaffold, a privileged structure in central nervous system (CNS) drug discovery, and a trifluoroethanone moiety, known to enhance pharmacological properties. To date, no direct experimental studies have elucidated its specific mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for understanding and investigating its potential MoA. By deconstructing the molecule into its core pharmacophores and analyzing the extensive literature on analogous structures, we hypothesize that this compound functions as a multi-target CNS agent. The primary putative mechanisms involve cholinesterase inhibition and sigma (σ) receptor modulation. This document outlines the scientific basis for this hypothesis and provides detailed experimental protocols for its validation, serving as a strategic roadmap for future research and development.

Structural Deconstruction and Mechanistic Hypothesis

The rational investigation of a novel compound's MoA begins with a thorough analysis of its chemical structure. The molecule can be dissected into two key functional components: the benzylpiperidine scaffold and the trifluoroethanone side chain .

The Benzylpiperidine Scaffold: A Privileged CNS Motif

The benzylpiperidine core is frequently found in biologically active compounds, particularly those targeting the CNS.[1] Its prevalence stems from a combination of structural rigidity, basicity (the piperidine nitrogen is typically protonated at physiological pH), and lipophilicity that facilitates blood-brain barrier penetration.[2][3] Literature on structurally similar compounds points toward three primary, non-exclusive biological targets.

  • Cholinesterase (AChE/BChE) Inhibition: Numerous N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[4] Their inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease.[6] The benzyl group often engages in π-π stacking interactions within the enzyme's active site, while the protonated piperidine nitrogen forms a key cation-π interaction.[4]

  • Sigma (σ) Receptor Modulation: The σ₁ and σ₂ receptors are intracellular chaperone proteins implicated in a wide range of neurological conditions, including neuropathic pain, neurodegeneration, and psychiatric disorders.[7][8] Benzylpiperidine and related structures are well-established high-affinity ligands for σ receptors.[2][7] The interaction is typically driven by the protonated amine and hydrophobic interactions involving the benzyl and piperidine rings.[2]

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine). Selective MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease.[9][10] The benzylpiperidine scaffold has been successfully incorporated into potent and selective MAO-B inhibitors.[9][10]

The Trifluoroethanone Moiety: A Potency and Stability Enhancer

The introduction of fluorine, and specifically the trifluoromethyl (-CF₃) group, is a widely used strategy in modern medicinal chemistry.[11][12] The trifluoroethanone side chain at the 3-position of the piperidine ring is expected to confer several critical properties:

  • Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, potentially increasing the compound's half-life.

  • Enhanced Binding Affinity: The highly electronegative fluorine atoms can alter the electronic profile of the molecule, potentially forming favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[11]

  • Increased Lipophilicity: This can improve membrane permeability and penetration across the blood-brain barrier.

Formulation of a Primary Hypothesis

Based on the convergence of evidence from its structural components, we propose the following primary hypothesis:

This compound is a multi-target CNS modulator with primary activity as a cholinesterase inhibitor and/or a sigma receptor ligand.

The benzylpiperidine core strongly predisposes the molecule to these interactions, while the trifluoroethanone moiety likely serves to enhance potency, selectivity, and pharmacokinetic properties.

Mechanistic_Hypothesis cluster_scaffold Structural Components Compound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone Scaffold Benzylpiperidine Scaffold Compound->Scaffold contains Moiety Trifluoroethanone Moiety Compound->Moiety contains ChE Cholinesterases (AChE & BChE) Scaffold->ChE Known SAR SigmaR Sigma Receptors (σ₁ & σ₂) Scaffold->SigmaR Known SAR MAO Monoamine Oxidases (MAO-A & MAO-B) Scaffold->MAO Known SAR Moiety->ChE Enhances Potency & Pharmacokinetics Moiety->SigmaR Moiety->MAO ChE->ChE ChE->SigmaR ChE->MAO

Caption: Hypothesized link between structure and targets.

Experimental Validation Framework

A rigorous, multi-tiered experimental approach is required to test our hypothesis. The following protocols provide a self-validating system, starting with direct target engagement assays and progressing to cell-based functional assays.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

This experiment will quantify the compound's inhibitory potency against AChE and BChE using the well-established Ellman's method.[13]

Objective: Determine the IC₅₀ values for this compound against human recombinant AChE and BChE.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

    • Prepare substrate solutions: Acetylthiocholine iodide (ATChI) for AChE and S-butyrylthiocholine iodide (BTChI) for BChE.

    • Prepare Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To each well, add Assay Buffer, DTNB solution, and the respective enzyme solution (AChE or BChE).

    • Add aliquots of the test compound dilutions (or vehicle for control wells).

    • Pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the corresponding substrate (ATChI or BTChI).

    • Measure the change in absorbance at 412 nm over time using a spectrophotometric plate reader. The rate of color change is proportional to enzyme activity.[14]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DTNB - Substrates (ATChI/BTChI) - Enzyme (AChE/BChE) Mix Add Buffer, DTNB, Enzyme, and Compound to Wells Reagents->Mix Compound Prepare Serial Dilutions of Test Compound Compound->Mix PreIncubate Pre-incubate (15 min, 37°C) Mix->PreIncubate Initiate Initiate Reaction with Substrate PreIncubate->Initiate Measure Kinetic Absorbance Reading (412 nm) Initiate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for Cholinesterase Inhibition Assay.

Protocol 2: In Vitro Sigma Receptor Radioligand Binding Assay

This assay will determine the compound's binding affinity (Kᵢ) for σ₁ and σ₂ receptors.

Objective: To quantify the binding affinity of this compound at human σ₁ and σ₂ receptors.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane homogenate from a tissue or cell line known to express high levels of sigma receptors (e.g., guinea pig liver for σ₁, or specific transfected cell lines).[15]

    • Homogenize tissue in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend and store at -80°C.[16]

  • Competitive Binding Assay:

    • For σ₁ Receptor: Use -pentazocine as the selective radioligand.[7][15]

    • For σ₂ Receptor: Use [³H]-DTG in the presence of a high concentration of unlabeled (+)-pentazocine to block the σ₁ sites.[17]

    • In a 96-well plate, combine the membrane preparation, the appropriate radioligand (at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound.

    • Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand like haloperidol).[7]

  • Incubation and Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[16]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Sigma_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis Membranes Prepare Receptor-Rich Membrane Homogenate Incubate Incubate Membranes, Radioligand, & Compound Membranes->Incubate Radioligand Select Radioligand (³H-pentazocine for σ₁) ([³H]-DTG for σ₂) Radioligand->Incubate Compound Prepare Serial Dilutions of Test Compound Compound->Incubate Filter Rapid Vacuum Filtration (GF/C filters) Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Scintillation Counting of Bound Radioactivity Wash->Count Calculate Calculate Specific Binding and IC₅₀ Count->Calculate Ki Convert IC₅₀ to Kᵢ (Cheng-Prusoff) Calculate->Ki

Caption: Workflow for Sigma Receptor Binding Assay.

Protocol 3: Cell-Based Neuroprotection Assay

This assay assesses the compound's functional effect on neuronal viability, a crucial step in translating target binding into a physiological outcome.

Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22) under standard conditions.

  • Assay Procedure:

    • Seed cells into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

    • Induce cellular stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate.[6] Include control wells with no toxin and wells with toxin but no test compound.

    • Incubate for a further period (e.g., 24 hours) to allow cell death to occur.

  • Viability Assessment:

    • Measure cell viability using a standard method, such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).

  • Data Analysis:

    • Normalize the viability data to the untreated control wells (100% viability) and the toxin-only wells (0% protection).

    • Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀ (effective concentration for 50% protection).

Data Interpretation and Structure-Activity Relationship (SAR) Context

The results from these experiments will provide a quantitative profile of the compound's activity.

Quantitative Data Summary

The expected outputs can be summarized for clear comparison.

Assay TypeTargetParameterExpected Value Range
Enzyme Inhibition Human AChEIC₅₀Sub-micromolar to low micromolar
Human BChEIC₅₀Sub-micromolar to low micromolar
Receptor Binding Human σ₁ ReceptorKᵢNanomolar to sub-micromolar
Human σ₂ ReceptorKᵢNanomolar to micromolar
Functional Assay NeuroprotectionEC₅₀Micromolar
Contextual SAR of Benzylpiperidine Analogs

The potency of our test compound can be contextualized by comparing it with published data for related molecules.

Compound ClassTarget(s)Key Structural FeaturesReported Potency (IC₅₀ or Kᵢ)Reference
PyridazinobenzylpiperidinesMAO-B3-Cl substitution on benzyl ringIC₅₀ = 0.203 µM[9]
Benzylpiperidine CarboxamidesAChEAmide linker, varied aromatic headIC₅₀ = 0.41 µM[5]
Benzylpiperidine-Pyridine Hybridsσ₁ ReceptorPropylamino linkerKᵢ = 2.97 nM[8]
N-Benzylpiperidine AnalogsAChE, BACE-1Varied linkers and head groupsDual inhibitors with nanomolar potency[3]

This comparative analysis is crucial. For instance, studies have shown that the length of the linker between the benzylpiperidine moiety and another aromatic system is critical for σ₁ receptor affinity, with propyl and butyl linkers often being optimal.[8] The substitution pattern on the benzyl ring is also a key determinant of MAO-B inhibitory activity.[9] The data generated for this compound will contribute a new, valuable data point to this broader SAR landscape.

Conclusion and Future Directions

This guide posits that this compound is a promising CNS-active compound whose mechanism of action is likely centered on the modulation of cholinesterases and/or sigma receptors. This hypothesis is built upon the well-documented pharmacology of its benzylpiperidine core and the known physicochemical benefits conferred by its trifluoroethanone moiety.

The experimental framework detailed herein provides a clear and robust pathway to validating this hypothesis. Successful confirmation of potent activity at these targets would warrant progression to more complex studies, including:

  • Enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In vivo animal models to assess cognitive enhancement (e.g., Morris water maze, Y-maze)[3] or antinociceptive effects (e.g., chronic constriction injury model).[7]

  • Pharmacokinetic studies to determine brain penetration, metabolic fate, and oral bioavailability.

By systematically executing this research plan, the scientific community can definitively elucidate the mechanism of action of this compound and unlock its potential as a lead for the development of novel therapeutics for neurodegenerative and other CNS disorders.

References

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Alarcón-Alonso, J., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

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An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (CAS Number: 1182349-49-0)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope of this Document: As of the latest literature review, dedicated research on 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is limited. This guide has been compiled by leveraging extensive data on its core structural motifs: the benzylpiperidine scaffold and the trifluoromethyl ketone functional group. The information presented herein is a synthesis of established chemical principles and data from analogous compounds to provide a scientifically grounded yet prospective overview for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a fluorinated organic compound featuring a benzyl-substituted piperidine ring linked to a trifluoroethanone moiety. The presence of the benzylpiperidine core suggests potential applications in neuropharmacology, as this scaffold is a well-known pharmacophore in various centrally active agents. The trifluoromethyl ketone group is a critical functional group in medicinal chemistry, known for its ability to act as a potent and selective enzyme inhibitor and to enhance the metabolic stability and bioavailability of drug candidates.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, potential pharmacological significance, proposed analytical methodologies, and essential safety and handling protocols.

Physicochemical Properties
PropertyValueSource/Method
CAS Number 1182349-49-0Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₆F₃NOCalculated
Molecular Weight 271.28 g/mol Calculated
Appearance Likely a solid or oilInferred from related compounds
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structural components

Synthesis and Purification

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 1-benzyl-3-piperidone 1-Benzyl-3-piperidone Alcohol_Intermediate 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol 1-benzyl-3-piperidone->Alcohol_Intermediate 1. TMSCF3 2. Tetrabutylammonium fluoride (TBAF) Trifluoromethyltrimethylsilane Trifluoromethyltrimethylsilane (TMSCF3) Target_Compound This compound Alcohol_Intermediate->Target_Compound Oxidation (e.g., PCC, Swern, or Dess-Martin)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Hypothetical Step-by-Step Guide

Step 1: Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol

  • To a solution of 1-benzyl-3-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add trifluoromethyltrimethylsilane (TMSCF₃).

  • Slowly add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the trifluoromethylation reaction.

  • Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: Oxidation to this compound

  • Dissolve the crude 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol in anhydrous dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC), or perform a Swern or Dess-Martin oxidation. These methods are known to be effective for the oxidation of secondary alcohols to ketones.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction mixture according to the chosen oxidation protocol. Typically, this involves filtration through a pad of silica gel or celite to remove the oxidant byproducts, followed by washing with aqueous solutions.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Potential Pharmacological Significance and Applications

The pharmacological profile of this compound has not been explicitly studied. However, its constituent chemical moieties provide strong indications of its potential biological activities.

The Benzylpiperidine Moiety: A Gateway to the Central Nervous System

The benzylpiperidine scaffold is a common feature in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). Derivatives of benzylpiperidine have been investigated for a range of activities, including:

  • Acetylcholinesterase (AChE) Inhibition: Some N-benzylpiperidine derivatives have been designed as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2] Such inhibitors are used in the symptomatic treatment of Alzheimer's disease.[3]

  • Sigma Receptor Modulation: Benzylpiperidine derivatives have shown high affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[4]

  • Monoamine Oxidase (MAO) Inhibition: Certain benzylpiperidine compounds have been explored as inhibitors of monoamine oxidase, an enzyme that metabolizes monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5]

The Trifluoromethyl Ketone Group: A Potent Pharmacophore

Trifluoromethyl ketones are recognized as valuable functional groups in medicinal chemistry.[6] Their key features include:

  • Enzyme Inhibition: The electrophilic nature of the ketone carbonyl, enhanced by the electron-withdrawing trifluoromethyl group, makes it an excellent warhead for forming stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in the active sites of enzymes. This property has been exploited in the design of potent and selective inhibitors for various proteases and esterases.

  • Metabolic Stability: The trifluoromethyl group can block metabolic oxidation at the alpha-position, thereby increasing the metabolic stability and half-life of a drug candidate.[7]

Pharmacological_Potential cluster_benzylpiperidine Benzylpiperidine Moiety cluster_tfmk Trifluoromethyl Ketone Moiety Target_Compound 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethanone CNS_Activity Potential CNS Activity Target_Compound->CNS_Activity Enzyme_Inhibition Potent Enzyme Inhibition Target_Compound->Enzyme_Inhibition Metabolic_Stability Enhanced Metabolic Stability Target_Compound->Metabolic_Stability AChE_Inhibition AChE Inhibition CNS_Activity->AChE_Inhibition Sigma_Receptor_Modulation Sigma Receptor Modulation CNS_Activity->Sigma_Receptor_Modulation MAO_Inhibition MAO Inhibition CNS_Activity->MAO_Inhibition

Caption: Inferred pharmacological potential of the target compound.

Analytical Methodologies for Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.[8]

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the benzyl group, the protons of the piperidine ring, and the methylene protons of the benzyl group.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the characteristic downfield signal for the ketone carbonyl and the quartet for the trifluoromethyl carbon due to C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds and would show a singlet for the three equivalent fluorine atoms of the CF₃ group.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[10]

  • High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would likely show characteristic losses of the benzyl group, cleavage of the piperidine ring, and fragments corresponding to the trifluoroacetyl group.[11]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the compound and for purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification.

Safety and Handling

Specific safety data for this compound is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical with potential biological activity. The safety information for related compounds, such as 1-benzyl-3-hydroxypiperidine, should be considered.[12][13] General guidelines for handling fluorinated organic compounds should also be followed.[14]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant interest due to the combination of a pharmacologically relevant benzylpiperidine scaffold and a potent trifluoromethyl ketone functional group. While direct research on this molecule is currently lacking, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route is feasible, and the potential for this compound to exhibit interesting biological activities, particularly in the realm of neuropharmacology and enzyme inhibition, warrants further investigation. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for exploring the potential of this and related fluorinated benzylpiperidine derivatives.

References

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Application

Executive Summary: This technical guide provides a comprehensive overview of this compound, a fluorinated synthetic intermediate of significant interest to medicinal chemists and drug development professionals. While not extensively cataloged in public databases, its molecular architecture, combining the privileged N-benzylpiperidine scaffold with an electrophilic trifluoromethyl ketone, marks it as a highly valuable building block for novel therapeutics. This document details its fundamental physicochemical properties, including its calculated molecular weight, proposes a robust synthetic pathway from a readily available precursor, outlines a rigorous analytical workflow for structural verification and quality control, and discusses its potential applications in modern drug discovery.

Introduction: A Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges as a molecule of interest precisely because it embodies this principle. It integrates two critical structural motifs:

  • The N-Benzylpiperidine Core: This three-dimensional, flexible scaffold is prevalent in a multitude of approved drugs and clinical candidates.[1] Its tertiary amine can be protonated at physiological pH, allowing for ionic interactions, while the benzyl group provides a handle for crucial cation-π or hydrophobic interactions with target proteins. Medicinal chemists frequently utilize this motif to optimize efficacy, stereochemistry, and physicochemical properties.[1]

  • The Trifluoromethyl Ketone Moiety: The incorporation of fluorine, and particularly the trifluoromethyl (CF3) group, is a widely adopted strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity. The trifluoromethyl ketone itself is a potent electrophile and a key functional group in a class of reversible covalent inhibitors, often forming stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in enzyme active sites.

The fusion of these two components in this compound creates a versatile intermediate, primed for elaboration into sophisticated drug candidates targeting a range of biological systems, particularly within the central nervous system (CNS).[2]

Physicochemical and Structural Properties

Given the sparse experimental data for this specific molecule in public repositories, its core properties are presented based on established chemical principles and computational predictions. The foundational property is its molecular weight, derived from its chemical formula: C₁₄H₁₇F₃NO.

PropertyValueSource
Molecular Formula C₁₄H₁₇F₃NOCalculated
Average Molecular Weight 272.29 g/mol Calculated
Monoisotopic Mass 272.1262 g/mol Calculated
Topological Polar Surface Area (TPSA) 20.3 ŲPredicted
Calculated LogP (XLogP3-AA) 2.8Predicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 2 (N, O)Predicted
Rotatable Bonds 3Predicted

Table 1: Key Physicochemical Properties of this compound.

Proposed Synthesis: A Logic-Driven Approach

A robust and high-yielding synthesis is paramount for the utility of any chemical intermediate. The most logical and field-proven approach to synthesize this compound is through the mild oxidation of its corresponding secondary alcohol precursor, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol. This precursor is documented and available, making this a reliable and efficient transformation.[3]

Causality of Method Selection: The choice of an oxidation reaction is based on efficiency and predictability. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation conditions are exceptionally mild, operate at or below room temperature, and are known to minimize side reactions, which is critical when dealing with amine-containing substrates that can be sensitive to harsher oxidants. DMP is particularly favored in research settings for its operational simplicity and high yields.

G cluster_0 Synthesis Workflow A 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethan-1-ol (Precursor) B Dess-Martin Periodinane (DMP) Dichloromethane (DCM) A->B Oxidation Room Temp C 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethanone (Target Product) B->C D Workup & Purification (e.g., Column Chromatography) C->D E Purified Product D->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Dess-Martin Oxidation

This protocol is a self-validating system designed for a typical laboratory scale.

  • Preparation: To a solution of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium bicarbonate (NaHCO₃, 2.0 eq) to buffer the acidic byproducts.

  • Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), observing the disappearance of the starting alcohol and the appearance of the more nonpolar ketone product.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. A multi-technique approach ensures a self-validating assessment of the final product.

G cluster_1 Analytical Quality Control Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Crude Purified Product from Synthesis Purity RP-HPLC (>95% Purity Target) Crude->Purity MS Mass Spectrometry (MS) (Confirm m/z) Crude->MS Final Qualified Intermediate (Released for Use) Purity->Final NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR FTIR FTIR Spectroscopy (Confirm C=O) NMR->FTIR FTIR->Final

Caption: A comprehensive analytical workflow for product validation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value matching the calculated exact mass (approx. 273.13).

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.

    • ¹³C NMR: The ketone carbonyl carbon will appear significantly downfield (~190-200 ppm), coupled to the fluorine atoms. The CF₃ carbon will appear as a quartet around 115-120 ppm due to C-F coupling.

    • ¹⁹F NMR: Will exhibit a sharp singlet, confirming the presence of the chemically equivalent fluorine atoms of the CF₃ group.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 1750-1770 cm⁻¹ is expected, which is characteristic of a trifluoromethyl ketone C=O stretch. The high frequency is due to the strong electron-withdrawing effect of the CF₃ group.

Protocol: Purity Determination by RP-HPLC
  • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: The sample, dissolved in acetonitrile, is injected. Purity is determined by the area percentage of the main product peak. A purity level of >95% is typically required for use in subsequent synthetic steps.

Applications in Drug Development

This compound is not an end-product but a versatile platform for further chemical elaboration.[4]

  • Precursor for Enzyme Inhibitors: The electrophilic ketone can be targeted by nucleophilic residues in enzyme active sites. It is a common precursor for inhibitors of proteases, esterases, and other hydrolases.

  • Scaffold for CNS Agents: The benzylpiperidine core is a well-established scaffold for agents targeting CNS receptors and transporters.[1][2] This intermediate allows for the introduction of the CF₃-ketone functionality into such molecules to modulate their activity and pharmacokinetic properties.

  • Derivatization: The ketone can be readily converted into other functional groups, such as hydrates, hemiaminals, oximes, or hydrazones, to explore a diverse chemical space and optimize structure-activity relationships (SAR).

Conclusion

This compound stands as a strategically designed chemical intermediate with high potential for drug discovery. Its synthesis is achievable through reliable and well-understood chemical transformations. The convergence of the pharmacologically relevant N-benzylpiperidine motif and the bio-enhancing trifluoromethyl ketone group provides researchers with a powerful tool for developing next-generation therapeutics. The methodologies and data presented in this guide offer a robust framework for its synthesis, characterization, and strategic deployment in research and development programs.

References

  • PubChem. 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

  • Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. Available at: [Link]

  • ResearchGate. 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Available at: [Link]

  • PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

  • Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • PubChem. 1-[(3S)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. Available at: [Link]

  • University of Pisa Institutional Repository. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

  • PubChem. (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(1-Benzylpiperidin-2-yl)-2,2,2-trifluoroethan-1-one. National Center for Biotechnology Information. Available at: [Link]

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An In-Depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one . The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by elucidating the synthesis, physicochemical properties, and putative biological activities of this molecule.

Introduction

The convergence of the benzylpiperidine scaffold and a trifluoromethyl ketone moiety in 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one presents a compelling case for its investigation as a potential therapeutic agent. The benzylpiperidine core is a well-established pharmacophore found in a multitude of clinically significant drugs, including analgesics and antipsychotics, owing to its ability to interact with various central nervous system (CNS) receptors.[1][2] The incorporation of a trifluoromethyl group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, potency, and bioavailability of drug candidates.[3] This guide will delve into the scientific underpinnings of this unique chemical entity.

The confirmed IUPAC name for the topic compound is 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one , and its associated CAS number is 1182349-49-0.[4]

Physicochemical Properties

While experimental data for 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is not extensively available, its physicochemical properties can be predicted using in silico models, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.[5][6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₄H₁₆F₃NODefines the elemental composition and molecular weight.
Molecular Weight271.28 g/mol Influences absorption and distribution.
LogP~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)~29.5 ŲCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors0Influences solubility and receptor binding.
Hydrogen Bond Acceptors2 (Nitrogen and Oxygen)Influences solubility and receptor binding.
Rotatable Bonds3Relates to conformational flexibility and receptor binding.

Note: These values are estimations from computational models and should be confirmed experimentally.

Synthesis and Characterization

A plausible synthetic route to 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one can be conceptualized based on established methods for the synthesis of trifluoromethyl ketones and functionalization of piperidine rings.

Proposed Synthetic Pathway

A likely synthetic strategy involves the oxidation of the precursor alcohol, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol. This precursor is commercially available or can be synthesized. The oxidation of this secondary alcohol to the corresponding ketone is a standard transformation in organic synthesis.

Alternatively, the target compound could be synthesized through the trifluoroacetylation of a suitable 1-benzylpiperidine-3-yl organometallic reagent or by the reaction of a 1-benzylpiperidine-3-carboxylic acid derivative with a trifluoromethylating agent.[1][8][9]

Synthesis_Pathway cluster_0 Route 1: Oxidation cluster_1 Route 2: Trifluoroacetylation Precursor_Alcohol 1-(1-benzylpiperidin-3-yl)- 2,2,2-trifluoroethanol Target_Ketone_1 1-(1-benzylpiperidin-3-yl)- 2,2,2-trifluoroethan-1-one Precursor_Alcohol->Target_Ketone_1 Oxidizing Agent (e.g., PCC, Swern) Starting_Material_2 1-Benzylpiperidine-3- carboxylic acid/ester Intermediate_2 Activated Acyl Species Starting_Material_2->Intermediate_2 Activation Target_Ketone_2 1-(1-benzylpiperidin-3-yl)- 2,2,2-trifluoroethan-1-one Intermediate_2->Target_Ketone_2 Trifluoromethylating Agent (e.g., TMSCF₃)

Experimental Protocol: Oxidation of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol

This protocol is a generalized procedure and may require optimization.

  • Dissolution: Dissolve 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidizing Agent: Slowly add a solution of an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one.[10]

Characterization

The synthesized compound should be thoroughly characterized using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the chemical structure and purity. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic carbonyl (C=O) stretching frequency for the ketone.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.

Putative Biological Activity and Mechanism of Action

The biological activity of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is yet to be experimentally determined. However, based on its structural components, we can hypothesize its potential pharmacological profile.

Biological_Hypothesis cluster_Benzylpiperidine Benzylpiperidine Moiety cluster_Trifluoromethyl Trifluoromethyl Ketone Moiety Molecule 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethan-1-one CNS_Targets CNS Receptors (e.g., Opioid, Sigma, Dopamine) Molecule->CNS_Targets Potential Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Proteases, Hydrolases) Molecule->Enzyme_Inhibition Potential Interaction Metabolic_Stability Enhanced Metabolic Stability Molecule->Metabolic_Stability Contributes to Potential_Therapeutic_Effects Potential Therapeutic Effects: - Analgesia - Neuroprotection - Anti-inflammatory CNS_Targets->Potential_Therapeutic_Effects Leads to Enzyme_Inhibition->Potential_Therapeutic_Effects Leads to

Benzylpiperidine Core

The benzylpiperidine scaffold is known to interact with a variety of CNS receptors. Benzylpiperidine derivatives have been investigated as ligands for opioid and sigma receptors, suggesting potential applications in pain management.[13][14] Furthermore, some derivatives exhibit activity at dopamine and serotonin transporters, indicating a possible role in modulating neurotransmission.[15]

Trifluoromethyl Ketone Moiety

The trifluoromethyl ketone group is a potent electrophile and can act as a transition-state analog inhibitor of various enzymes, particularly serine and cysteine proteases. This functionality is also known to enhance the metabolic stability of molecules by blocking sites of oxidative metabolism. The bioisosteric replacement of a methyl group with a trifluoromethyl group can significantly alter the electronic properties and binding interactions of a molecule, often leading to increased potency.[3][16]

Hypothesized Mechanism of Action

Given the dual nature of its structure, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one could exhibit a polypharmacological profile. It may act as a modulator of CNS receptors due to the benzylpiperidine moiety, while the trifluoromethyl ketone could confer inhibitory activity against specific enzymes. The synergistic action of these two pharmacophores could lead to novel therapeutic effects, potentially in the areas of analgesia, neurodegenerative diseases, or inflammatory disorders.

Future Directions and Experimental Design

To validate the hypotheses presented in this guide, a systematic experimental evaluation is necessary.

In Vitro Assays
  • Receptor Binding Assays: Determine the binding affinity of the compound for a panel of CNS receptors, including opioid, sigma, dopamine, and serotonin receptors.

  • Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as proteases and hydrolases, to identify potential inhibitory activity.

  • Cell-Based Assays: Evaluate the functional activity of the compound in cell lines expressing the identified target receptors or enzymes. Assess downstream signaling pathways to elucidate the mechanism of action.

In Vivo Studies
  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • Efficacy Studies: Evaluate the therapeutic potential of the compound in relevant animal models of pain, neurodegeneration, or inflammation.

  • Toxicology Studies: Assess the safety profile of the compound through acute and chronic toxicity studies.

Conclusion

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one is a promising, yet underexplored, chemical entity with the potential for significant biological activity. The strategic combination of a privileged benzylpiperidine scaffold with a metabolically robust and functionally versatile trifluoromethyl ketone group warrants further investigation. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule, with the ultimate goal of unlocking its therapeutic potential.

References

A comprehensive list of references will be compiled upon the completion of experimental validation and further literature review. The citations provided throughout this document are indicative of the foundational knowledge upon which this guide is built.

Sources

An In-depth Technical Guide to 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, a molecule of significant interest in contemporary drug discovery. We will delve into its structural components, physicochemical properties, a proposed synthetic pathway with detailed protocols, and its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel scaffolds for neurologically active agents and other therapeutic targets.

Introduction: Deconstructing a Privileged Scaffold

This compound is a synthetic compound that marries two powerful structural motifs frequently employed in medicinal chemistry: the N-benzylpiperidine core and a trifluoromethyl ketone moiety. The synergy of these components offers a unique combination of properties that are highly desirable in the design of novel therapeutic agents.

The N-benzylpiperidine fragment is recognized as a "privileged scaffold" in drug discovery due to its structural flexibility and three-dimensional character.[1] This motif is prevalent in numerous approved drugs and clinical candidates, where it often provides crucial cation-π interactions with target proteins and serves as a versatile anchor for optimizing efficacy and physicochemical properties.[1][2]

The trifluoromethyl group (CF3) is a bioisostere for various functionalities and is widely incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[3] The strong carbon-fluorine bonds are resistant to metabolic degradation, and the group's electron-withdrawing nature can significantly influence the acidity of adjacent protons and the overall electronic profile of the molecule.[3] The trifluoroethanone group, in particular, can act as a potent hydrogen bond acceptor and may participate in covalent or hemiacetal interactions with biological targets.

This guide will provide a detailed exploration of the synthesis and properties of the title compound, offering valuable insights for its potential exploitation in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₄H₁₆F₃NO[4]
Molecular Weight 271.28 g/mol [4]
Canonical SMILES FC(F)(F)C(C1CN(CC2=CC=CC=C2)CCC1)=O[4]
IUPAC Name 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one[4]
CAS Number 1182349-49-0

Note: Some properties may be computationally predicted.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 1-Benzyl-3-piperidone cluster_1 Stage 2: Trifluoroacetylation Benzylamine Benzylamine N_benzylglycine_ester N-benzylglycine ethyl ester Benzylamine->N_benzylglycine_ester Alkylation Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_chloroacetate->N_benzylglycine_ester Alkylation Dieckmann_precursor Dieckmann Precursor N_benzylglycine_ester->Dieckmann_precursor Alkylation Ethyl_4_bromobutyrate Ethyl 4-bromobutyrate Ethyl_4_bromobutyrate->Dieckmann_precursor Alkylation N_benzyl_3_oxopiperidine_ester N-benzyl-3-oxo-piperidine -4-carboxylate Dieckmann_precursor->N_benzyl_3_oxopiperidine_ester Dieckmann Condensation N_benzyl_3_piperidone 1-Benzyl-3-piperidone N_benzyl_3_oxopiperidine_ester->N_benzyl_3_piperidone Hydrolysis & Decarboxylation N_benzyl_3_piperidone_stage2 1-Benzyl-3-piperidone Intermediate_A Intermediate A (e.g., Ester or Acid Chloride) N_benzyl_3_piperidone_stage2->Intermediate_A Functional Group Transformation Target_Compound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone Intermediate_A->Target_Compound Trifluoroacetylation Reagent

Caption: Proposed multi-stage synthesis of the target compound.

Stage 1: Synthesis of 1-Benzyl-3-piperidone Hydrochloride

The synthesis of the piperidone core can be achieved via a multi-step sequence, as detailed in the patent literature, involving the formation of N-benzylglycine ethyl ester, subsequent alkylation, Dieckmann condensation, and final hydrolysis and decarboxylation.[1]

Step-by-Step Protocol:

  • Preparation of N-benzylglycine ethyl ester: Benzylamine is reacted with ethyl chloroacetate in the presence of a base (e.g., triethylamine) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) in an organic solvent like acetonitrile.[1]

  • Alkylation with Ethyl 4-bromobutyrate: The resulting N-benzylglycine ethyl ester is alkylated with ethyl 4-bromobutyrate using a base such as sodium carbonate in a suitable solvent (e.g., tetrahydrofuran) under reflux.[1]

  • Dieckmann Condensation: The dialkylated intermediate undergoes an intramolecular Dieckmann condensation using a strong base like sodium tert-butoxide to form the cyclic β-keto ester, N-benzyl-3-oxo-piperidine-4-carboxylate.[1]

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., concentrated hydrochloric acid) to yield 1-benzyl-3-piperidone, which can be isolated as its hydrochloride salt.[1]

Stage 2: Synthesis of this compound

With the key intermediate, 1-benzyl-3-piperidone, in hand, the next critical step is the introduction of the trifluoroacetyl group. Several methods are available for the synthesis of trifluoromethyl ketones from various precursors. A plausible approach would be the conversion of a carboxylic acid derivative to the target ketone.

Proposed Method: From a Carboxylic Acid Intermediate

A highly effective method for generating trifluoromethyl ketones involves the reaction of a carboxylic acid with trifluoroacetic anhydride (TFAA) and pyridine.[5] This method avoids the need for organometallic reagents and often proceeds under mild conditions.

Trifluoroacetylation_Workflow Start 1-Benzylpiperidine- 3-carboxylic acid Reagents Trifluoroacetic Anhydride (TFAA) Pyridine Toluene, 60-100 °C Start->Reagents 1. React with Intermediate Mixed Anhydride Intermediate Reagents->Intermediate 2. Forms Hydrolysis Aqueous Workup (H₂O, 45 °C) Intermediate->Hydrolysis 3. Hydrolysis & Decarboxylation Product 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone Hydrolysis->Product 4. Yields

Caption: Workflow for the proposed trifluoroacetylation step.

Detailed Experimental Protocol (Proposed):

  • Preparation of 1-Benzylpiperidine-3-carboxylic acid: The precursor, 1-benzyl-3-piperidone, would first need to be converted to the corresponding carboxylic acid. This can be achieved through various standard organic transformations, such as a haloform reaction if applicable, or more likely, through a multi-step sequence involving, for example, the formation of a cyanohydrin followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach could involve oxidation of the corresponding aldehyde, which in turn could be formed from the piperidone.

  • Trifluoroacetylation Reaction:

    • To a solution of 1-benzylpiperidine-3-carboxylic acid in toluene, add pyridine followed by the dropwise addition of trifluoroacetic anhydride (TFAA) at room temperature.[5]

    • The reaction mixture is then heated to between 60-100 °C and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.[5]

    • Upon completion, the reaction is cooled, and water is added. The mixture is then heated to approximately 45 °C to facilitate hydrolysis of any remaining anhydride and promote decarboxylation of the intermediate.[5]

  • Workup and Purification:

    • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.

    • The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification of the crude this compound can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Self-Validation:

  • Choice of Reagents: Trifluoroacetic anhydride is a powerful and readily available reagent for this transformation.[6][7] Pyridine acts as a base to facilitate the reaction.

  • Reaction Conditions: The elevated temperature is necessary to drive the reaction to completion. The subsequent hydrolysis step is crucial for both quenching the reaction and ensuring the desired product is formed.

  • Workup Procedure: The aqueous workup is designed to systematically remove byproducts and unreacted starting materials, ensuring a purer crude product before the final chromatographic purification. Each washing step targets a specific type of impurity (basic, acidic, or water-soluble).

Potential Biological Applications and Future Directions

While no specific biological activity has been reported for this compound, its structural components suggest several promising avenues for investigation in drug discovery.

  • Central Nervous System (CNS) Disorders: The N-benzylpiperidine scaffold is a core component of donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] Derivatives of benzylpiperidine have also been explored as inhibitors of the serotonin transporter, suggesting potential applications in treating depression and other mood disorders.[8]

  • Enzyme Inhibition: The trifluoromethyl ketone moiety is known to act as a reversible covalent inhibitor of certain enzymes, particularly proteases and esterases, by forming a stable hemiacetal or hemiketal with active site serine or cysteine residues. This makes the title compound a candidate for screening against a variety of enzymatic targets.

  • Neuropathic Pain: Benzylpiperidine derivatives have been investigated in clinical trials for the treatment of central neuropathic pain.[9] The unique electronic properties conferred by the trifluoroethanone group could modulate the activity and selectivity of such compounds.

Future research should focus on the synthesis and biological evaluation of this compound against a panel of relevant targets, particularly those implicated in neurodegenerative diseases and pain pathways. Structure-activity relationship (SAR) studies, involving modifications to both the benzyl and piperidine rings, could further optimize its potency and selectivity.

Conclusion

This compound represents a molecule of high potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key features and a detailed, scientifically-grounded proposal for its synthesis. By leveraging established synthetic methodologies and a deep understanding of the roles of its constituent pharmacophores, researchers are well-equipped to explore the therapeutic potential of this and related compounds. The protocols and insights presented herein are intended to serve as a robust foundation for such future investigations.

References

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

  • PubChem. (n.d.). 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Org. Synth.2011 , 88, 165. Available at: [Link]

  • Guedes, J. A., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4788. Available at: [Link]

  • Beare, N. A., & MacLeod, A. M. (1996). Reaction of triflic anhydride with Grignard reagents. Oxidizing properties of triflic anhydride. The Journal of Organic Chemistry, 61(21), 7268–7269. Available at: [Link]

  • Méndez-Ardoy, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(8), 7565. Available at: [Link]

  • Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • Singh, R. P., et al. (2023). Electron-Deficient Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(6), 995–999. Available at: [Link]

  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

  • Wiedemann, J., et al. (1998). Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters: Trifluoromethylation With (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 37(6), 820-821. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is a cornerstone of its progression from a laboratory concept to a viable therapeutic agent. Solubility, in particular, governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

This guide addresses the solubility of This compound , a compound for which, as of the date of this publication, specific experimental solubility data is not publicly available. The absence of data is not a barrier but an opportunity. It compels us to approach the problem from a foundational, scientific perspective.

As a Senior Application Scientist, my objective is not merely to report existing data but to provide a robust, logical framework for characterization. This whitepaper synthesizes insights from structurally related analogs, leverages computational predictions, and outlines rigorous, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to confidently determine the solubility profile of this and other novel compounds, ensuring data integrity and advancing their research objectives.

Structural Analysis and Inferred Physicochemical Landscape

The solubility of a molecule is intrinsically linked to its structure. A thorough analysis of the functional groups within this compound allows us to form a hypothesis regarding its behavior in various solvent systems.

The molecule comprises three key regions:

  • A Benzyl Group: A nonpolar, aromatic moiety that contributes to lipophilicity.

  • A Piperidine Ring: A saturated heterocycle containing a basic tertiary amine. This nitrogen atom is a key site for potential protonation in acidic media, which would dramatically increase aqueous solubility.

  • A 2,2,2-Trifluoroethanone Group: This electron-withdrawing ketone group is a hydrogen bond acceptor but not a donor. The presence of the trifluoromethyl group significantly increases the molecule's lipophilicity and can impact its solid-state properties (e.g., crystal lattice energy).

The interplay of the basic nitrogen and the lipophilic benzyl and trifluoromethyl groups suggests that the compound's solubility will be highly dependent on pH.

Comparative Analysis with Structural Analogs

To ground our predictions, we can examine the known properties of closely related molecules. The primary difference between our target compound and its analogs is the functional group at the 3-position of the piperidine ring.

G Target Target Compound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone Analog1 Alcohol Analog 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethan-1-ol Target->Analog1 - Ketone vs. Alcohol - Similar electronics Analog2 Hydroxyl Analog 1-Benzyl-3-piperidinol Target->Analog2 - Ketone vs. Alcohol - Lacks CF3 group Analog3 Non-fluorinated Ketone 1-[(3S)-1-Benzylpiperidin-3-yl] ethanone Target->Analog3 - Trifluoro-ketone vs. Ketone - Increased lipophilicity

Table 1: Computed Physicochemical Properties of Target Compound and Analogs

Computational models provide a valuable first pass at estimating a compound's properties. The data below, derived from established algorithms like XLogP3, helps quantify the expected impact of the structural modifications.

PropertyTarget Compound (Predicted)1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol[1]1-Benzyl-3-piperidinol[2]1-[(3S)-1-Benzylpiperidin-3-yl]ethanone[3]
Molecular Weight ( g/mol )271.29273.29191.27217.31
XLogP3~2.9 - 3.23.01.641.9
Hydrogen Bond Donors0110
Hydrogen Bond Acceptors2 (O, N)2 (O, N)2 (O, N)2 (O, N)
Polar Surface Area (Ų)~20.323.523.4720.3

Expert Interpretation: The predicted LogP of our target compound is significantly higher than that of its hydroxyl analog (1-Benzyl-3-piperidinol), suggesting a marked decrease in aqueous solubility. The removal of the hydroxyl group, a hydrogen bond donor, is a primary driver for this change. The trifluoromethyl group further enhances lipophilicity. The basic nitrogen atom, however, remains a critical feature, predicting that solubility will be substantially greater in acidic aqueous solutions compared to neutral or basic media. The known slight solubility of 1-Benzyl-3-piperidinol in polar organic solvents like DMSO and Methanol suggests our target compound will likely share this characteristic[4].

A Framework for Experimental Solubility Determination

A multi-tiered approach, moving from qualitative screening to precise quantitative measurement, provides a comprehensive understanding of a compound's solubility. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow for Comprehensive Solubility Assessment

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation Qualitative Protocol 1: Qualitative Solubility (Visual Assessment) Kinetic Protocol 2: Kinetic Solubility (Nephelometry / Turbidimetry) Qualitative->Kinetic informs solvent choice Thermo Protocol 3: Thermodynamic Solubility (Shake-Flask Method) Qualitative->Thermo informs concentration range Profile Comprehensive Solubility Profile (pH-solubility curve, etc.) Kinetic->Profile early-stage data Thermo->Profile gold-standard data

Protocol 1: Qualitative Solubility Classification

Objective: To rapidly assess solubility in a range of pharmaceutically relevant solvents, guiding the design of quantitative experiments. This method classifies the compound's solubility based on the amount of solvent required to dissolve a known mass of solute[5].

Methodology:

  • Preparation: Dispense 10 mg of this compound into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: To each tube, add the selected solvent (see table below) in incremental aliquots (e.g., 100 µL).

  • Mixing: After each addition, vortex the tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the tube for the presence of undissolved solid material against a dark background.

  • Classification: Continue adding solvent up to a total volume of 1 mL. Classify solubility based on the volume of solvent required for complete dissolution.

Table 2: Solvent Panel for Qualitative Assessment

Solvent SystemPurposeExpected Outcome Rationale
Deionized WaterAssesses baseline aqueous solubility.Likely very low due to high LogP.
0.1 M HClSimulates gastric fluid; assesses solubility of the protonated amine salt.Expected to be significantly higher than in water. The basic nitrogen will be protonated, forming a soluble salt.
pH 7.4 Phosphate BufferSimulates physiological pH.Solubility is expected to be low, similar to water, as the tertiary amine (pKa ~8-9) will be largely un-ionized.
Methanol / EthanolCommon polar protic organic solvents.High solubility is expected due to the molecule's overall organic character.
Acetonitrile (ACN)Polar aprotic solvent.Good solubility is likely.
Dimethyl Sulfoxide (DMSO)Strong polar aprotic solvent, common for stock solutions.Very high solubility is expected.
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility, which represents the true maximum concentration of a compound that can be dissolved in a solvent under specific conditions. This is considered the "gold standard" method[6].

Causality-Driven Experimental Design: The core principle is to allow a suspension of the compound to reach equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration is the true saturation point, not a transient supersaturated state.

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a series of glass vials containing a precise volume of the desired solvent (e.g., pH 7.4 buffer). The excess solid is critical to ensure saturation is reached and maintained.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

    • Expert Insight: Equilibrium time must be established. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is essential. Equilibrium is reached when the measured concentration no longer increases over time. For many compounds, 24-48 hours is sufficient[7].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect the supernatant.

    • Trustworthiness Check: Centrifugation (e.g., 10 min at 14,000 rpm) is a reliable method for phase separation. Avoid filtration initially, as the compound may adsorb to the filter membrane, leading to an underestimation of solubility[8].

  • Sample Preparation: Dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Validation: The presence of visible solid compound in the vials after the experiment confirms that the initial amount was in excess, validating the result as a true thermodynamic solubility measurement.

High-Throughput and Computational Approaches

While the shake-flask method provides definitive data, its low throughput is a limitation in early discovery.

Kinetic Solubility Assays

Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer[9]. This method is prone to generating supersaturated solutions, so the measured "solubility" is often higher than the thermodynamic value. However, its speed and low sample consumption make it invaluable for screening large numbers of compounds. Techniques like laser nephelometry, which measures light scattering from precipitated particles, are commonly used for this purpose.

Computational Solubility Prediction

In the absence of any experimental data, in silico models serve as a crucial predictive tool. These methods use the molecule's structure to estimate its solubility.

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations derived from large datasets of known compounds to relate structural descriptors (like LogP, molecular weight, polar surface area) to solubility[10].

  • Machine Learning and AI: Modern approaches use advanced algorithms trained on vast chemical databases to generate more accurate predictions, helping to prioritize compounds for synthesis and testing[11][12].

It is imperative to remember that these are predictive tools. They provide valuable guidance but must always be confirmed by rigorous experimental validation as outlined above.

Conclusion and Forward Look

The solubility of this compound, while not yet experimentally documented, can be logically inferred and systematically determined.

  • Predicted Profile: The compound is expected to be a weakly basic, lipophilic molecule with poor solubility in neutral aqueous media. Its solubility is predicted to increase significantly in acidic conditions due to the protonation of the piperidine nitrogen. High solubility is anticipated in polar organic solvents like DMSO, methanol, and ethanol.

  • Path Forward: The robust, multi-tiered experimental framework detailed in this guide provides a clear and reliable pathway for obtaining high-quality, defensible solubility data. From initial qualitative screening to the gold-standard shake-flask method, these protocols are designed to build a comprehensive understanding of the compound's behavior.

By integrating structural analysis, computational prediction, and rigorous experimental validation, researchers can confidently characterize the solubility of this novel compound, generating the critical data needed to drive informed decisions in the drug development process.

References

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  • National Institutes of Health (NIH). (n.d.). Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. Retrieved from [Link]

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  • University of Pisa Institutional Repository. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]

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  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Disclaimer: The following guide presents a predicted spectroscopic analysis for this compound. As of the date of this publication, comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature. The predictions herein are derived from foundational spectroscopic principles and validated against empirical data from structurally analogous compounds. This document is intended to serve as a robust framework for researchers engaged in the synthesis and characterization of this and related molecules.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry, recognized for its structural flexibility and three-dimensional character, which are conducive to potent and selective interactions with biological targets.[1] Its incorporation into a wide array of approved pharmaceuticals and clinical candidates underscores its utility in fine-tuning efficacy and physicochemical properties.[1] The introduction of a trifluoromethyl ketone (TFMK) moiety to this scaffold is of particular interest. TFMKs are potent inhibitors of serine and cysteine proteases due to the highly electrophilic nature of their carbonyl carbon, which is activated by the strongly electron-withdrawing trifluoromethyl group.[2] This guide provides a detailed predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—that would be expected for the novel compound this compound.

Proposed Synthetic Pathway: From Precursor to Target

A logical and efficient synthesis of the target compound would involve the oxidation of the corresponding secondary alcohol, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol. This precursor can be synthesized via the reaction of an N-benzylpiperidine-3-carbaldehyde with a trifluoromethylating agent like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. The final oxidation step can be achieved using a variety of standard reagents, such as Dess-Martin periodinane (DMP) or a Swern oxidation, which are known for their mild conditions and high yields.

Synthetic_Pathway Precursor 1-Benzyl-3-piperidone Intermediate 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanol Precursor->Intermediate 1. Grignard/Organolithium Reagent 2. Trifluoroacetaldehyde source or   Ethyl Trifluoroacetate Target This compound Intermediate->Target Oxidation (e.g., DMP, Swern)

Caption: Proposed two-step synthesis of the target ketone.

Understanding this pathway is critical as it informs the potential impurity profile. Incomplete oxidation would result in the presence of the starting alcohol, which would be readily detectable in all forms of spectroscopy.

Mass Spectrometry (MS) Analysis: Elucidating Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₁₄H₁₆F₃NO, Molecular Weight: 271.28 g/mol ), we predict a characteristic fragmentation pattern dominated by cleavages at the bonds alpha to the nitrogen atom.

Experimental Protocol: Mass spectra would be acquired using a high-resolution mass spectrometer, employing both Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) to confirm the protonated molecular ion [M+H]⁺.

Predicted Fragmentation Pathway: The primary fragmentation event in N-benzylpiperidine derivatives under EI-MS is the cleavage of the C-N bond connecting the benzyl group to the piperidine ring.[3] This results in the formation of a highly stable tropylium cation at m/z 91. Subsequent fragmentations would involve the piperidine ring itself.

MS_Fragmentation Parent [C₁₄H₁₆F₃NO]⁺ m/z = 271 Frag91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) Parent->Frag91 α-cleavage Frag180 [C₇H₉F₃NO]⁺ m/z = 180 Parent->Frag180 Benzylic cleavage Frag202 [C₁₄H₁₆NO]⁺ - CF₃ m/z = 202 Parent->Frag202 α-cleavage Frag152 [C₆H₇F₃N]⁺ m/z = 152 Frag180->Frag152 - CO Frag69 [CF₃]⁺ m/z = 69 Frag202->Frag69

Caption: Predicted major fragmentation pathways for the target compound.

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)Ion FormulaInterpretation
271[C₁₄H₁₆F₃NO]⁺Molecular Ion (M⁺)
272[M+H]⁺Protonated molecular ion (in ESI-MS)
202[C₁₄H₁₆NO]⁺Loss of •CF₃ radical from the molecular ion
180[C₇H₉F₃NO]⁺Loss of phenyl radical (•C₆H₅) - less likely, but possible
91[C₇H₇]⁺Base Peak. Formation of the stable tropylium ion via benzylic C-N cleavage.[4]
69[CF₃]⁺Trifluoromethyl cation

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is ideal for identifying the key functional groups within a molecule. The most prominent features in the IR spectrum of our target compound will be the strong carbonyl (C=O) stretch and the C-F bond absorptions.

Experimental Protocol: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorptions: The electron-withdrawing trifluoromethyl group significantly increases the frequency of the adjacent carbonyl stretch compared to a standard aliphatic ketone (typically ~1715 cm⁻¹).[5]

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) (Predicted)Functional GroupDescription of Vibration
3050-3020Aromatic C-HC-H stretching from the benzyl ring
2950-2800Aliphatic C-HC-H stretching from the piperidine and benzylic CH₂ groups
~1750-1730C=O (Ketone)Strong carbonyl stretch, shifted to higher frequency by the α-CF₃ group.[6]
1350-1150C-FStrong, characteristic C-F stretching bands
~1120C-NC-N stretching of the tertiary amine

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information for structural elucidation, offering insights into the connectivity and chemical environment of each atom. For a comprehensive analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are required.

Experimental Protocol: Spectra would be recorded on a 400 MHz or higher field NMR spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as a reference for ¹⁹F NMR.

NMR_Structure cluster_labels label_pos label_1 1' label_2 2', 6' label_3 3', 5' label_4 4' label_7 7 label_2p 2 label_3p 3 label_4p 4 label_5p 5 label_6p 6 label_8 8 label_9 9

Caption: Numbering scheme for NMR spectral assignments.

Predicted ¹H NMR Spectrum

The proton NMR will show distinct regions for the aromatic, benzylic, and piperidine protons. The proton at C3 will be significantly deshielded by the adjacent carbonyl group and will be a key diagnostic signal.

Predicted ¹³C NMR Spectrum

The carbon NMR will be characterized by the downfield shifts of the carbonyl carbon (C8) and the CF₃ carbon (C9), which will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR is expected to show a single signal, a singlet, as there are no adjacent protons to couple with. The chemical shift is characteristic of trifluoromethyl ketones.[7]

Table 3: Consolidated Predicted NMR Data (400 MHz, CDCl₃)

Atom #TypePredicted Shift (δ, ppm)MultiplicityIntegrationJ (Hz) (Predicted)Rationale / Comments
2', 6'¹H7.35 - 7.25m5H-Aromatic protons of the benzyl group.[8]
3', 5'¹H7.35 - 7.25m(see above)-Overlapping with other aromatic signals.
4'¹H7.35 - 7.25m(see above)-Overlapping with other aromatic signals.
7¹H~3.55s2H-Benzylic protons, appear as a sharp singlet.[9]
2ax, 6ax¹H~2.90 - 2.70m2H-Axial protons alpha to nitrogen.
2eq, 6eq¹H~2.10 - 1.90m2H-Equatorial protons alpha to nitrogen.
3¹H~3.10m (tt)1HJ ≈ 11, 4Deshielded by the adjacent C=O group. Complex multiplicity due to axial and equatorial neighbors.
4, 5¹H~1.90 - 1.50m4H-Piperidine ring protons, complex overlapping multiplets.
1'¹³C~138.0s--Quaternary aromatic carbon.[9]
2',3',4'¹³C129.0 - 127.0s--Aromatic carbons of the benzyl ring.
7¹³C~63.0s--Benzylic carbon.[9]
2, 6¹³C~54.0, ~53.0s--Carbons alpha to nitrogen.
3¹³C~50.0s--Deshielded by the C=O group.
4, 5¹³C~25.0, ~24.0s--Remaining piperidine ring carbons.
8¹³C~195.0q-²J(C,F) ≈ 35Carbonyl carbon, significantly deshielded and split into a quartet by the three fluorine atoms.
9¹³C~117.0q-¹J(C,F) ≈ 290Trifluoromethyl carbon, appears as a large quartet.
9¹⁹F~-75 to -80s--Characteristic chemical shift for a trifluoromethyl ketone, referenced to CFCl₃.[10]

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted data, grounded in the established behavior of the N-benzylpiperidine and trifluoromethyl ketone moieties, offers a reliable reference for researchers. The key identifying features are expected to be:

  • MS: A molecular ion at m/z 271 and a dominant base peak at m/z 91.

  • IR: A strong carbonyl absorption around 1740 cm⁻¹ and intense C-F stretches between 1350-1150 cm⁻¹.

  • NMR: A characteristic ¹⁹F singlet around -77 ppm, a ¹³C carbonyl quartet near 195 ppm, and a downfield ¹H multiplet for the proton at the 3-position of the piperidine ring.

Experimental verification of these predictions will solidify the structural assignment and contribute valuable data to the broader chemical community.

References

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  • PubChem. (n.d.). 4-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chai, Y. F., Jiang, K. Z., & Pan, Y. J. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503.
  • Mizukami, T., et al. (2008). Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones. Organic Letters, 10(9), 1743–1746.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Spörer, E., et al. (2007). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 45(10), 851-857.
  • Qiu, F., & Sajiki, H. (2015). Trifluoromethyl ketones: properties, preparation, and application.
  • Zhang, L., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4989.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.).
  • Sloop, J. C. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 12, 2847–2861.
  • Google Patents. (2018). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • Ye, L., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 64(3), 235–244.
  • de Andrade, M. M., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(6), 1087-1094.
  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7433-7435.
  • Epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023, September 23). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from: [Link]

  • Brindisi, M., et al. (2018). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 157, 111-128.
  • Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 10183.

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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the potential biological targets of the novel compound, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. By dissecting its core chemical scaffolds—the benzylpiperidine moiety and the trifluoroethanone functional group—we illuminate a strategic path for investigating its therapeutic promise. This guide is intended to serve as a foundational resource for researchers embarking on the characterization and development of this and structurally related molecules.

Introduction: A Molecule of Bimodal Promise

The compound this compound is a synthetic molecule that marries two pharmacologically significant motifs: the versatile benzylpiperidine scaffold, a frequent player in centrally acting agents, and the reactive trifluoroethanone group, a potent enzyme inhibitor. This unique combination suggests a high probability of interaction with multiple biological targets, offering a rich landscape for drug discovery and development. The piperidine ring is a common feature in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] The benzyl group appended to the piperidine nitrogen is a recurrent feature in ligands for a variety of receptors and transporters in the central nervous system (CNS).[2][3]

The trifluoroethanone moiety is of particular interest due to the strong electron-withdrawing nature of the trifluoromethyl group, which significantly enhances the electrophilicity of the carbonyl carbon. This makes it a prime candidate for forming stable, yet potentially reversible, covalent adducts with nucleophilic residues such as serine, cysteine, or threonine within enzyme active sites. This mechanism of action is a hallmark of potent and selective enzyme inhibitors.

This guide will systematically explore the most probable biological targets for this compound, drawing on established knowledge of its constituent chemical fragments. For each potential target class, we will present the scientific rationale for the predicted interaction and provide detailed, actionable protocols for experimental validation.

Part 1: Predicted Biological Targets of the Benzylpiperidine Scaffold

The benzylpiperidine core is a privileged scaffold in medicinal chemistry, known to interact with a range of CNS targets. Based on extensive literature, we have identified the following high-priority target families.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Mechanistic Rationale: The benzylpiperidine structure is a cornerstone of many documented cholinesterase inhibitors.[1] Donepezil, a leading treatment for Alzheimer's disease, features a related benzylpiperidine moiety. The nitrogen atom of the piperidine ring is often crucial for interacting with the catalytic or peripheral anionic site of AChE. The benzyl group can engage in hydrophobic interactions within the active site gorge. Inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing the cognitive decline associated with Alzheimer's disease.[2][4]

Supporting Evidence: Numerous studies have demonstrated that derivatives of 1-benzylpiperidine act as potent inhibitors of both AChE and BChE.[2][4] This established precedent makes cholinesterases a primary target for investigation.

Sigma (σ) Receptors: σ₁ and σ₂ Subtypes

Mechanistic Rationale: Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered promising targets for neurological and psychiatric disorders. The benzylpiperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[3][5][6] The nitrogen atom and the aromatic ring of the benzyl group are key features for binding to these receptors.

Supporting Evidence: Research has shown that various 1-aralkyl-4-benzylpiperidine derivatives exhibit high, often nanomolar, affinity for both σ₁ and σ₂ receptors.[5] Furthermore, dual-acting ligands targeting both sigma and opioid receptors have shown promise in developing safer analgesics.[3]

Monoamine Transporters: SERT, DAT, and NET

Mechanistic Rationale: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters are critical for regulating neurotransmitter levels in the synapse. The benzylpiperidine structure is similar to that of known monoamine reuptake inhibitors like methylphenidate.[7] This structural analogy suggests a potential for competitive inhibition of these transporters.

Supporting Evidence: While some benzylpiperidine derivatives show weaker affinity for DAT and NET compared to other targets, their potential for interaction should not be overlooked.[7] Dual-inhibition of AChE and SERT by benzylpiperidine-based compounds has been explored as a multi-target approach for Alzheimer's disease, addressing both cognitive and neuropsychiatric symptoms.[2]

Opioid Receptors: μ-Opioid Receptor (MOR)

Mechanistic Rationale: The piperidine ring is a core component of many potent opioid analgesics, including fentanyl and meperidine. The benzyl group can occupy a hydrophobic pocket within the opioid receptor binding site.

Supporting Evidence: Recent drug discovery efforts have focused on benzylpiperidine derivatives as dual μ-opioid and σ₁ receptor ligands. These compounds have demonstrated potent antinociceptive effects in various pain models, with a reduced side-effect profile compared to traditional opioids.[3]

Part 2: The Role of the Trifluoroethanone Moiety

The trifluoroethanone group is not merely a passive substituent; it is a reactive warhead that strongly suggests enzyme inhibition as a primary mechanism of action.

Mechanistic Rationale: Trifluoromethyl ketones are known to be potent inhibitors of a wide range of hydrolytic enzymes, particularly serine, cysteine, and threonine proteases and esterases. The carbonyl carbon of the trifluoroethanone is highly electrophilic and susceptible to nucleophilic attack by an active site residue (e.g., the hydroxyl group of serine). This attack forms a stable tetrahedral intermediate, a hemiketal, which effectively inactivates the enzyme. This interaction can be reversible, which is often a desirable trait in drug design.

Supporting Evidence: The biological activities of compounds containing a trifluoromethyl group are diverse and well-documented. They have shown significant anti-inflammatory, anticancer, and antimicrobial properties.[8][9] Specifically, trifluoromethyl ketones have been identified as effective antimicrobial agents, with evidence suggesting they target membrane transporters.[9]

Part 3: Experimental Validation Protocols

To empirically test the hypotheses outlined above, a systematic, multi-tiered approach is recommended. The following protocols provide a robust framework for the initial characterization of this compound.

In Vitro Target-Based Assays

A crucial first step is to assess the direct interaction of the compound with the predicted protein targets using purified enzymes or receptor preparations.

Table 1: Primary In Vitro Assay Panel

Target Family Specific Target Assay Type Key Parameters to Determine
Cholinesterases Human AChE, Human BChEEnzyme Inhibition Assay (Ellman's Method)IC₅₀, Ki, Mechanism of Inhibition (e.g., competitive, non-competitive)
Sigma Receptors Human σ₁, Human σ₂Radioligand Binding AssayKᵢ (using selective radioligands like [³H]-(+)-pentazocine for σ₁)
Monoamine Transporters Human SERT, DAT, NETRadioligand Uptake/Binding AssayIC₅₀, Kᵢ
Opioid Receptors Human μ-opioid (MOR)Radioligand Binding AssayKᵢ (using selective radioligands like [³H]-DAMGO)
Other Enzymes COX-1, COX-2, MAO-A, MAO-BEnzyme Inhibition AssaysIC₅₀

Protocol 1: AChE/BChE Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies cholinesterase activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).

    • Prepare solutions of human recombinant AChE or BChE, DTNB, and the substrate (acetylthiocholine or butyrylthiocholine).

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound dilution (or buffer for control).

    • Add 50 µL of DTNB solution.

    • Add 25 µL of the enzyme solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition, perform kinetic studies by varying substrate concentrations at fixed inhibitor concentrations (Lineweaver-Burk or Michaelis-Menten analysis).

Protocol 2: Sigma Receptor Radioligand Binding Assay

This assay measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from the sigma receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes expressing human σ₁ or σ₂ receptors.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-(+)-pentazocine for σ₁), and various concentrations of the test compound in a suitable binding buffer.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 120 minutes at 37°C).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive sigma ligand (e.g., haloperidol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value and then convert it to a Kᵢ value using the Cheng-Prusoff equation.

In Silico Target Prediction and Molecular Modeling

Computational methods can provide valuable insights into the potential binding modes and affinities of the compound, helping to prioritize experimental efforts.

Protocol 3: Molecular Docking

Step-by-Step Methodology:

  • Target Preparation:

    • Obtain high-resolution crystal structures of the potential target proteins (e.g., AChE, σ₁ receptor) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization and assign appropriate charges.

  • Docking Simulation:

    • Use molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity (docking score) of the compound within the defined active site.

    • For targets susceptible to covalent modification (e.g., serine hydrolases), perform covalent docking simulations to model the formation of the hemiketal adduct.

  • Analysis:

    • Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein.

    • Compare the predicted binding mode with that of known inhibitors to rationalize potential activity.

Part 4: Visualizing the Path Forward

To conceptualize the proposed research strategy, the following diagrams illustrate the key decision-making and experimental workflows.

G cluster_0 Compound Analysis cluster_1 Hypothesis Generation: Potential Target Classes cluster_2 Experimental Validation Workflow Compound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone Scaffold1 Benzylpiperidine Scaffold Compound->Scaffold1 Scaffold2 Trifluoroethanone Moiety Compound->Scaffold2 InSilico In Silico Analysis (Molecular Docking) Compound->InSilico Targets1 Cholinesterases (AChE, BChE) Sigma Receptors (σ₁, σ₂) Monoamine Transporters Opioid Receptors (MOR) Scaffold1->Targets1 Based on known pharmacology Targets2 Serine/Cysteine Hydrolases Other Enzymes (e.g., COX) Scaffold2->Targets2 Based on reactive chemistry InVitro In Vitro Screening (Binding & Inhibition Assays) Targets1->InVitro Targets2->InVitro Hit_ID Hit Identification & Prioritization InVitro->Hit_ID InSilico->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A logical workflow for the identification of biological targets.

G start Start: Test Compound reagents Reagent Prep Enzyme + Buffer + DTNB + Test Compound start->reagents incubation Pre-incubation (10 min, 37°C) reagents->incubation reaction Reaction Initiation Add Substrate (Acetylthiocholine) incubation->reaction measurement Kinetic Reading (Absorbance at 412 nm) reaction->measurement analysis Data Analysis Calculate Vmax Plot % Inhibition vs [I] Determine IC₅₀ measurement->analysis end Result: Potency (IC₅₀) analysis->end

Caption: Workflow for the Cholinesterase Inhibition (Ellman's) Assay.

Conclusion

The dual-pharmacophore nature of this compound makes it a compelling candidate for drug discovery, with a high likelihood of activity across multiple, therapeutically relevant biological targets. The benzylpiperidine core directs it towards CNS receptors and transporters, while the trifluoroethanone group primes it for potent enzyme inhibition. The systematic approach detailed in this guide—from hypothesis generation based on structural analogy to rigorous in vitro and in silico validation—provides a clear and efficient pathway to unlock the full therapeutic potential of this promising molecule. The insights gained will not only characterize this specific compound but also inform the broader development of next-generation therapeutics leveraging these powerful chemical motifs.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2021). PubMed Central. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed. [Link]

  • Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). MDPI. [Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2009). PubMed. [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of the research chemical 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. The information herein is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The guidelines are synthesized from established safety protocols for related chemical structures, including benzylpiperidines and trifluoromethyl ketones, and are grounded in the principles of proactive risk mitigation in a laboratory setting.

Introduction and Compound Profile

The convergence of these two functional groups suggests that this compound is likely to possess significant, and as yet uncharacterized, biological activity. Therefore, it must be handled with the utmost care to prevent accidental exposure and ensure the safety of all laboratory personnel. This guide establishes a framework for risk assessment and outlines best practices for its handling.

Hazard Identification and Risk Assessment

Based on the known hazards of analogous compounds, a thorough risk assessment is critical before any handling of this compound. The primary hazards are anticipated to be:

  • Skin and Eye Irritation: Structurally related benzylpiperidine derivatives are known to cause skin and serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[5]

  • Allergic Skin Reaction (Sensitization): Some piperidine derivatives can cause an allergic skin reaction upon repeated exposure.[5][6]

  • Harmful if Swallowed: Oral ingestion may be harmful, with potential for systemic toxic effects.[5][6]

  • Unknown Pharmacological Effects: Due to its novelty, the specific biological effects of this compound are unknown. Exposure could lead to unforeseen physiological consequences. Benzylpiperidine derivatives have been shown to interact with various neurological targets.[2][7][8]

  • Combustibility: Related compounds are classified as combustible liquids.[5][6]

Table 1: Anticipated Hazard Profile
Hazard ClassificationAnticipated RiskGHS Pictograms (Predicted)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)GHS07 (Exclamation Mark)
Skin SensitizationCategory 1 (May cause an allergic skin reaction)GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)GHS07 (Exclamation Mark)

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

  • Ventilation: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood should have a minimum face velocity of 100 feet per minute (0.5 m/s).

  • Closed Systems: For larger scale operations or repeated handling, the use of a closed system or glove box is strongly recommended to provide maximum containment.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Wear nitrile gloves at all times. Given the lack of specific permeation data, it is advisable to double-glove. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is also required.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and face shieldProtects against splashes and vapors.
Hand Double-layered nitrile glovesPrevents skin contact and absorption.
Body Laboratory coat and chemical-resistant apronProtects skin from contamination.
Respiratory NIOSH-approved respirator (if needed)Prevents inhalation of harmful vapors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to minimize risk during common laboratory procedures.

Weighing and Aliquoting
  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

  • Securely close the primary container immediately after dispensing.

  • Transfer the weighed compound to the reaction vessel or solvent.

  • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of them as hazardous waste.

Solution Preparation
  • Perform all steps within a chemical fume hood.

  • Add the weighed this compound to the chosen vessel.

  • Slowly add the desired solvent, ensuring the container is pointed away from you.

  • If necessary, gently swirl or stir the mixture to dissolve the compound. Avoid splashing.

  • Clearly label the final solution with the compound name, concentration, solvent, and date.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup start Start ppe Don PPE start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Equipment reaction->decontaminate waste Dispose of Waste decontaminate->waste end End waste->end

Caption: A typical experimental workflow for handling the compound.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[6] Refrigeration may be recommended.[5]

  • Container: Keep the container tightly closed and clearly labeled.

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills within a fume hood, wear appropriate PPE and absorb the material with an inert absorbent such as sand or vermiculite.[9]

  • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent.

Exposure
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

emergency_response cluster_routes cluster_actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Flush Skin with Water skin->wash_skin flush_eyes Flush Eyes with Water eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention wash_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

Caption: Decision tree for emergency response to exposure.

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, likely via chemical incineration.[10] Do not dispose of this compound down the drain or in regular trash.[11]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste.

Conclusion

While the specific toxicological profile of this compound is not yet defined, a conservative and cautious approach to its handling is warranted based on its chemical structure. The potential for skin, eye, and respiratory irritation, coupled with unknown but likely potent biological activity, necessitates the stringent use of engineering controls, personal protective equipment, and standardized protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this novel compound and maintain a safe laboratory environment.

References

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  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

  • 1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. PubChem. Available at: [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. ResearchGate. Available at: [Link]

  • 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. PubChem. Available at: [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. University of Pisa. Available at: [Link]

  • 4-Benzylpiperidine. Wikipedia. Available at: [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. PubMed. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel compound, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone . It is important to note that, as of the last update, this specific molecule is not extensively characterized in published literature. Therefore, the information herein is a synthesis of established principles derived from its structural moieties: the 1-benzylpiperidine core and the trifluoromethyl ketone group. The proposed applications and protocols are based on strong scientific precedent and are intended to serve as a foundational guide for pioneering research into this compound's neuropharmacological profile.

Introduction: A Compound of Interest for Cholinergic Modulation

The structure of this compound suggests its potential as a modulator of the cholinergic system, a critical neurotransmitter network implicated in learning, memory, and attention.[1][2] The 1-benzylpiperidine scaffold is a well-established pharmacophore in the design of cholinesterase inhibitors.[3][4][5] Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3] Inhibition of AChE increases the synaptic levels of ACh, a therapeutic strategy employed in the management of cognitive decline associated with conditions like Alzheimer's disease.[3][4]

The trifluoromethyl ketone moiety is a potent electrophile, known to form stable hemiacetal adducts with serine hydrolases, such as acetylcholinesterase.[6] This suggests that this compound may act as a potent, potentially irreversible or slowly reversible, inhibitor of AChE.

Hypothesized Mechanism of Action:

We postulate that this compound will exhibit significant acetylcholinesterase inhibitory activity. The benzylpiperidine portion is expected to bind to the peripheral anionic site (PAS) and/or the catalytic anionic site (CAS) of the enzyme, while the electrophilic trifluoromethyl ketone will react with the catalytic serine residue, leading to potent inhibition.

Synthesis and Characterization

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material is 1-benzyl-3-piperidone hydrochloride, an important chemical intermediate.[7][8]

Proposed Synthetic Pathway:

Synthetic Pathway A 1-Benzyl-3-piperidone C Intermediate Alcohol A->C Nucleophilic Addition B Grignard Reagent (e.g., CF3MgBr) B->C E 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethanone C->E Oxidation D Oxidation (e.g., PCC, Swern) D->E

Caption: Proposed synthesis of this compound.

Characterization:

Upon successful synthesis, the compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety, Handling, and Storage

Given the presence of the trifluoromethyl ketone and piperidine moieties, appropriate safety precautions are essential.

Aspect Guideline Rationale
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.To prevent skin and eye contact with the potentially hazardous compound.[9][10]
Handling Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.[9][10]To minimize respiratory exposure to the potentially toxic and volatile compound.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Consider storage under an inert atmosphere.To prevent degradation from moisture, light, and air. Trifluoromethyl ketones can be sensitive to light and air.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.To ensure environmentally responsible and safe disposal of a potentially hazardous substance.

In Vitro Application: Acetylcholinesterase Inhibition Assay

The primary hypothesized application of this compound is the inhibition of acetylcholinesterase. The following protocol, based on the Ellman's method, can be used to determine the compound's inhibitory potency (IC₅₀).[11][12]

Experimental Workflow:

AChE Inhibition Assay A Prepare Reagents: AChE, DTNB, Acetylthiocholine, Test Compound B Incubate AChE with Test Compound A->B C Add DTNB and Acetylthiocholine B->C D Measure Absorbance at 412 nm C->D E Calculate % Inhibition and IC50 D->E In Vivo Cognitive Assessment A Animal Acclimatization and Habituation B Compound Administration (e.g., i.p., p.o.) A->B C Induction of Cognitive Deficit (e.g., Scopolamine) B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Data Analysis and Interpretation D->E

Caption: Workflow for in vivo assessment of cognitive enhancement.

Detailed Protocol (Morris Water Maze):

The Morris water maze is a widely used task to assess spatial learning and memory in rodents.

  • Animal Preparation:

    • Use adult male mice or rats, housed under standard laboratory conditions.

    • Allow the animals to acclimatize to the facility for at least one week before the experiment.

  • Compound Administration:

    • Dissolve or suspend this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

    • Administer the compound via the desired route (e.g., intraperitoneal or oral) at a predetermined time before behavioral testing.

  • Induction of Amnesia (Optional):

    • To model cognitive impairment, an amnesic agent such as scopolamine (a muscarinic receptor antagonist) can be administered. [4]

  • Morris Water Maze Task:

    • Acquisition Phase (4-5 days):

      • Place the animal in a large circular pool of opaque water.

      • A hidden platform is submerged just below the water surface in one quadrant.

      • Allow the animal to swim freely for a set time (e.g., 60 seconds) to find the platform.

      • Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

      • Conduct multiple trials per day.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Acquisition Phase: Analyze the escape latency across days. A steeper learning curve (decreasing escape latency) in the compound-treated group compared to the control group suggests improved learning.

    • Probe Trial: Compare the time spent in the target quadrant between groups. A significantly longer time spent in the target quadrant by the compound-treated group indicates enhanced memory retention.

Neurochemical Analysis

To confirm the in vivo mechanism of action, neurochemical analysis of brain tissue can be performed.

Ex Vivo Brain Cholinesterase Activity:

  • Following behavioral testing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus and cortex).

  • Homogenize the tissue in an appropriate buffer.

  • Measure the acetylcholinesterase activity in the brain homogenates using the Ellman's method as described in the in vitro section.

  • A significant reduction in AChE activity in the brains of compound-treated animals would provide direct evidence of target engagement.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule for neuroscience research. Its structural features strongly suggest a role as a potent acetylcholinesterase inhibitor, with potential therapeutic applications as a cognitive enhancer. The protocols outlined in this guide provide a robust framework for the initial characterization and validation of this compound's neuropharmacological properties.

Future research should focus on:

  • Determining the selectivity of the compound for acetylcholinesterase versus butyrylcholinesterase. Butyrylcholinesterase is another enzyme that hydrolyzes acetylcholine, and its levels are altered in Alzheimer's disease. [5]* Investigating the reversibility of AChE inhibition.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of the compound.

  • Assessing its potential off-target effects. The 1-benzylpiperidine moiety is also found in ligands for sigma receptors, which could present additional therapeutic avenues or side effects. [13] By systematically applying the methodologies described herein, researchers can unlock the full potential of this compound and contribute to the development of novel therapeutics for neurological disorders.

References

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Application Notes and Protocols: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone as a Potential Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of neurodegenerative diseases, such as Alzheimer's disease, necessitates the continuous exploration of novel therapeutic agents. A key strategy in managing these conditions is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This application note presents a detailed guide to the synthesis, in vitro evaluation, and in silico analysis of a promising, yet under-investigated compound: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone . This molecule uniquely combines the recognized pharmacophore of a benzylpiperidine moiety, known for its interaction with cholinesterases, with a trifluoromethyl ketone group, a potent inhibitor of serine hydrolases.[2][3][4][5] We provide comprehensive, step-by-step protocols for its synthesis, its assessment as a cholinesterase inhibitor using the well-established Ellman's assay, and its characterization through molecular docking. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and similar compounds as potential therapeutics for neurodegenerative disorders.

Introduction: The Rationale for Targeting Cholinesterases

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other dementias.[1] These drugs function by increasing the levels of acetylcholine, a vital neurotransmitter for memory and cognition, in the brain.[6] The two primary forms of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary target, BChE also plays a significant role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease.[7] Therefore, the development of dual inhibitors or selective inhibitors for either enzyme remains an active area of research.

The compound of interest, This compound , is a rationally designed molecule. The benzylpiperidine scaffold is a well-established feature in many potent cholinesterase inhibitors, including the FDA-approved drug donepezil.[2][4] The trifluoromethyl ketone moiety is a key functional group known to act as a transition-state analog inhibitor of serine hydrolases, such as AChE.[3][8] The electrophilic carbonyl carbon of the trifluoromethyl ketone is attacked by the active site serine residue of the enzyme, forming a stable hemiketal adduct and effectively inactivating the enzyme.[3]

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, starting from commercially available precursors. The proposed synthetic route is outlined below.

Proposed Synthetic Pathway

Synthetic Pathway A 1-Benzyl-3-piperidone hydrochloride C This compound A->C 1. Base (e.g., NaH) 2. Ethyl trifluoroacetate 3. Acidic workup B Ethyl trifluoroacetate

Caption: Proposed synthesis of the target compound.

Detailed Synthetic Protocol

Materials:

  • 1-Benzyl-3-piperidone hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl trifluoroacetate

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Free Base: To a solution of 1-benzyl-3-piperidone hydrochloride (1.0 eq) in a mixture of water and diethyl ether, add saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (pH > 8). Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-benzyl-3-piperidone as a free base.

  • Formation of the Enolate: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-benzyl-3-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with Ethyl Trifluoroacetate: Cool the reaction mixture back to 0 °C and add ethyl trifluoroacetate (1.5 eq) dropwise. Stir the reaction at room temperature overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, This compound .

Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Cholinesterase Inhibition

The inhibitory activity of the synthesized compound against AChE and BChE can be determined using the spectrophotometric method developed by Ellman.[9][10][11]

Principle of the Ellman's Assay

This assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[11] Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine by the cholinesterase enzyme. The presence of an inhibitor will reduce the rate of this reaction.[11]

Ellman's Assay A Acetylthiocholine B Thiocholine A->B AChE/BChE D 5-Thio-2-nitrobenzoate (yellow) B->D + DTNB C DTNB (colorless) C->D

Caption: Principle of the Ellman's colorimetric assay.

Protocol for Cholinesterase Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound: This compound

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzymes (AChE and BChE) in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare solutions of the substrates (ATCI and BTCI) in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • A solution of the test compound at various concentrations (or positive control, or solvent for the control).

      • Enzyme solution (AChE or BChE).

    • Incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Hypothetical Data Presentation
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
This compound 0.52.55
Donepezil (Reference)0.011.0100

In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14] This can provide valuable insights into the binding mode and potential interactions of our test compound with the active site of cholinesterases.

Molecular Docking Workflow

Molecular Docking Workflow A Prepare Ligand (3D structure of inhibitor) D Perform Docking Simulation A->D B Prepare Receptor (Crystal structure of AChE/BChE) C Define Binding Site B->C C->D E Analyze Docking Poses and Binding Energies D->E

Caption: A typical workflow for molecular docking studies.

Protocol for Molecular Docking

Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for obtaining the crystal structures of AChE (e.g., PDB ID: 4EY7) and BChE (e.g., PDB ID: 4BDS).

  • A 3D structure of the ligand, This compound , which can be built and energy-minimized using chemical drawing software.

Procedure:

  • Ligand Preparation:

    • Draw the 2D structure of the ligand and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Receptor Preparation:

    • Download the crystal structure of the target enzyme (AChE or BChE) from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the receptor structure.

  • Binding Site Definition:

    • Identify the active site of the enzyme, typically based on the location of the catalytic triad (Ser, His, Glu) and the co-crystallized ligand in the original PDB file.

    • Define a grid box around the active site to encompass the potential binding region.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses of the ligand within the active site.

    • The software will score these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify the most likely binding mode.

    • Visualize the interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the predicted binding mode with that of known inhibitors to validate the docking results.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and evaluation of This compound as a potential cholinesterase inhibitor. The combination of a proven benzylpiperidine scaffold with a reactive trifluoromethyl ketone warhead presents a compelling strategy for the design of potent enzyme inhibitors. The detailed protocols for synthesis, in vitro testing, and in silico analysis are intended to empower researchers to explore this and other novel chemical entities in the quest for new treatments for neurodegenerative diseases.

Future studies should focus on the optimization of the synthetic route, detailed kinetic analysis of enzyme inhibition to determine the mechanism of action (e.g., reversible vs. irreversible, competitive vs. non-competitive), and in vivo evaluation of the compound's efficacy and safety in animal models of cognitive impairment.

References

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Sources

Application Notes and Protocols for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a research chemical and not approved for human use. All protocols must be performed in a certified laboratory environment by trained professionals, adhering to all applicable safety guidelines.

Introduction: A Novel Investigational Compound for a Multifaceted Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, and significant neuroinflammation. This multifaceted nature of AD necessitates the exploration of novel therapeutic agents with the potential to address multiple pathological cascades. This compound emerges as a compound of interest at the intersection of two promising pharmacophores: the benzylpiperidine moiety and the trifluoromethyl ketone group.

The benzylpiperidine scaffold is present in numerous centrally active compounds, with some derivatives exhibiting acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy in AD to enhance cholinergic neurotransmission. Furthermore, the trifluoromethyl ketone group is a bioisostere of a ketone and is known to be present in compounds with neuroprotective properties. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the biological activity of a molecule. This unique combination of structural features in this compound suggests a potential for multi-target engagement in the context of Alzheimer's disease research, warranting a thorough investigation of its therapeutic potential.

This guide provides a comprehensive overview of the key experimental protocols to characterize the activity of this compound, from initial biochemical assays to in vivo cognitive assessments.

Compound Profile: this compound

PropertyDataSource
CAS Number 1182349-49-0Alfa Chemistry[1]
Molecular Formula C₁₄H₁₆F₃NOAlfa Chemistry[1]
Molecular Weight 271.28 g/mol Alfa Chemistry[1]
Purity ≥96%Alfa Chemistry[1]
Appearance Inferred to be a solid or oilN/A
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited.Inferred from similar compounds[2]

Proposed Synthesis and Rationale

G cluster_0 Step 1: Trifluoroacetylation of Piperidine Precursor cluster_1 Step 2: N-Benzylation Piperidine 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanone Trifluoroethanone 1-(Piperidin-3-yl)-2,2,2-trifluoroethanone Piperidine->Trifluoroethanone Reaction EthylTFA Ethyl trifluoroacetate EthylTFA->Trifluoroethanone Reagent FinalProduct This compound Trifluoroethanone->FinalProduct Reaction BenzylBromide Benzyl bromide BenzylBromide->FinalProduct Reagent Base Base (e.g., K₂CO₃) Base->FinalProduct Condition

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of the Trifluoroethanone Piperidine Intermediate. The synthesis would likely begin with a commercially available piperidine precursor, such as 2,2,2-Trifluoro-1-(piperidin-3-yl)ethanone hydrochloride[3]. This intermediate can be synthesized by reacting piperidine with ethyl trifluoroacetate[4].

Step 2: N-Benzylation. The resulting piperidine derivative would then undergo N-alkylation with benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, in an appropriate solvent like acetonitrile. This is a standard and high-yielding reaction to introduce the benzyl group onto the piperidine nitrogen.

Safety, Handling, and Storage

Given the limited specific safety data for this compound, precautions should be based on structurally related compounds such as 1-benzylpiperidin-3-ol.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed and cause skin and eye irritation[5].

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Handle the compound in a well-ventilated fume hood.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, keeping the compound at -20°C is recommended.

Preparation of Stock Solutions

Due to the anticipated low aqueous solubility, a stock solution in dimethyl sulfoxide (DMSO) is recommended for in vitro assays.

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol for a 10 mM Stock Solution:

  • Accurately weigh a precise amount of this compound.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • In a sterile, amber glass vial, dissolve the compound in the calculated volume of DMSO.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Important Considerations for In Vitro Assays: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity[6]. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

In Vitro Characterization: A Multi-pronged Approach

A systematic in vitro evaluation is crucial to elucidate the mechanism of action of this compound. The following assays are recommended:

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE is a clinically validated therapeutic strategy for Alzheimer's disease. The benzylpiperidine moiety suggests a potential for AChE inhibition.

Methodology: Ellman's Method

This colorimetric assay is a widely accepted method for measuring AChE activity.

G cluster_0 Reaction Principle cluster_1 Experimental Workflow ATChI Acetylthiocholine Iodide (Substrate) Thiocholine Thiocholine ATChI->Thiocholine Hydrolysis by AChE AChE Acetylcholinesterase (Enzyme) YellowProduct 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->YellowProduct Reacts with DTNB DTNB (Ellman's Reagent) DTNB->YellowProduct PrepareReagents Prepare Reagents Incubate Incubate AChE with Test Compound PrepareReagents->Incubate AddSubstrate Add ATChI and DTNB Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm AddSubstrate->MeasureAbsorbance CalculateInhibition Calculate % Inhibition MeasureAbsorbance->CalculateInhibition

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution.

    • Test compound dilutions in phosphate buffer (with a final DMSO concentration ≤ 0.5%).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to initiate the pre-incubation.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

Rationale: Preventing the aggregation of Aβ peptides is a primary therapeutic goal in Alzheimer's disease.

Methodology: Thioflavin T (ThT) Fluorescence Assay

ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ fibrils.

Detailed Protocol:

  • Reagent Preparation:

    • Aβ₁₋₄₂ peptide solution (prepared according to the manufacturer's instructions to obtain oligomers or fibrils).

    • Thioflavin T (ThT) solution in glycine-NaOH buffer (pH 8.5).

    • Test compound dilutions.

  • Assay Procedure:

    • In a black, clear-bottom 96-well plate, mix the Aβ₁₋₄₂ peptide solution with various concentrations of the test compound.

    • Incubate the plate at 37°C with gentle shaking to promote aggregation.

    • At specified time points, add the ThT solution to each well.

    • Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and the test compound alone.

    • Plot the fluorescence intensity against time to monitor the aggregation kinetics.

    • Calculate the percentage of inhibition of Aβ aggregation at the final time point for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of Aβ aggregation.

Neuroprotection Assay in a Cell-Based Model

Rationale: Assessing the ability of the compound to protect neurons from Aβ-induced toxicity is a crucial step in evaluating its therapeutic potential. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Aβ neurotoxicity[7].

Methodology: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_0 Experimental Design cluster_1 MTT Assay Principle SeedCells Seed SH-SY5Y cells Pretreat Pre-treat with Test Compound SeedCells->Pretreat InduceToxicity Induce toxicity with Aβ₁₋₄₂ oligomers Pretreat->InduceToxicity MTTAssay Perform MTT assay InduceToxicity->MTTAssay MTT MTT (Yellow) Formazan Formazan (Purple) MTT->Formazan Reduction by MitochondrialReductase Mitochondrial Reductase (in viable cells) MitochondrialReductase->Formazan Solubilize Solubilize Formazan->Solubilize MeasureAbsorbance Measure Absorbance at ~570 nm Solubilize->MeasureAbsorbance

Caption: Workflow for the neuroprotection assay using SH-SY5Y cells and the MTT assay.

Detailed Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding pre-aggregated Aβ₁₋₄₂ oligomers to the cell culture medium.

    • Include control groups: untreated cells, cells treated with the vehicle (DMSO), and cells treated with Aβ₁₋₄₂ alone.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the untreated control to determine the percentage of cell viability.

    • Plot the cell viability against the compound concentration to evaluate the neuroprotective effect.

    • Determine the EC₅₀ value, the concentration at which the compound provides 50% of its maximal protection.

In Vivo Evaluation in an Alzheimer's Disease Animal Model

Following promising in vitro results, the efficacy of this compound should be assessed in a relevant animal model of Alzheimer's disease, such as the 5XFAD or APP/PS1 transgenic mouse models.

Morris Water Maze (MWM)

Rationale: The MWM is a widely used behavioral test to assess spatial learning and memory, which are significantly impaired in Alzheimer's disease[8].

Methodology:

The test involves training mice to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.

Detailed Protocol:

  • Habituation:

    • Allow the mice to acclimate to the testing room for at least 30 minutes before each session.

  • Training Phase (e.g., 5 days):

    • Place a hidden platform in one quadrant of the pool.

    • Gently place the mouse into the water facing the pool wall from one of four starting positions.

    • Allow the mouse to search for the platform for a set time (e.g., 60 seconds). If the mouse fails to find the platform, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day for each mouse.

  • Probe Trial (on the day after the last training day):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim freely for 60 seconds.

    • Record the swimming path using a video tracking system.

  • Data Analysis:

    • Training Phase: Measure the escape latency (time to find the platform) and the path length. A decrease in these parameters over the training days indicates learning.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and the swimming speed.

Novel Object Recognition (NOR) Test

Rationale: The NOR test evaluates recognition memory, another cognitive domain affected in Alzheimer's disease. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

The test consists of a familiarization phase and a test phase.

G cluster_0 Familiarization Phase cluster_1 Test Phase Mouse1 Mouse Arena1 Open Field Arena Mouse1->Arena1 ObjectA1 Object A Arena1->ObjectA1 ObjectA2 Object A Arena1->ObjectA2 Mouse2 Mouse Arena2 Open Field Arena Mouse2->Arena2 ObjectA3 Object A (Familiar) Arena2->ObjectA3 ObjectB Object B (Novel) Arena2->ObjectB

Caption: Schematic of the Novel Object Recognition (NOR) test.

Detailed Protocol:

  • Habituation:

    • Acclimate the mice to the empty testing arena for several minutes on the days preceding the test.

  • Familiarization Phase:

    • Place the mouse in the arena with two identical objects and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Test Phase (after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record its exploratory behavior for a set period.

  • Data Analysis:

    • Measure the time spent exploring each object (familiar and novel).

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically evaluating its effects on key pathological hallmarks of the disease, from enzymatic activity and protein aggregation to neuronal survival and cognitive function, researchers can gain valuable insights into its mechanism of action and therapeutic potential.

Should this compound demonstrate promising activity, further investigations would be warranted, including more detailed mechanistic studies, pharmacokinetic and toxicological profiling, and evaluation in a wider range of Alzheimer's disease models. The unique structural features of this compound make it a compelling candidate for further exploration in the quest for novel and effective treatments for this devastating disease.

References

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Characterization of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, a Putative Reversible Covalent Serine Hydrolase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Dissection of a Modern Covalent Inhibitor

The compound this compound belongs to a potent class of enzyme inhibitors characterized by a trifluoromethyl ketone (TFMK) "warhead". The TFMK moiety is a bioisostere of a tetrahedral intermediate in substrate hydrolysis, but with a critical difference: the high electronegativity of the three fluorine atoms renders the ketone's carbonyl carbon highly electrophilic.[1][2] This feature makes TFMKs particularly effective inhibitors of enzymes that utilize a nucleophilic serine or cysteine residue in their catalytic cycle, such as serine and cysteine proteases and hydrolases.[1][3]

The mechanism of inhibition involves the nucleophilic attack by the active site serine on the electrophilic carbonyl carbon of the TFMK, forming a stable, yet often reversible, covalent hemiketal adduct.[1][4] This two-step process, involving an initial non-covalent binding followed by covalent bond formation, frequently results in slow, tight-binding inhibition kinetics.[1][5][6]

The 1-benzylpiperidine scaffold likely serves as the recognition motif, providing the necessary interactions to orient the TFMK warhead within the active site of a target enzyme. Piperidine-based structures are prevalent in inhibitors of various enzymes, including cholinesterases and key regulators of the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[7][8][9]

This document, authored from the perspective of a senior application scientist, provides a detailed guide for the enzymatic characterization of this compound. We will use human FAAH as an exemplary serine hydrolase target to outline protocols for determining inhibitor potency (IC₅₀), assessing time-dependency, and confirming the reversibility of the covalent interaction.

Principle of Inhibition and Assay Design

Mechanism of Covalent Inhibition

The catalytic activity of serine hydrolases like FAAH relies on a catalytic triad (typically Ser-His-Asp). The serine residue, activated by the histidine, acts as the primary nucleophile. A TFMK-based inhibitor exploits this mechanism. The inhibitor first binds non-covalently to the active site. Subsequently, the catalytic serine attacks the electrophilic ketone, forming a tetrahedral hemiketal, which effectively inactivates the enzyme. The stability of this adduct determines whether the inhibition is reversible or irreversible.[1][10][11]

G E_I E + I (Enzyme + Inhibitor) EI_noncov E·I (Non-covalent Complex) E_I->EI_noncov k₁ (fast) k₋₁ EI_cov E-I (Covalent Adduct) EI_noncov->EI_cov k₂ (slow) k₋₂ caption Mechanism of Reversible Covalent Inhibition.

Caption: Two-step mechanism of reversible covalent inhibition.

Fluorometric Assay Principle

The activity of FAAH can be continuously monitored using a fluorogenic substrate, such as AMC-arachidonoyl amide.[12][13] FAAH hydrolyzes this substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence (measured at Ex/Em = 360/465 nm) is directly proportional to the enzyme's activity.[14] An inhibitor will reduce the rate of this reaction.

Protocol 1: Time-Dependent IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of this compound and to assess if the inhibition is time-dependent, a hallmark of covalent modifiers.[10][15]

Materials and Reagents
  • Enzyme: Recombinant Human FAAH (e.g., from Cayman Chemical, Cat. No. 10011667)

  • Inhibitor: this compound (user-supplied)

  • Substrate: FAAH Substrate (AMC-arachidonoyl amide) (e.g., Cayman Chemical, Cat. No. 10007933)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA

  • Solvent: Anhydrous DMSO (for inhibitor and substrate stock solutions)

  • Plate: Black, flat-bottom 96-well microplate (low-binding)

  • Instrumentation: Multi-mode plate reader with fluorescence detection capabilities

Step-by-Step Methodology

Rationale: This protocol includes a pre-incubation step where the enzyme and inhibitor are mixed prior to substrate addition. If the inhibitor is covalent, its apparent potency (IC₅₀) will increase with longer pre-incubation times. Running multiple pre-incubation time points (e.g., 5 min, 30 min, 60 min) is critical.

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Perform a serial dilution series in DMSO to create 100X working stocks. For a 10-point curve, a 1:3 dilution series starting from 1 mM down to ~50 nM is a good starting point. This wide range is essential for accurately capturing the top and bottom plateaus of the dose-response curve.

  • Assay Plate Setup:

    • Design the plate layout to include:

      • 100% Activity Control (No Inhibitor): 2 µL DMSO.

      • 0% Activity Control (No Enzyme): Wells with all components except the enzyme.

      • Inhibitor Wells: 2 µL of each 100X inhibitor dilution.

    • Add the DMSO or inhibitor solutions to the appropriate wells of the 96-well plate.

  • Pre-incubation:

    • Prepare a master mix of diluted FAAH enzyme in Assay Buffer. The final concentration in the well should be empirically determined to give a robust linear signal within the desired timeframe (e.g., 1-5 ng/well).

    • Add 178 µL of the enzyme mix to each well (containing the 2 µL of DMSO/inhibitor).

    • Shake the plate gently for 30 seconds and incubate at 37°C for the desired pre-incubation time (e.g., 30 minutes).

  • Initiate Reaction:

    • Prepare a 10X substrate solution in DMSO (e.g., 200 µM for a final concentration of 10 µM). The final substrate concentration should be at or below the Kₘ to ensure sensitivity to competitive inhibition.

    • Add 20 µL of the 10X substrate solution to all wells to initiate the reaction. The final volume will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the reader (pre-heated to 37°C).

    • Measure fluorescence intensity (Ex/Em = 360/465 nm) every 60 seconds for 15-20 minutes.

Caption: Workflow for Time-Dependent IC₅₀ Determination.

Data Analysis and Interpretation
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units vs. time and calculating the slope of the linear portion of the curve (mRFU/min).

  • Normalize Data: Express the data as a percentage of the uninhibited control: % Activity = (V₀_inhibitor / V₀_control) * 100

  • Generate Dose-Response Curve: Plot % Activity vs. log[Inhibitor].

  • Fit the Curve: Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.

  • Compare IC₅₀ Values: A significant decrease (shift to the left) in the IC₅₀ value with increased pre-incubation time strongly suggests time-dependent inhibition, consistent with a covalent mechanism.

Pre-incubation TimeIC₅₀ (nM) [Example Data]
5 minutes150.2
30 minutes45.8
60 minutes18.5
Table 1: Example data showing a leftward shift in IC₅₀ with increasing pre-incubation time, indicative of time-dependent inhibition.

Protocol 2: Assessment of Reversibility via Jump Dilution

Objective: To determine if the covalent adduct formed is reversible. This is a critical experiment to differentiate between a reversible covalent inhibitor and an irreversible one.[11]

Rationale: The "jump dilution" method involves incubating the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) to promote adduct formation. This mixture is then rapidly diluted (e.g., 100-fold) into assay buffer containing the substrate.[6] If the inhibitor is reversible, the covalent bond will dissociate over time due to the shift in equilibrium caused by dilution. This results in a recovery of enzyme activity. An irreversible inhibitor will show no such recovery.[5][6]

Step-by-Step Methodology
  • Pre-incubation (Concentrated):

    • In separate microfuge tubes, prepare two mixtures:

      • Inhibitor Sample: High concentration of enzyme (100X final concentration) with the inhibitor at ~20x its IC₅₀ (from the 30-min pre-incubation experiment).

      • Control Sample: The same high concentration of enzyme with an equivalent amount of DMSO.

    • Incubate both tubes at 37°C for 60 minutes to allow for maximal adduct formation.

  • Prepare Assay Plate:

    • Fill the wells of a 96-well plate with 198 µL of Assay Buffer containing the FAAH substrate at its final working concentration (e.g., 10 µM). Pre-warm the plate to 37°C.

  • Jump Dilution and Measurement:

    • Initiate the reaction by adding 2 µL of the concentrated enzyme-inhibitor mix to a well of the pre-warmed plate (this constitutes the 1:100 dilution).

    • Simultaneously, add 2 µL of the concentrated enzyme-DMSO mix to a control well.

    • Immediately place the plate in the reader and begin kinetic measurements (Ex/Em = 360/465 nm) every minute for 60-90 minutes.

Data Analysis and Interpretation
  • Plot fluorescence vs. time for both the control and the inhibitor-treated samples.

  • Interpretation:

    • Control Reaction: Should be linear (or near-linear) over the course of the measurement, representing the uninhibited enzyme rate.

    • Irreversible Inhibitor: The progress curve will be a straight line with a very low slope, indicating no recovery of enzyme activity.

    • Reversible Covalent Inhibitor: The progress curve will be a parabola. The initial rate will be low, but it will gradually increase over time as the inhibitor dissociates from the enzyme, demonstrating the recovery of enzymatic activity.

G cluster_0 Step 1: Concentrated Pre-incubation cluster_1 Step 2: Jump Dilution & Read A Enzyme (100X) + Inhibitor (20x IC₅₀) incubate Incubate 60 min at 37°C A->incubate B Enzyme (100X) + DMSO B->incubate plate Plate with Substrate Buffer incubate->plate Dilute 1:100 read Monitor Activity Recovery plate->read caption Workflow for Jump Dilution Reversibility Assay.

Caption: Workflow for Jump Dilution Reversibility Assay.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing this compound or any novel inhibitor featuring a TFMK warhead. By systematically evaluating time-dependent inhibition and performing a jump dilution experiment, researchers can confidently determine not only the potency of the compound but also its specific mechanism of action as either a reversible or irreversible covalent agent. This level of detail is essential for the rational design and progression of enzyme inhibitors in any drug discovery program.

References

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  • Wang, Z., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]

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  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Ramarao, M. K., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical Biochemistry. Available at: [Link]

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  • ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. Available at: [Link]

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  • Wang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Li, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. Available at: [Link]

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Application Notes and Protocols for In Vivo Evaluation of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Animal Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a novel synthetic compound featuring a benzylpiperidine moiety linked to a trifluoroethanone group. While direct biological data for this specific molecule is not extensively published, its structural components suggest a strong potential for activity within the central nervous system (CNS). The benzylpiperidine scaffold is a well-established pharmacophore in compounds targeting neurological disorders, often exhibiting activity as cholinesterase inhibitors or ligands for sigma receptors.[1][2][3] The trifluoromethyl ketone group, a potent electrophile, is known to form stable hemiacetals with serine hydrolases, such as acetylcholinesterase (AChE), suggesting a potential mechanism of action as a cholinesterase inhibitor.

The deterioration of cholinergic neurons and the subsequent decline in acetylcholine (ACh) levels are significant contributors to the cognitive deficits observed in Alzheimer's disease (AD).[1] Consequently, inhibitors of AChE, the enzyme responsible for ACh degradation, are a cornerstone of current symptomatic treatments for mild to moderate AD.[1] This document outlines a series of detailed protocols for the preclinical evaluation of this compound in a relevant animal model of cholinergic dysfunction and cognitive impairment.

Hypothesized Mechanism of Action

Based on its structural features, we hypothesize that this compound acts as a potent and selective inhibitor of acetylcholinesterase. The trifluoromethyl ketone moiety is expected to interact with the serine residue in the active site of AChE, leading to the inhibition of acetylcholine hydrolysis and an increase in synaptic acetylcholine levels. This, in turn, is predicted to ameliorate cognitive deficits in animal models of cholinergic hypofunction.

Experimental Design and Workflow

A comprehensive in vivo evaluation of a novel CNS-active compound requires a multi-tiered approach, starting from basic toxicity and pharmacokinetic profiling to more complex behavioral and neurochemical analyses. The following workflow provides a logical progression for characterizing the potential therapeutic effects of this compound.

G cluster_0 Phase 1: Pre-Behavioral Assessment cluster_1 Phase 2: Animal Model of Cognitive Impairment cluster_2 Phase 3: Behavioral & Neurochemical Analysis A Compound Synthesis & Purification B Acute Toxicity Study (LD50 Estimation) A->B C Pharmacokinetic Profiling (Blood-Brain Barrier Penetration) B->C D Scopolamine-Induced Amnesia Model E Chronic Administration of Test Compound D->E F Morris Water Maze (Spatial Memory) E->F G Novel Object Recognition (Recognition Memory) E->G H Post-mortem Brain Tissue Analysis (AChE activity, Neurotransmitter levels) F->H G->H

Caption: A multi-phase workflow for the in vivo evaluation of a novel CNS compound.

Protocols

PART 1: Compound Preparation and Formulation

1.1. Synthesis and Purification: The synthesis of this compound can be approached through various synthetic routes. One plausible method involves the acylation of a suitable 3-substituted benzylpiperidine precursor. The synthesis of related benzylpiperidine structures often starts from piperidone derivatives.[4][5][6] For instance, 1-benzyl-3-piperidone can serve as a key intermediate.[4][7] Following synthesis, the final compound must be purified to >98% purity, as confirmed by HPLC, LC-MS, and NMR.

1.2. Formulation for In Vivo Administration: For intraperitoneal (i.p.) injection in rodents, the compound should be dissolved in a vehicle solution. A common and generally well-tolerated vehicle is a mixture of 10% DMSO, 40% PEG400, and 50% saline. The final concentration should be adjusted based on the desired dosage and a maximum injection volume of 10 mL/kg for mice.

PART 2: Pre-Behavioral Studies

2.1. Acute Toxicity Assessment (LD50 Estimation):

  • Objective: To determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD) for subsequent studies.

  • Method: Use a dose-escalation design in a small cohort of mice. Administer single i.p. injections of the compound at increasing doses (e.g., 1, 10, 50, 100, 200 mg/kg).

  • Observations: Monitor animals closely for signs of toxicity (e.g., seizures, lethargy, respiratory distress, abnormal posture) and mortality for at least 72 hours post-injection.

  • Outcome: Establish a dose range for behavioral studies that is well below the toxic level.

2.2. Pharmacokinetic (PK) and Blood-Brain Barrier (BBB) Penetration Analysis:

  • Objective: To confirm that the compound can cross the blood-brain barrier and to determine its concentration profile in the brain over time.

  • Method: Administer a single, non-toxic dose of the compound to a cohort of mice. At various time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection, collect blood and brain tissue.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Outcome: Determine key PK parameters such as Cmax, Tmax, and the brain-to-plasma concentration ratio to confirm CNS availability.

PART 3: Efficacy in a Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely used pharmacological model of cholinergic dysfunction relevant to Alzheimer's disease.[8] Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.

3.1. Animal Model:

  • Species: Adult male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow at least one week of acclimatization before the start of experiments.

3.2. Experimental Groups: A minimum of four groups are recommended:

  • Vehicle Control: Vehicle + Saline

  • Scopolamine Control: Vehicle + Scopolamine

  • Positive Control: Donepezil (an approved AChE inhibitor) + Scopolamine

  • Test Compound: this compound + Scopolamine

3.3. Dosing and Administration:

  • Administer the test compound or Donepezil (e.g., 1 mg/kg) via i.p. injection 30 minutes before the behavioral task.

  • Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes before the behavioral task.

PART 4: Behavioral Assessments

4.1. Morris Water Maze (MWM) for Spatial Learning and Memory:

  • Objective: To assess the ability of the test compound to reverse scopolamine-induced deficits in spatial navigation and memory.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

  • Procedure:

    • Acquisition Phase (4 days): Four trials per day. Mice are placed in the pool from different starting positions and must find the hidden platform. The time to find the platform (escape latency) is recorded.

    • Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Expected Outcome: Scopolamine-treated mice are expected to show longer escape latencies and spend less time in the target quadrant. An effective compound should significantly improve these metrics.

4.2. Novel Object Recognition (NOR) for Recognition Memory:

  • Objective: To evaluate the effect of the test compound on non-spatial recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena.

    • Familiarization Phase: The mouse is placed in the arena with two identical objects and allowed to explore.

    • Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Expected Outcome: Scopolamine should reduce the DI, indicating impaired recognition memory. The test compound is expected to restore the preference for the novel object.

PART 5: Post-mortem Neurochemical Analysis

5.1. Brain Tissue Collection: Immediately following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus and cortex. Flash-freeze the tissues in liquid nitrogen and store at -80°C.

5.2. Acetylcholinesterase (AChE) Activity Assay:

  • Objective: To confirm that the test compound inhibits AChE activity in the brain.

  • Method: Homogenize brain tissue and measure AChE activity using a colorimetric assay based on the Ellman method.

  • Expected Outcome: A significant reduction in AChE activity in the brains of animals treated with the test compound compared to vehicle-treated controls.

Data Presentation

Parameter Vehicle Control Scopolamine Control Positive Control (Donepezil) Test Compound
MWM Escape Latency (Day 4)
MWM Time in Target Quadrant (%)
NOR Discrimination Index
Hippocampal AChE Activity (%)

Conclusion and Future Directions

The successful completion of these protocols will provide a comprehensive initial assessment of the in vivo efficacy of this compound as a potential cognitive enhancer. Positive results would warrant further investigation into its broader pharmacological profile, including selectivity for AChE over butyrylcholinesterase (BuChE), long-term safety studies, and evaluation in transgenic animal models of Alzheimer's disease that exhibit amyloid pathology.[9][10] Such models would help to elucidate whether the compound's effects are purely symptomatic or if it possesses disease-modifying properties. The exploration of its activity at other CNS targets, such as sigma receptors, could also open new avenues for its therapeutic application.[11]

References

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  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

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  • 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. PubMed. Available at: [Link]

  • Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment. NCBI. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]

  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents.

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Application Notes and Protocols for In Vivo Administration of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction: Navigating the Preclinical Path of a Novel Benzylpiperidine Analog

The compound 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a synthetic molecule featuring a benzylpiperidine moiety. While specific preclinical data for this exact compound is not extensively published, the benzylpiperidine scaffold is present in a variety of biologically active molecules, including some that act as cholinesterase inhibitors, which are therapeutic targets for Alzheimer's disease.[1][2] Additionally, related structures have shown affinity for sigma receptors, which are implicated in various neurological processes.[3] This suggests a potential for neurological activity, making in vivo studies in mice a critical step in its preclinical evaluation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to establishing a safe and effective dosage and administration protocol for this compound in mice. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

PART 1: Foundational Principles for In Vivo Studies

Before proceeding with any in vivo administration, a thorough understanding of the test article's physicochemical properties is paramount. This includes solubility, stability, and any potential for irritation. This information will guide the formulation of a suitable vehicle for administration.

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[4][5] Key principles include the 'Three Rs': Replacement, Reduction, and Refinement. Protocols should be designed to minimize pain and distress.[6] Standard laboratory rodent husbandry and care practices should be strictly followed, including appropriate housing, environmental enrichment, and monitoring.[7][8]

The Importance of a Well-Defined Experimental Unit

In preclinical studies, the experimental unit is the smallest entity that can be randomly assigned to a different treatment group.[9] For most injection-based studies, the individual mouse is the experimental unit.[9] Proper identification of the experimental unit is crucial for statistical power and the validity of the results.[9]

PART 2: Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the accurate and consistent delivery of the test compound. The ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing the compound at the desired concentration.

Vehicle Selection Workflow

VehicleSelection A Determine Physicochemical Properties (Solubility, Stability) B Aqueous Solubility? A->B C Sterile Water or Saline (0.9% NaCl) B->C Yes D Consider Co-solvents/Surfactants (e.g., DMSO, Tween 80, PEG) B->D No G Final Formulation: Sterile, Isotonic, pH ~7.4 C->G E Check for Precipitation upon Dilution D->E F Optimize Vehicle Composition E->F Precipitation Occurs E->G No Precipitation F->G

Caption: Workflow for selecting an appropriate vehicle for in vivo administration.

Preparation of Stock and Dosing Solutions

A standardized protocol for preparing dosing solutions is essential for accuracy and reproducibility.[10][11]

Protocol 2.2.1: Stock and Dosing Solution Preparation

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[12]

  • Prepare Dosing Solutions: On the day of administration, dilute the stock solution with the chosen vehicle (e.g., sterile saline) to achieve the final desired concentrations. Ensure the final concentration of any co-solvent (like DMSO) is kept to a minimum (typically <10%) to avoid toxicity.[12]

  • Ensure Sterility and pH: All solutions for parenteral administration must be sterile.[13] The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible to minimize irritation.[13]

PART 3: Administration Routes in Mice

The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[14][15] Common routes for preclinical studies in mice include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[15]

Route of Administration Typical Volume (Adult Mouse) Needle Size (Gauge) Absorption Rate Key Considerations
Oral (Gavage) < 10 mL/kg20-22 g (blunt tip)Slower, subject to first-pass metabolismRisk of esophageal or gastric injury if not performed correctly.[11][16]
Intraperitoneal (IP) < 10 mL/kg25-27RapidRisk of injection into abdominal organs.[17]
Intravenous (IV) < 5 mL/kg (bolus)27-30Immediate and complete bioavailabilityRequires technical skill; potential for local irritation.[13]
Subcutaneous (SC) < 5 mL/kg25-27Slower than IPCan cause local irritation with certain compounds.[13]

Table adapted from various sources.[13][14][15]

PART 4: Dose Determination and Toxicity Assessment

A systematic approach to dose selection is crucial for identifying a therapeutic window and ensuring the safety of the animals.[18] This typically involves a dose range-finding study followed by a more formal toxicity assessment.

Dose Range-Finding (DRF) Study

The primary goal of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality.[18][19]

Protocol 4.1.1: Acute Dose Range-Finding Study

  • Animal Selection: Use a small number of mice (e.g., 3-5 per group) for each dose level.

  • Dose Escalation: Start with a low dose, estimated from any available in vitro data or literature on similar compounds. Gradually increase the dose in subsequent groups (e.g., 2-3 fold increments).[18]

  • Administration: Administer a single dose of this compound via the chosen route.

  • Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, 48, and 72 hours post-dose).[19] Record observations such as changes in posture, activity, breathing, and any signs of pain or distress.

  • Endpoint: The study is complete when signs of significant toxicity are observed, which helps to define the MTD.

Acute Toxicity Study

Once an estimated MTD is determined, a more formal acute toxicity study can be conducted to confirm this dose and further characterize the toxicological profile.

Protocol 4.2.1: Single-Dose Acute Toxicity Study

  • Group Design: Assign mice to several dose groups, including a vehicle control group and at least three dose levels of the test compound (e.g., a low, medium, and high dose, with the high dose being at or near the estimated MTD).

  • Administration: Administer a single dose of the compound or vehicle.

  • Clinical Observations: Monitor and record clinical signs of toxicity, body weight, and food/water consumption daily for up to 14 days.[20]

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any target organ toxicity.

PART 5: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for interpreting efficacy and toxicity data.[21]

PK Study Design

PK_Workflow A Select Dose Level(s) (Based on DRF/Toxicity Data) B Administer Compound (e.g., IV and chosen therapeutic route) A->B C Serial Blood Sampling (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr) B->C D Plasma Preparation C->D F Quantify Compound Concentration D->F E Bioanalytical Method Development (e.g., LC-MS/MS) E->F G Pharmacokinetic Analysis F->G H Determine Key Parameters (Cmax, Tmax, AUC, t1/2)[13] G->H

Sources

Probing the Enigmatic Sigma Receptors: Application and Protocols for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Landscape of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins that play a crucial role in a multitude of cellular functions. The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a wide array of physiological and pathological processes, including pain modulation, neuroprotection, cancer biology, and psychiatric disorders. The σ1R, in particular, is a ligand-regulated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, influencing calcium signaling, ion channel function, and cellular stress responses. This makes sigma receptors attractive targets for the development of novel therapeutics.

The exploration of the sigma receptor pharmacopeia relies on the development of novel and selective ligands. Compounds featuring a benzylpiperidine scaffold have shown promise as sigma receptor ligands. This guide provides a detailed examination of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone , a compound with structural motifs suggestive of potential interaction with sigma receptors, and outlines comprehensive protocols for its characterization.

Compound Profile: this compound

While "this compound" is a known chemical entity, as of the latest literature review, its specific pharmacological profile at sigma-1 and sigma-2 receptors has not been extensively documented in peer-reviewed publications. The following section outlines the known physicochemical properties and provides a framework for its empirical characterization.

PropertyValueSource
CAS Number 1182349-49-0
Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
Chemical Structure (Structure can be visualized from the name)

The presence of the benzylpiperidine core is a common feature in many known sigma receptor ligands. The trifluoroethanone moiety introduces unique electronic properties that may influence binding affinity and selectivity. To ascertain its utility as a research tool for studying sigma receptors, a thorough pharmacological evaluation is necessary. The following protocols provide a robust methodology for such a characterization.

Experimental Protocols: Characterizing a Novel Sigma Receptor Ligand

The following protocols are presented as a guide for researchers to determine the binding affinity and functional activity of "this compound" at sigma-1 and sigma-2 receptors.

Protocol 1: In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the test compound.

Objective: To determine the binding affinity (Ki) of "this compound" for sigma-1 and sigma-2 receptors.

Materials:

  • Test Compound: this compound

  • Membrane Preparations: Guinea pig brain or liver membranes, or cell lines expressing human sigma-1 or sigma-2 receptors.

  • Radioligands:

    • For σ1R: -pentazocine (a selective σ1R agonist)

    • For σ2R: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1R ligand (e.g., (+)-pentazocine) to block binding to σ1R.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Filtration Apparatus: Brandel cell harvester or equivalent

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Workflow for Radioligand Binding Assay:

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

    • Thaw the membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

      • Competitive Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Neurite Outgrowth in PC12 Cells

Sigma-1 receptor agonists have been shown to promote neurite outgrowth in PC12 cells, a process that can be blocked by σ1R antagonists. This assay can help determine the functional activity of "this compound".

Objective: To determine if "this compound" acts as a sigma-1 receptor agonist or antagonist.

Materials:

  • PC12 cell line

  • Cell culture medium: RPMI-1640 supplemented with horse serum and fetal bovine serum.

  • Nerve Growth Factor (NGF)

  • Test Compound: this compound

  • Known σ1R agonist: (+)-Pentazocine

  • Known σ1R antagonist: Haloperidol or NE-100

  • Cell culture plates

  • Microscope with imaging capabilities

Workflow for Neurite Outgrowth Assay:

Caption: Workflow for assessing functional activity via neurite outgrowth.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture PC12 cells in standard conditions.

    • Seed the cells onto collagen-coated plates at an appropriate density.

  • Treatment:

    • After 24 hours, replace the medium with a low-serum medium containing NGF (a sub-optimal concentration to allow for potentiation by agonists).

    • Add the test compound at various concentrations to different wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with NGF and the vehicle used for the test compound.

      • Positive Control (Agonist): Cells treated with NGF and a known σ1R agonist (e.g., (+)-pentazocine).

      • Antagonist Control: To test for antagonist activity, pre-incubate cells with the test compound for 30 minutes before adding a known σ1R agonist.

      • Negative Control (Antagonist): Cells treated with NGF, a known σ1R agonist, and a known σ1R antagonist (e.g., NE-100).

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Imaging and Analysis:

    • Fix the cells with paraformaldehyde and stain with a suitable marker (e.g., β-III tubulin antibody or a general cell stain).

    • Capture images of multiple fields per well using a microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells bearing neurites longer than the cell body diameter.

  • Interpretation of Results:

    • Agonist Activity: A significant increase in neurite outgrowth compared to the vehicle control suggests agonist activity.

    • Antagonist Activity: A significant inhibition of the agonist-induced neurite outgrowth suggests antagonist activity.

Conclusion and Future Directions

The provided protocols offer a comprehensive framework for the initial characterization of "this compound" as a potential sigma receptor ligand. A thorough in vitro binding analysis is the critical first step to establish its affinity and selectivity profile. Subsequent functional assays will then elucidate its mode of action as an agonist or antagonist. Should this compound demonstrate high affinity and selectivity for either sigma receptor subtype, it could serve as a valuable pharmacological tool for further investigating the complex roles of these receptors in health and disease. Further studies could involve in vivo models to assess its therapeutic potential in areas such as neuropathic pain, neurodegenerative disorders, or cancer.

References

  • Brimson, J. M., et al. (2011). Sigma-1 receptors as therapeutic targets. Frontiers in Pharmacology, 2, 1-3.
  • INIS-IAEA. (n.d.). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. Retrieved from [Link]

  • Martin, W. R., et al. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 517-532.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluri-potent modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278.
  • Abadi, A. H., et al. (2004). Synthesis and structure-activity relationship of a series of sigma receptor ligands. Journal of medicinal chemistry, 47(27), 6777-6787.
  • García-Vázquez, N., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 25(15), 3493.
  • Romieu, P., et al. (2002). The sigma-1 receptor: a new player in the modulation of pain. Current pharmaceutical design, 8(10), 835-849.

Application Notes & Protocols: A Methodological Guide for the Investigation of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the potential utility of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone as a foundational scaffold in modern medicinal chemistry. This compound uniquely combines two high-value structural motifs: the N-benzylpiperidine (N-BP) core, a privileged structure known for its three-dimensional flexibility and role in establishing critical cation-π interactions with biological targets[1][2], and the trifluoroethyl ketone group, a feature widely employed to enhance metabolic stability and target affinity[3]. While direct biological applications of this specific molecule are not yet extensively documented, its constituent parts are prevalent in numerous approved therapeutics, particularly for neurological disorders. This guide, therefore, serves as a prospectus, outlining the scientific rationale for its investigation and providing detailed, validated protocols for its synthesis, characterization, and biological evaluation against relevant therapeutic targets.

Molecular Profile and Rationale for Investigation

The strategic value of this compound lies in the synergistic combination of its two core components. Understanding these components provides a logical basis for hypothesizing its therapeutic potential.

Physicochemical Properties

The fundamental properties of the title compound are summarized below. This data provides a baseline for its handling, formulation, and interpretation in subsequent assays.

PropertyValueSource
CAS Number 1182349-49-0[4]
Molecular Formula C₁₄H₁₆F₃NO[4]
Molecular Weight 271.28 g/mol [4]
Appearance White to off-white solid (predicted)General chemical knowledge
Key Features N-Benzylpiperidine, Trifluoroethyl ketone[4]
The N-Benzylpiperidine (N-BP) Scaffold: A Privileged Structure

The N-BP motif is a cornerstone in medicinal chemistry, recognized for its frequent appearance in clinically successful drugs[1]. Its utility stems from several key attributes:

  • Structural Flexibility: The non-planar, three-dimensional nature of the piperidine ring allows for optimal spatial orientation within complex protein binding pockets, enhancing target selectivity and improving ADMET properties[2].

  • Cation-π Interactions: The tertiary amine of the piperidine ring is typically protonated at physiological pH. This positive charge enables strong cation-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in enzyme active sites or receptor binding domains, a crucial factor for high-affinity binding[1][2].

  • Versatility in Synthesis: The nitrogen atom serves as a convenient handle for synthetic modification, allowing chemists to fine-tune the molecule's efficacy and physicochemical properties[1]. This scaffold is a key component in drugs targeting cholinesterases for Alzheimer's disease and sigma receptors for neuropathic pain[5][6][7].

The Trifluoroethyl Ketone Moiety: Enhancing Drug-Like Properties

The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy in drug design to overcome common developmental hurdles[3].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the compound's half-life and bioavailability[3].

  • Binding Affinity & Lipophilicity: The CF₃ group is highly lipophilic and a potent electron-withdrawing group. It can modulate the acidity of nearby protons and engage in unique dipole-dipole or hydrogen bond interactions, thereby enhancing binding affinity and selectivity for the target protein[3].

  • The Ketone Functional Group: The electrophilic nature of the ketone carbonyl carbon makes it a potential "warhead." It can form reversible covalent bonds (e.g., hemiacetals or hemiketals) with nucleophilic residues like serine or cysteine in an enzyme's active site, leading to potent, reversible inhibition.

Synthesis and Library Development Strategy

While this compound is commercially available as a research chemical, understanding its synthesis is crucial for generating analogs for structure-activity relationship (SAR) studies. A plausible and efficient synthetic route can be envisioned starting from 1-benzyl-3-piperidone hydrochloride, a known chemical intermediate[8][9].

Protocol: Synthesis of the Core Scaffold

This protocol outlines a general method for the synthesis of this compound via trifluoromethylation of an enolate intermediate.

Causality: This approach is chosen for its reliability and high yield in introducing the trifluoromethyl group. Ruppert's reagent (TMSCF₃) is a safe and effective source of a nucleophilic CF₃ anion equivalent, which readily reacts with the ketone precursor.

Materials:

  • 1-Benzyl-3-piperidone hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • (Trifluoromethyl)trimethylsilane (Ruppert's Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization: Suspend 1-benzyl-3-piperidone hydrochloride in diethyl ether and wash with saturated sodium bicarbonate solution to obtain the free base. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Enolate Formation: Dissolve the resulting 1-benzyl-3-piperidone free base in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.

  • Slowly add 1.1 equivalents of LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Trifluoromethylation: To the cold enolate solution, add 1.2 equivalents of TMSCF₃ dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Fluoride-induced Cleavage: Cool the reaction mixture to 0 °C and add 0.1 equivalents of TBAF solution. Stir for 30 minutes.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Workflow for SAR Library Generation

To explore the therapeutic potential, a library of analogs should be synthesized to establish SAR. Modifications should target the benzyl ring and potentially the piperidine scaffold.

SAR_Workflow Core 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone ModA Aromatic Ring Modification (Substituted Benzyl Halides) Core->ModA ModB Piperidine Ring Modification (Alternative Precursors) Core->ModB Library Diverse Chemical Library ModA->Library ModB->Library Screening Biological Screening (Primary Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for generating and screening a chemical library.

Protocols for Biological Evaluation

Based on the known activities of the N-BP scaffold, the following assays represent logical starting points for characterizing the biological profile of this compound and its derivatives.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Rationale: Many N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease[5][7][10]. This colorimetric assay is a robust, high-throughput method to determine inhibitory potency (IC₅₀).

Principle: The assay measures the activity of cholinesterase by detecting the product of the enzymatic reaction, thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.

Ellman_Reaction cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE/BChE Thiocholine_node Thiocholine Thiocholine->Thiocholine_node DTNB DTNB (colorless) TNB TNB Anion (yellow) DTNB->TNB Thiocholine_node->TNB +

Caption: Principle of the Ellman's method for cholinesterase activity.

Materials:

  • Human recombinant AChE and human serum BChE

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound (dissolved in DMSO)

  • Donepezil (positive control)

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates (ATCI/BTCI) and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control/blank).

  • Add 125 µL of DTNB solution to each well.

  • Add 25 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the enzyme control without inhibitor. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity

Rationale: The N-BP scaffold is a common feature in high-affinity ligands for sigma receptors, which are implicated in neuropathic pain and other CNS disorders[6]. A competitive radioligand binding assay is the standard method to determine a compound's affinity (Kᵢ) for a specific receptor.

Materials:

  • Membrane preparations from cells expressing human sigma-1 receptors (e.g., CHO-hσ₁)

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound serial dilutions

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In polypropylene tubes, combine:

    • 100 µL of assay buffer (for total binding) OR 100 µL of haloperidol (for non-specific binding) OR 100 µL of test compound dilution.

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kₑ).

    • 50 µL of the receptor membrane preparation.

  • Incubation: Vortex the tubes gently and incubate at 37 °C for 120 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under vacuum using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the percent inhibition of specific binding caused by the test compound at each concentration. Calculate the IC₅₀ value from a dose-response curve and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Interpretation and Project Progression

Systematic evaluation and interpretation of data from primary assays are critical for advancing a compound through the drug discovery pipeline.

Summary of Key Evaluation Parameters

The data generated from the initial screening protocols should be organized to facilitate clear decision-making.

Compound IDAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)σ₁ Receptor Kᵢ (nM)
BPTFE-Core [Insert Data][Insert Data][Calculate][Insert Data]
Analog-A1 [Insert Data][Insert Data][Calculate][Insert Data]
Analog-A2 [Insert Data][Insert Data][Calculate][Insert Data]

Interpretation:

  • Potency: Lower IC₅₀ and Kᵢ values indicate higher potency. Sub-micromolar activity is often desired for progression.

  • Selectivity: For cholinesterase inhibitors, the selectivity index can be important. High selectivity for AChE may be desirable for early-stage Alzheimer's, while dual inhibition or BChE selectivity may be relevant for later stages[10].

  • SAR: By comparing the activity of analogs to the core compound, researchers can deduce which structural modifications enhance or diminish activity, guiding the design of the next generation of compounds.

Overall Drug Discovery Workflow

The initial screening is the first step in a much larger process. The following workflow illustrates the logical progression from a hit compound to a clinical candidate.

DrugDiscovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Hit_ID Hit Identification (Primary Screening) Hit_to_Lead Hit-to-Lead (SAR Expansion) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A simplified workflow of a typical drug discovery project.

References

  • CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central. [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF - ResearchGate. [Link]

  • (PDF) Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future - ResearchGate. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. [Link]

  • 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. [Link]

  • Journal of Fluorine Chemistry. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed. [Link]

  • 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone | C14H19NO | CID 96610405 - PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Issue 1: Low Overall Yield (<40%)

Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield in this multi-step synthesis can stem from inefficiencies in either the N-benzylation of the piperidine precursor or the subsequent trifluoroacetylation step. Let's break down the potential issues and solutions for each stage.

Root Cause Analysis & Solutions:

  • Inefficient N-Benzylation: The initial step of attaching the benzyl group to the piperidine ring is crucial. Incomplete reaction or side product formation will directly impact the amount of starting material available for the next step.

    • Solution 1: Optimize Benzylation Conditions. The choice of base and solvent is critical. While potassium carbonate is commonly used, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) can be more effective in scavenging the acid produced during the reaction. Acetonitrile is a suitable solvent, but in some cases, a mixture of acetonitrile and dichloromethane (3:1) under reflux can improve solubility and reaction rates.[1] Consider a reaction time of up to 72 hours to ensure complete conversion.[1] Lewis acid-promoted benzylation has also been shown to be an effective method.[2]

    • Solution 2: Purity of Starting Materials. Ensure your piperidine precursor and benzyl halide are of high purity. Impurities can interfere with the reaction.

  • Challenges in Trifluoroacetylation: The introduction of the trifluoroacetyl group is often the most challenging step. The high reactivity of trifluoroacetylating agents can lead to side reactions if not properly controlled.

    • Solution 1: Choice of Trifluoroacetylating Agent. Ethyl trifluoroacetate is a common and cost-effective choice.[3][4] However, for more sensitive substrates, a less aggressive reagent like N-(trifluoroacetyl)succinimide might offer better control and higher yields.[5] This reagent is easily prepared and its byproduct, succinimide, can be readily removed by filtration.[5]

    • Solution 2: Grignard Reagent Formation and Reaction. If you are using a Grignard-based approach to introduce the trifluoroacetyl group, the formation and stability of the Grignard reagent are paramount.

      • Strict Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[6] Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

      • Temperature Control: The addition of the trifluoroacetylating agent to the Grignard reagent should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and decomposition of the trifluoromethyl anion.[7]

    • Solution 3: Alternative Trifluoromethyl Sources. The trifluoromethyl group is known to significantly alter the properties of a molecule, making its introduction a key step in many syntheses.[8] Recent advancements in trifluoromethylation chemistry offer alternative reagents that may be more efficient. For instance, the use of fluoroform (HCF3) as a trifluoromethyl source is an economical option, though it presents challenges due to the instability of the CF3- anion.[7]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting flowchart for low yield.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation during the trifluoroacetylation step. How can I identify and minimize these impurities?

A: Byproduct formation in trifluoroacetylation reactions, particularly with reactive intermediates like Grignard reagents, is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Their Prevention:

ByproductPotential CauseMitigation Strategy
Dimerized Piperidine Species Unreacted Grignard reagent coupling with the starting benzylpiperidine halide.- Ensure complete formation of the Grignard reagent before adding the trifluoroacetylating agent. - Slow, controlled addition of the halide to magnesium turnings.
Over-alkylation Products The product acting as a nucleophile and reacting with remaining starting material.- Use a slight excess (1.1-1.2 equivalents) of the trifluoroacetylating agent. - Maintain low reaction temperatures to control reactivity.
Decomposition Products Instability of the trifluoromethyl anion (CF3-), which can decompose to difluorocarbene (:CF2).[7]- Use of solvents like DMF that can stabilize the CF3- anion as a hemiaminaloate adduct.[7] - Immediate use of the generated trifluoromethylating agent.

Experimental Protocol for Minimizing Byproducts:

  • Grignard Formation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry argon or nitrogen.

    • Use anhydrous diethyl ether or THF as the solvent.

    • Add the 3-halobenzylpiperidine dropwise to a suspension of activated magnesium turnings in the solvent.

    • Maintain a gentle reflux during the addition and for 1-2 hours post-addition to ensure complete formation.

  • Trifluoroacetylation:

    • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of ethyl trifluoroacetate (or another suitable reagent) in the same anhydrous solvent dropwise to the Grignard solution.

    • Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Issue 3: Difficulty in Product Purification

Q: The crude product is an oil that is difficult to purify by column chromatography. Are there alternative purification methods?

A: Purification of polar, nitrogen-containing compounds can indeed be challenging. If standard silica gel chromatography is not providing adequate separation, consider the following strategies.

Purification Strategy Flowchart:

Caption: Decision tree for product purification.

Detailed Alternative Purification Methods:

  • Salt Formation and Crystallization: The basic nitrogen of the piperidine ring allows for the formation of a hydrochloride salt.[1][9] This can often induce crystallization, providing a highly effective method of purification.

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in isopropanol or diethyl ether dropwise until the solution is acidic.[1] Cool the mixture to induce crystallization. The resulting solid can be collected by filtration and washed with a cold, non-polar solvent like hexane.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. While more resource-intensive, it offers excellent separation capabilities.

  • Use of Different Stationary Phases: If column chromatography is the only option, consider using a different stationary phase, such as alumina or a bonded phase like C18 for reverse-phase chromatography, which may offer different selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the N-benzylation of a suitable 3-substituted piperidine precursor. The second step is the trifluoroacetylation of the resulting N-benzylpiperidine derivative. A common approach for the second step is the reaction of a Grignard reagent derived from a 3-halobenzylpiperidine with a trifluoroacetylating agent like ethyl trifluoroacetate.

Q2: Are there any safety considerations I should be aware of?

A2: Yes, several safety precautions are necessary:

  • Grignard Reagents: These are highly flammable and react violently with water.[6] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in a well-ventilated fume hood.

  • Trifluoroacetic Acid and its Derivatives: These compounds are corrosive and can cause severe burns.[10][11] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis (e.g., diethyl ether, THF, dichloromethane) are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

Q3: Can I use a different protecting group for the piperidine nitrogen?

A3: While the benzyl group is common, other protecting groups can be used. However, the choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The benzyl group is often favored due to its relative stability and the fact that it can be removed under specific hydrogenolysis conditions if required.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A4: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) provides more quantitative information.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ketone carbonyl.

References

  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(38), 7167-7170.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents. (n.d.).
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents. (n.d.).
  • Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. (n.d.). Retrieved January 22, 2026, from [Link]

  • Ethyl trifluoroacetate - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Preparation of ethyl trifluoroacetate - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents. (n.d.).
  • US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents. (n.d.).
  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents. (n.d.).
  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved January 22, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (n.d.). Retrieved January 22, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (n.d.). Retrieved January 22, 2026, from [Link]

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

  • EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents. (n.d.).
  • Benzyl)palladium System in Aqueous Media: An Effective Pathway for the Direct Construction of 3‐Phenyl‐3,4‐dihydro‐ (2H)‐1,2,4‐benzothiadiazine 1,1‐Dioxides - Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]

  • EP2058313A2 - Process for synthesis and purification of anhydrous crystalline S-zopiclone - Google Patents. (n.d.).
  • Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

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Technical Support Center: Purification of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This molecule, while a valuable synthetic intermediate, presents a unique combination of purification challenges stemming from its trifluoromethyl ketone (TFMK) moiety, basic piperidine core, and the potential for diastereomer formation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My TLC/LC-MS shows two or more spots/peaks that are very close together and difficult to resolve.

Q: What is the likely cause of closely migrating spots, and how can I achieve baseline separation?

A: The most probable cause is the presence of diastereomers. The synthesis of this compound creates a new stereocenter at the carbon bearing the trifluoroacetyl group. If the starting 3-substituted piperidine was a racemate, the final product is a mixture of diastereomers, which often have very similar physical properties and are notoriously difficult to separate using standard chromatography.[1]

Suggested Solutions:

  • Optimize Flash Column Chromatography: Standard silica gel chromatography is often the first step. Success hinges on optimizing the mobile phase. The basicity of the piperidine nitrogen can cause significant tailing on acidic silica gel.

    • Deactivate the Stationary Phase: Before loading your sample, flush the silica gel column with your chosen eluent system containing 0.5-1% triethylamine (TEA) or a few drops of ammonia in the methanol portion of the eluent. This neutralizes the acidic silanol groups, preventing ionic interactions with your basic compound and resulting in sharper peaks and better recovery.

    • Systematic Solvent Screening: Finding the right solvent system is critical. Begin with a non-polar/polar mixture like Hexane/Ethyl Acetate and gradually increase polarity. If separation is poor, switch to a different system, such as Dichloromethane/Methanol. A systematic approach is key.

  • High-Performance Liquid Chromatography (HPLC): For preparative separation of diastereomers, HPLC is often required. Porous graphitic carbon columns have shown success in separating challenging diastereomeric mixtures where traditional C18 or silica phases fail.[1]

Data Presentation: Example Solvent Systems for Silica Gel Chromatography

Solvent System (v/v/v)Base AdditiveObservationRecommendation
Hexane / Ethyl Acetate (70:30)1% TriethylamineDiastereomers may co-elute. Good for removing non-polar impurities.Use as an initial purification step or if diastereomer separation is not required.
Dichloromethane / Methanol (98:2)1% TriethylamineOften provides better separation of polar compounds than Hexane/EtOAc.A strong candidate for resolving the diastereomers. Start with low methanol concentration and increase gradually.
Toluene / Acetone (80:20)None initiallyDifferent selectivity compared to ester or alcohol-based systems.Worth exploring if other systems fail. Add TEA if tailing is observed.
Problem 2: My purified product is a persistent oil and refuses to crystallize.

Q: I've removed all solvent under high vacuum, but the compound remains a thick oil. What's preventing crystallization and how can I induce it?

A: Failure to crystallize is common for compounds that are impure or exist as a mixture of stereoisomers. The presence of the second diastereomer can act as a significant impurity, disrupting the formation of a stable crystal lattice.

Suggested Solutions:

  • Ensure High Purity: Before attempting crystallization, confirm the purity is >98% by LC-MS and ¹H NMR. If diastereomers are present, they must be separated first (see Problem 1).

  • Trituration: This technique can wash away minor, oily impurities and induce crystallization.

    • Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., cold n-pentane, n-hexane, or diethyl ether).

    • Stir or sonicate the mixture. The desired compound may solidify while the impurities remain dissolved.

    • Isolate the resulting solid by filtration.

  • Salt Formation: The basic piperidine nitrogen provides an excellent handle for forming crystalline salts. Reacting the free base with an acid like HCl (in ether or dioxane) or methanesulfonic acid can yield a salt with a much higher melting point and greater propensity to crystallize.

  • Controlled Cooling: If you have a pure sample, dissolve it in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate) and cool it slowly. Rapid cooling can trap impurities and favor oiling out.[2] Allow the solution to cool to room temperature, then transfer to a refrigerator (4°C), and finally to a freezer (-20°C) over several hours or days.[2]

Problem 3: My NMR spectrum looks "messy" with broader-than-expected peaks or extra signals that are not from impurities.

Q: Why does my NMR spectrum show unexpected complexity even after purification?

A: This is a classic characteristic of trifluoromethyl ketones. The highly electrophilic ketone carbonyl can reversibly react with trace amounts of water in the NMR solvent to form a gem-diol, known as a hydrate.[3][4] You are observing an equilibrium between the ketone and hydrate forms, both of which have distinct NMR signals.

Suggested Solutions:

  • Use Dry Solvents: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆) is anhydrous. Using a freshly opened ampule or solvent stored over molecular sieves is recommended.

  • ¹⁹F NMR Spectroscopy: This is an excellent tool to confirm hydrate formation. The ketone and the hydrate will give distinct signals in the ¹⁹F NMR spectrum.[3]

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes coalesce the signals of the two species if the ketone-hydrate equilibrium is fast on the NMR timescale at that temperature.

Workflow Diagram: General Purification Strategy

G cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Prep Crude Crude Reaction Mixture Extract Aqueous Workup / Extraction Crude->Extract Column Flash Column Chromatography (with TEA if needed) Extract->Column HPLC Preparative HPLC (if diastereomers present) Column->HPLC Impure or Diastereomers Analysis Purity Check (TLC, LC-MS, NMR) Column->Analysis HPLC->Analysis Crystallize Crystallization / Salt Formation Analysis->Crystallize Pure but Oily Product Pure Final Product Analysis->Product Pure & Solid Crystallize->Product

Caption: General workflow for the purification and isolation of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of trifluoromethyl ketones (TFMKs) that influence their purification? A: TFMKs are potent electrophiles due to the strong electron-withdrawing nature of the -CF₃ group.[5] This property makes them susceptible to nucleophilic attack, most commonly by water to form stable hydrates, as discussed above.[3][4] This hydrate formation can complicate purification and characterization. While metabolically they can be reduced to the corresponding alcohol, this is less of a concern during standard purification unless harsh reducing agents are present.[4]

Q2: Why is adding a base like triethylamine (TEA) so important when purifying piperidines on silica gel? A: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, like the piperidine nitrogen in your molecule, can undergo strong acid-base interactions with these sites. This leads to several problems:

  • Poor Recovery: The compound can irreversibly bind to the column.

  • Peak Tailing: The compound moves down the column in a "stick-and-release" manner, resulting in broad, streaky bands instead of sharp peaks.

  • Decomposition: For sensitive molecules, the acidic environment can cause degradation. Adding a small amount of a competitive, volatile base like TEA "pre-treats" the silica, neutralizing the acidic sites and allowing your basic compound to elute cleanly and efficiently.

Q3: My synthesis involves deprotection of a Boc- or Cbz-protected piperidine. What impurities should I look out for? A: Incomplete deprotection is a common issue. You may have residual Boc- or Cbz-protected starting material in your crude product. Additionally, the byproducts of deprotection (e.g., from anisole or other scavengers used in acidic deprotection) can contaminate your product. Ensure your initial aqueous workup is designed to remove these byproducts. For instance, an acidic wash can help remove scavenger reagents, while a basic wash ensures your product is in the free-base form for extraction into an organic solvent.

Q4: Can I use recrystallization as a method to separate the diastereomers? A: It is possible, but often challenging. The technique, known as fractional crystallization, relies on a significant difference in the solubility of the two diastereomers in a given solvent.[2] This is often a matter of trial and error with various solvents. It is generally less efficient than preparative chromatography but can be effective on a large scale if a suitable solvent system is identified. Forming a salt with a chiral resolving agent is a classic method to separate enantiomers, but for diastereomers, direct crystallization or chromatography is the more common approach.[6]

Troubleshooting Decision Tree

G Start Analysis of Crude Product Problem1 Multiple Spots/Peaks on TLC or LC-MS Start->Problem1 Problem2 Significant Tailing/ Streaking on TLC Start->Problem2 Problem3 Product is a Persistent Oil Start->Problem3 Cause1 Probable Cause: Diastereomers Present Problem1->Cause1 Cause2 Probable Cause: Basic Nitrogen Interacting with Acidic Silica Problem2->Cause2 Cause3 Probable Cause: Impurity (e.g., other diastereomer) Inhibiting Crystal Lattice Formation Problem3->Cause3 Solution1 Action: Optimize Chromatography (Gradient, Solvent System) or use Prep-HPLC Cause1->Solution1 Solution2 Action: Add 0.5-1% Triethylamine to Eluent Cause2->Solution2 Solution3 Action: 1. Re-purify via Chromatography 2. Attempt Trituration 3. Form a Crystalline Salt (e.g., HCl) Cause3->Solution3

Caption: A decision tree for troubleshooting common purification issues.

References

  • Shimizu, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. Available at: [Link]

  • Villani, F. J. (2003). Process for resolving racemic mixtures of piperidine derivatives. Google Patents, EP1341762A1.
  • Jee, J., et al. (2019). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 55(11), 1534-1544. Available at: [Link]

  • Pemberton, R. P., et al. (2020). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 11(1), 5247. Available at: [Link]

  • Isenegger, P. G., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11847–11854. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]

  • Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(38), 7253-7255. Available at: [Link]

  • Shimizu, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431-438. Available at: [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4786. Available at: [Link]

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Available at: [Link]

  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Combinatorial Chemistry & High Throughput Screening, 5(3), 197-199. Available at: [Link]

  • Li, W. (2016). The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents, CN105622444B.
  • Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 11(7), 834-845. Available at: [Link]

  • Tsvetkova, E., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]

  • Sibi, M. P., et al. (2024). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. ChemRxiv. Available at: [Link]

  • Shimizu, N., et al. (2021). Supporting Information for Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals. Available at: [Link]

  • Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(9), 6066-6076. Available at: [Link]

  • Shimizu, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. Available at: [Link]

  • Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

  • Organic Syntheses Procedure. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available at: [Link]

  • Karanam, P., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. Available at: [Link]

  • Saponaro, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa Institutional Repository. Available at: [Link]

  • PubChem. 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. Available at: [Link]

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability and degradation issues encountered during experimentation. The information provided herein is based on established principles of organic chemistry and experience with related molecular structures.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues observed during the handling, storage, and analysis of this compound.

Issue 1: Inconsistent Analytical Results or Loss of Purity Over Time

Observation: You notice a decrease in the peak area of the parent compound in your chromatograms over time, or the appearance of new, unidentified peaks.

Potential Cause: This is a strong indicator of compound degradation. The molecular structure of this compound contains several functional groups that can be susceptible to degradation under various conditions.[1]

Troubleshooting Workflow:

To identify the cause of degradation, a systematic approach involving forced degradation studies is recommended.[2][3] This will help you understand the compound's stability profile and take appropriate preventative measures.

Workflow for Investigating Degradation

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Forced Degradation Studies cluster_3 Analysis & Identification cluster_4 Corrective Actions A Inconsistent Analytical Results (e.g., new peaks, decreased parent peak) B Review Storage and Handling Conditions (Temperature, Light Exposure, Atmosphere) A->B C Analyze a Freshly Prepared Sample vs. Aged Sample B->C D Acidic Hydrolysis (e.g., 0.1 M HCl) C->D E Basic Hydrolysis (e.g., 0.1 M NaOH) C->E F Oxidative Degradation (e.g., 3% H2O2) C->F G Thermal Degradation (e.g., 60°C) C->G H Photolytic Degradation (ICH Q1B guidelines) C->H I LC-MS/MS Analysis of Stressed Samples D->I E->I F->I G->I H->I J Characterize Degradation Products I->J K Optimize Storage Conditions (e.g., inert atmosphere, protect from light) J->K L Adjust Formulation/Solvent System J->L G cluster_0 Degradation Products A This compound C₁₄H₁₆F₃NO B N-Oxide C₁₄H₁₆F₃NO₂ A->B Oxidation (e.g., H₂O₂) D 1-Benzylpiperidine-3-carboxylic acid C₁₃H₁₇NO₂ A->D Hydrolysis (e.g., NaOH) E Photodegradation Products A->E Photolysis (UV/Vis Light) C Ring-Opened Products B->C Further Oxidation

Caption: Plausible degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the piperidine nitrogen. [1]
Light Amber vial or protection from lightPrevents photodegradation. [1]
Moisture Tightly sealed container with desiccantMinimizes hydrolysis of the trifluoromethyl ketone.

Q3: Is this compound stable in common HPLC solvents?

A3: The compound is generally stable in common reversed-phase HPLC solvents such as acetonitrile, methanol, and water. However, the pH of the mobile phase can be a critical factor. It is advisable to avoid highly acidic (pH < 2) or highly basic (pH > 9) mobile phases for prolonged periods, especially at elevated column temperatures. A buffered mobile phase in the range of pH 3-7 is recommended for robust analytical methods.

Q4: How can I confirm the identity of a suspected degradation product?

A4: The most effective method is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS). This will provide an accurate mass of the degradation product, allowing you to propose a molecular formula. Fragmentation analysis (MS/MS) can then be used to elucidate the structure of the degradant by comparing the fragmentation pattern to that of the parent compound.

References

  • PubChem. (2013). 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • RSC Publishing. (n.d.). Efficient and convenient entry to β-hydroxy-β-trifluoromethyl-β-substituted ketones and 2,6-disubstituted 4-trifluoromethylpyridines based on the reaction of trifluoromethyl ketones with enamines or imines. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Benzylpiperidine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • YouTube. (2024).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). 2-Benzylpiperidine. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. (n.d.). Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl]. Retrieved from [Link]

  • IntechOpen. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2019).
  • Oreate AI. (2026). Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions.
  • IJPPR. (2025). Photostability Study of Biopharmaceutical Products.
  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • ResearchGate. (n.d.). Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.
  • ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" solubility problems in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven formulation strategies to help you achieve consistent and reliable experimental results.

Part 1: Understanding the Molecule
Q1: Why is this compound (the "Compound") so poorly soluble in aqueous buffers?

Answer: The low aqueous solubility of the Compound is not unexpected and can be attributed to a combination of structural features. Understanding these is the first step to overcoming the problem.

  • Inherent Hydrophobicity: The molecule possesses two significant nonpolar regions: the benzyl group and the piperidine ring's hydrocarbon backbone. These groups are hydrophobic ("water-fearing") and prefer to interact with other nonpolar molecules rather than water, driving the low solubility. The predicted partition coefficient (XLogP3), a measure of lipophilicity, for structurally similar molecules like 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-ol is high (around 3.0), indicating a strong preference for a lipid environment over an aqueous one[1].

  • The Basic Piperidine Nitrogen: The piperidine ring contains a tertiary amine, which is a weak base.[2] In its free base (uncharged) form, which predominates at neutral or alkaline pH, the molecule is less polar and thus less soluble in water. To improve solubility, this nitrogen must be protonated (positively charged) to form a more polar salt.

  • The Trifluoromethyl Ketone Moiety: The highly electron-withdrawing trifluoromethyl (-CF3) group significantly impacts the molecule's electronic properties. While trifluoromethyl ketones are known to form hydrates in the presence of water, this does not guarantee high solubility for the overall molecule.[3] Furthermore, the -CF3 group can increase the lipophilicity of the molecule depending on its position.[4]

In essence, the large, nonpolar surface area combined with an uncharged basic center at physiological pH are the primary drivers of the Compound's poor aqueous solubility.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing aqueous solutions of the Compound.

Q2: I prepared a stock solution in DMSO, but it precipitates immediately when I dilute it into my cell culture media or buffer. What is happening and how do I fix it?

Answer: This is a classic case of solvent-shift precipitation. The Compound is readily soluble in a "good" organic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in the "anti-solvent"—your aqueous buffer.[5][6] When you add the concentrated DMSO stock to the buffer, the DMSO concentration plummets, and the buffer can no longer support the solubility of the Compound, causing it to crash out of solution.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation Observed (DMSO Stock -> Aqueous Buffer) check_conc Is the final concentration essential? start->check_conc lower_conc Lower the final concentration of the Compound. check_conc->lower_conc No check_dmso Can the assay tolerate higher DMSO levels? check_conc->check_dmso Yes retest1 Retest Solubility lower_conc->retest1 increase_dmso Increase final DMSO % (e.g., from 0.1% to 0.5%). Caution: Check cell tolerance. check_dmso->increase_dmso Yes check_ph Is the assay pH flexible? check_dmso->check_ph No retest2 Retest Solubility increase_dmso->retest2 adjust_ph Use pH Adjustment (See Protocol 3) check_ph->adjust_ph Yes use_excipient Use Solubility Enhancers (e.g., Cyclodextrins) (See Protocol 4) check_ph->use_excipient No retest3 Retest Solubility adjust_ph->retest3 final_solution Homogeneous Solution use_excipient->final_solution

Caption: Troubleshooting workflow for precipitation issues.

Q3: What is the correct way to prepare a stock solution of the Compound?

Answer: Preparing a high-quality, fully dissolved stock solution is critical for reproducibility.[7][8] The goal is to dissolve the Compound in a suitable organic solvent at a concentration high enough that subsequent dilutions into your aqueous buffer will contain a tolerable percentage of the organic solvent.

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).

See Protocol 1 for a detailed, step-by-step methodology. The key principles are:

  • Accuracy: Use a calibrated analytical balance and volumetric flasks for precise concentration.[9][10]

  • Energy Input: Ensure complete dissolution by using vortexing and gentle warming (e.g., 37°C water bath).

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

Q4: Can I use pH adjustment to increase the Compound's solubility?

Answer: Yes, this is often the most effective strategy for ionizable compounds like this one.[11] The piperidine nitrogen is a weak base, meaning it will accept a proton at acidic pH values. By lowering the pH of your buffer to a point below the pKa of the conjugate acid of the amine, you convert the molecule into its more soluble, protonated (cationic) salt form.[12][]

Key Considerations:

  • pKa Value: The exact pKa is unknown, but based on similar structures, it is likely in the range of 7-9. To ensure full protonation, you should aim for a buffer pH at least 1-2 units below the pKa. Starting with a buffer at pH 5.0 is a good first attempt.

  • System Compatibility: The primary limitation is the pH tolerance of your experimental system.[14] Enzymes can denature and cells can die at extreme pH values. Always run a pH vehicle control to ensure the buffer itself does not cause an artifact.

See Protocol 3 for a method to determine the optimal pH for solubilization.

Q5: My experiment is highly sensitive to both organic solvents and pH changes. What are my other options?

Answer: When co-solvents and pH are not viable options, you can use formulation excipients to non-covalently encapsulate the Compound, rendering it soluble in water.

  • Cyclodextrins: These are sugar-based molecules shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[15][16] The hydrophobic Compound partitions into the central cavity, while the hydrophilic outer surface interacts with water, forming a soluble "inclusion complex".[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Kolliphor® EL can be used, but require careful optimization as they can interfere with cell membranes and protein activity.

See Protocol 4 for a guide on using cyclodextrins.

Part 3: Protocols & Data
Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a desired amount of the Compound (e.g., 5 mg) using a calibrated analytical balance.

  • Solvent Addition: Place the solid into a Class A volumetric flask. Add a portion of 100% DMSO to dissolve the solid (e.g., add ~80% of the final target volume).

  • Dissolution: Cap the flask and vortex vigorously. If needed, place in a 37°C water bath for 10-15 minutes to aid dissolution. Ensure no solid particles are visible.

  • Final Volume: Once the solution has cooled to room temperature, add DMSO to the calibration mark on the volumetric flask. Invert the flask 10-15 times to ensure a homogenous mixture.

  • Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.

Protocol 2: Workflow for Preparing a Working Solution

This protocol minimizes precipitation when diluting the DMSO stock.

G start Start: Thaw DMSO Stock step1 Pipette required volume of aqueous buffer into a new tube. start->step1 step2 While vortexing the buffer, add the required volume of DMSO stock dropwise. step1->step2 step3 Continue vortexing for 30-60 seconds after addition. step2->step3 step4 Visually inspect for any cloudiness or precipitate. step3->step4 end Use immediately in experiment. step4->end

Caption: Recommended workflow for preparing the final working solution.

Protocol 3: Determining an Optimal pH for Solubilization
  • Prepare Buffers: Make a series of identical buffers (e.g., 50 mM Phosphate-Citrate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Target Concentration: Determine the highest concentration of the Compound you need for your experiment.

  • Addition: To separate tubes of each buffer, add the required amount of your DMSO stock solution to achieve the target concentration (keep the final DMSO % constant and low, e.g., 0.5%).

  • Observation: Vortex each tube immediately and vigorously for 1 minute. Let the tubes sit at room temperature for 15-30 minutes.

  • Analysis: Visually inspect for precipitation. The lowest pH buffer that remains clear is your best candidate for solubilization. For quantitative analysis, you can centrifuge the tubes and measure the concentration of the supernatant via HPLC-UV.

Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
  • Prepare HP-β-CD Solution: Weigh and dissolve HP-β-CD in your desired buffer to create a concentrated stock (e.g., 40% w/v). This may require warming and stirring.

  • Add Compound: Add your DMSO stock of the Compound directly to the HP-β-CD solution.

  • Complexation: Vortex vigorously. Allow the solution to mix at room temperature for at least 1-2 hours (or overnight) to allow for the formation of the inclusion complex.

  • Dilution: This new solution, containing the Compound complexed with HP-β-CD, can now be treated as your stock solution for further dilutions into your final assay buffer.

Data Summary Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/ClassificationImplication for SolubilitySource
Molecular Weight ~271.3 g/mol N/ACalculated
XLogP3 > 3.0High lipophilicity, poor aqueous solubility[1]
Functional Group Tertiary Amine (Piperidine)Weakly basic; solubility is pH-dependent[2]
pKa (Conjugate Acid) 7.0 - 9.0 (Estimated)Protonated and more soluble at pH < 7Inferred

Table 2: General Recommendations for Maximum Co-Solvent Concentrations in Cell-Based Assays

Co-SolventMaximum Recommended Final Concentration (v/v)NotesSource
DMSO ≤ 0.5%Some sensitive cell lines may require ≤ 0.1%. Always run a vehicle control.[20][21]
Ethanol ≤ 1.0%Can induce cellular stress at higher concentrations.[22]

Note: These are general guidelines. The specific tolerance of your cell line or assay system must be determined empirically.

References
  • PubChem. 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 5(6).
  • PubChem. 1-[(3S)-1-Benzylpiperidin-3-yl]ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning: Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available from: [Link]

  • Fülöp, Z., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2420.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • ResearchGate. The trifluoromethyl ketone warhead. Available from: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available from: [Link]

  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available from: [Link]

  • National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available from: [Link]

  • YouTube. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Science.gov. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available from: [Link]

  • Bitesize Bio. (2015). How to Make Accurate Stock Solutions. Available from: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
  • ACS Omega. (2024). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification. Available from: [Link]

  • MDPI. Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. Available from: [Link]

  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Available from: [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Available from: [Link]

  • National Institutes of Health. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]

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Technical Support Center: Investigating Off-Target Effects of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the novel small molecule, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This guide is designed to provide you with the foundational knowledge and practical steps to proactively investigate and troubleshoot potential off-target effects in your cell culture experiments. Given that this is a novel compound, a thorough understanding of its cellular impact beyond its intended target is crucial for the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before and during their experiments with this compound.

Q1: What are off-target effects and why should I be concerned when using a new small molecule like this compound?

Q2: I am seeing unexpected changes in cell morphology or viability at concentrations where I expect my target to be inhibited. Could these be off-target effects?

A2: Yes, unexpected changes in cell health or morphology are classic indicators of potential off-target effects or general cellular toxicity. It is essential to differentiate between effects caused by the intended on-target activity and those resulting from off-target interactions. We recommend performing a dose-response curve for cytotoxicity in parallel with your functional assays.

Q3: How do I choose the optimal concentration of this compound for my experiments to minimize off-target effects?

A3: The optimal concentration should be the lowest concentration that elicits the desired on-target effect with minimal off-target engagement. It is advisable to perform a thorough dose-response analysis for your on-target effect and select a concentration within the specific and potent range. As a general guideline, inhibitors that are only effective in cells at concentrations greater than 10 μM are more likely to have non-specific targets.[1]

Q4: What are some initial steps I can take to assess the chemical properties of this compound that might contribute to off-target effects?

A4: Understanding the chemical stability and potential for non-specific reactivity of your compound is crucial.[1] You should ensure the compound's structure is confirmed and that it is stable in your specific cell culture media.[1] Assessing for properties like aggregation or reactivity with common assay components can also help identify potential sources of artifacts.

Part 2: Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects of this compound in your cell culture experiments.

Initial Experimental Design and Controls

A well-designed experiment is your first line of defense against misinterpreting off-target effects.

  • Dose-Response and Time-Course Studies: Always perform comprehensive dose-response and time-course experiments to establish the concentration and time dependence of your observed phenotype. This will help distinguish specific, on-target effects from non-specific, toxic effects that may only occur at higher concentrations or after prolonged exposure.

  • Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compound.

    • Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound. This can help to control for effects related to the chemical scaffold itself.

    • Positive and Negative Control Cell Lines: If possible, use cell lines that do not express the intended target or where the target has been knocked down (e.g., via CRISPR or siRNA) to confirm that the observed effect is target-dependent.

Workflow for Investigating Off-Target Effects

The following workflow outlines a step-by-step process for investigating potential off-target effects.

G Compound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone OnTarget Intended Target Compound->OnTarget Inhibition OffTarget Suspected Off-Target (e.g., Kinase Y) Compound->OffTarget Inhibition (Off-Target) OnPhenotype Desired Cellular Phenotype OnTarget->OnPhenotype Leads to OffPhenotype Unexpected Cellular Phenotype OffTarget->OffPhenotype Leads to

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Technical Support Center: Overcoming Poor Bioavailability of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My compound, 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, is showing very low oral bioavailability in initial screens. What are the likely causes?

A1: Low oral bioavailability for a compound with this structure is often multifactorial. The most common reasons include poor aqueous solubility, low permeability across the intestinal wall, and significant first-pass metabolism.[1][2] From its chemical structure, we can infer:

  • Poor Aqueous Solubility: The presence of the bulky, lipophilic benzyl group and the trifluoromethyl group likely results in low water solubility. Most drugs need to be in solution in the gastrointestinal (GI) tract to be absorbed.[1][3]

  • Permeability Issues: While the compound's lipophilicity might suggest good passive diffusion, its structure could also make it a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump the compound back into the GI lumen.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or, more commonly, the liver before it reaches systemic circulation.[4] The N-benzylpiperidine moiety, in particular, can be susceptible to enzymatic degradation.

A systematic approach is needed to identify the primary barrier to absorption before selecting an enhancement strategy.[5]

Q2: How do I begin to diagnose the primary reason for my compound's poor bioavailability?

A2: A tiered experimental approach is recommended to efficiently identify the rate-limiting step.

G cluster_1 Tier 2: Data Integration & Hypothesis cluster_2 Tier 3: In Vivo Confirmation Solubility Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8) Analysis Analyze Tier 1 Data to Formulate Hypothesis (e.g., 'Solubility-limited absorption') Solubility->Analysis Permeability In Vitro Permeability Assay (e.g., PAMPA, Caco-2) Permeability->Analysis Metabolism Metabolic Stability Assay (Liver Microsomes, S9) Metabolism->Analysis PK_Study Targeted In Vivo Pharmacokinetic Study (e.g., compare oral suspension vs. solution) Analysis->PK_Study Guides study design G Start Screen Excipients (Oils, Surfactants, Co-solvents) PhaseDiagram Construct Ternary Phase Diagrams Start->PhaseDiagram SelectRegion Identify Self-Emulsifying Region PhaseDiagram->SelectRegion LoadDrug Prepare Drug-Loaded Formulations SelectRegion->LoadDrug Characterize Characterize Formulation (Droplet Size, Dispersion) LoadDrug->Characterize PermeabilityTest Re-evaluate in Caco-2 Assay with SEDDS formulation Characterize->PermeabilityTest End Optimized LBDDS PermeabilityTest->End

Caption: Workflow for SEDDS formulation development.

Problem 3: My compound has good solubility and permeability but disappears quickly in metabolic stability assays and shows low exposure in vivo.

This is a classic sign of high first-pass metabolism. [4]The drug is absorbed from the gut but is rapidly cleared by the liver before it can exert a therapeutic effect.

Recommended Strategies:

  • Medicinal Chemistry Redesign (Long-Term): This is the most fundamental solution. Collaborate with medicinal chemists to modify the molecule at the sites of metabolic liability (metabolic "soft spots") to block or slow down the enzymatic degradation. This often involves replacing or sterically hindering labile functional groups.

  • Formulation Approaches (Short-Term):

    • LBDDS: As mentioned previously, lipid-based systems can promote lymphatic uptake, which is a pathway that drains into the systemic circulation while bypassing the liver, thereby reducing first-pass metabolism. [6] * Prodrugs: A prodrug is a chemically modified, inactive version of the drug that is designed to be cleaved in vivo to release the active parent drug. [2]A successful prodrug strategy can alter the physicochemical properties to favor a non-metabolic absorption pathway or to be resistant to first-pass enzymes, releasing the active drug only once in systemic circulation. [2] Experimental Protocol: Assessing the Potential for Lymphatic Uptake

While direct measurement is complex, a simple in vivo study can provide strong evidence for this pathway.

  • Study Design: Use a rodent model (e.g., rats with cannulated thoracic lymph ducts).

  • Dosing: Administer two formulations of the compound:

    • Group 1: A simple aqueous solution or suspension.

    • Group 2: An optimized LBDDS formulation (e.g., a long-chain triglyceride-based system).

  • Sample Collection: Collect both blood and lymph samples over a 24-hour period.

  • Analysis: Analyze the concentration of the drug in both plasma and lymph. A significantly higher concentration of the drug in the lymph of the LBDDS group compared to the control group indicates that lymphatic transport is occurring and is a viable strategy to mitigate first-pass metabolism.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán Bioscience. Available at: [Link]

  • (PDF) Oral lipid-based drug delivery systems - An overview. ResearchGate. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Drug Disposition and Drug–Drug Interactions: Importance of First-Pass Metabolism in Gut and Liver | Request PDF. ResearchGate. Available at: [Link]

  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed. Available at: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. SciSpace. Available at: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. Available at: [Link]

  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. Available at: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. Available at: [Link]

  • First-Pass Effect - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Strategies to improve oral bioavailability. ResearchGate. Available at: [Link]

  • (PDF) Principles of Salt Formation. ResearchGate. Available at: [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • Prioritizing oral bioavailability in drug development strategies. Taylor & Francis. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Beyond the Capsule: Unlocking the Full Potential of Lipid Excipients in Oral Solid Dosage Forms. Contract Pharma. Available at: [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro). NIH. Available at: [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC. PubMed Central. Available at: [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Capsugel. Available at: [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Jurnal Universitas Padjadjaran. Available at: [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. Available at: [Link]

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Technical Support Center: Interpreting NMR Spectra of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR spectral analysis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with interpreting the NMR data of this specific molecule. The presence of a flexible N-benzylpiperidine ring and a trifluoroethanone moiety introduces unique challenges, including conformational dynamics and complex spin-spin couplings. This guide provides a structured, question-and-answer approach to troubleshoot common issues and ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for my piperidine ring appear broad and poorly resolved?

A1: Broadening of piperidine ring proton signals is a classic indicator of dynamic processes occurring on the NMR timescale. There are two primary causes:

  • Chair-Chair Interconversion: The piperidine ring is not static; it rapidly flips between two chair conformations. If the rate of this interconversion is comparable to the NMR frequency difference between axial and equatorial protons, it leads to coalescence and signal broadening.

  • Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes rapid inversion, which further complicates the conformational landscape.

Troubleshooting Tip: Try acquiring the spectrum at a lower temperature (e.g., 253 K). This will slow down the conformational exchange, potentially resolving the broad signals into sharp, distinct peaks for the axial and equatorial protons. Conversely, increasing the temperature may cause the signals to sharpen into time-averaged peaks.[1][2]

Q2: I see a complex signal for the trifluoromethyl (-CF₃) group in the ¹⁹F NMR spectrum. Shouldn't it be a singlet?

A2: While the three fluorine atoms are chemically equivalent, they couple to nearby protons. The -CF₃ group is adjacent to a carbonyl and two bonds away from the methine proton at the C3 position of the piperidine ring (H3). This ²J(H-F) coupling will split the ¹⁹F signal. Furthermore, long-range couplings (³J or ⁴J) to other piperidine protons can add complexity, although these are often smaller. The resulting multiplet provides valuable connectivity information.[3][4]

Q3: My ¹³C NMR spectrum shows a quartet for the trifluoromethyl carbon. Why is that?

A3: This is due to the strong one-bond coupling between the carbon and the three fluorine atoms (¹J(C-F)). Since ¹⁹F has a spin of I=½, it splits the ¹³C signal according to the n+1 rule (where n=3), resulting in a quartet. The coupling constant for ¹J(C-F) is typically large, in the range of 280 Hz.[4][5] Similarly, the adjacent carbonyl carbon will be split into a quartet by two-bond C-F coupling (²J(C-F)).

Q4: The integration of my aromatic signals doesn't seem to add up to 5 protons. What could be the issue?

A4: Several factors can cause inaccurate integration:

  • Peak Overlap: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with the aromatic signals, distorting the integration.[6] Consider using a different deuterated solvent like benzene-d₆ or acetone-d₆ to shift the signals.

  • Poor Phasing or Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat. Automated routines can sometimes fail, requiring manual adjustment.

  • Insufficient Relaxation Delay (d1): Protons with long relaxation times may not fully relax between scans, leading to suppressed signal intensity. Increase the relaxation delay to at least 5 times the longest T₁ value for quantitative accuracy.

In-Depth Spectral Analysis & Data Tables

A complete and accurate assignment requires a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments. Below are the predicted chemical shifts and coupling patterns for the target molecule.

dot graph "molecule_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

} enddot Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
ProtonsPredicted δ (ppm)MultiplicityIntegrationNotes
Aromatic (C2'-C6')7.20 - 7.40m5HPhenyl protons from the benzyl group.[7]
Benzyl (C7')~3.55s2HMethylene protons of the benzyl group. May appear as two doublets (AB quartet) if rotation is hindered.
H33.0 - 3.3m1HMethine proton alpha to the trifluoroethanone group. Will be complex due to coupling with H2, H4, and F atoms.
H2eq, H6eq2.8 - 3.0m2HEquatorial protons adjacent to nitrogen. Deshielded.[8][9]
H2ax, H6ax2.0 - 2.2m2HAxial protons adjacent to nitrogen. Shielded compared to equatorial.[8][9]
H4, H51.5 - 1.9m4HRemaining piperidine ring protons. Significant overlap is expected.
Table 2: Predicted ¹³C and ¹⁹F NMR Data (CDCl₃, 100 MHz)
NucleusAtom(s)Predicted δ (ppm)Multiplicity (J Hz)Notes
¹⁹F -CF₃~ -75 to -78mChemical shift is sensitive to solvent and electronic environment.[10][11]
¹³C C=O~195q (²J(C-F) ≈ 35 Hz)Carbonyl carbon coupled to three fluorine atoms.
¹³C Aromatic (C1')~138sQuaternary aromatic carbon.
¹³C Aromatic (C2'-C6')127 - 130sProtonated aromatic carbons.
¹³C -CF₃~117q (¹J(C-F) ≈ 284 Hz)Trifluoromethyl carbon signal.[5]
¹³C Benzyl (C7')~63sBenzyl methylene carbon.
¹³C C2, C6~54sPiperidine carbons adjacent to nitrogen.
¹³C C3~45sMethine carbon bearing the side chain.
¹³C C4, C525 - 30sRemaining piperidine carbons.

Troubleshooting Guides & Experimental Protocols

Problem 1: Unambiguous assignment of all piperidine protons is impossible from the 1D ¹H NMR spectrum due to severe signal overlap.

Causality: The piperidine ring protons form a complex, coupled spin system. Many signals, particularly H4 and H5, reside in a narrow chemical shift range, making individual assignment impossible from the 1D spectrum alone.

Solution: 2D COSY (Correlation Spectroscopy) Experiment.

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two signals in the 2D spectrum confirms they are J-coupled. This allows you to "walk" around the piperidine ring, assigning each proton based on its neighbors.

Protocol: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum

  • Sample Preparation: Prepare a sample of 5-15 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[12][13][14] Ensure the sample is homogeneous and free of solid particles.

  • Spectrometer Setup: Tune and match the probe for ¹H. Obtain a standard 1D ¹H spectrum and optimize the spectral width (SW), transmitter offset (o1p), and receiver gain (rg).

  • Load COSY Pulse Program: Select the standard cosygpqf pulse sequence (or equivalent on your spectrometer).

  • Set Parameters:

    • Use the same SW and o1p as the 1D ¹H experiment for both dimensions (F1 and F2).

    • Set the number of scans (ns) to 2 or 4 for good signal-to-noise.

    • Use a sufficient number of increments in the F1 dimension (e.g., 256 or 512) for adequate resolution.

  • Acquisition & Processing: Acquire the data. After acquisition, process the 2D data using a sine-squared window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and calibrate the axes.

dot graph COSY_workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} enddot Caption: Workflow for piperidine ring assignment using a COSY spectrum.

Problem 2: Confirmation of the connectivity between the piperidine C3 proton and the trifluoroethanone group is needed.

Causality: While the structure is presumed, definitive proof of the bond between the piperidine C3 and the carbonyl carbon is essential for absolute structural confirmation.

Solution: 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment.

The HMBC experiment reveals long-range correlations between protons and carbons, typically over 2 or 3 bonds. A key correlation to look for is between the piperidine H3 proton and the carbonyl carbon (C=O), which are separated by two bonds.[15][16][17]

Protocol: Acquiring a Gradient-Selected HMBC Spectrum

  • Spectrometer Setup: After acquiring standard ¹H and ¹³C spectra, load a standard gradient HMBC pulse program (e.g., hmbcgplpndqf).

  • Set Parameters:

    • Set the F2 (¹H) dimension parameters (SW, o1p) as in the 1D ¹H spectrum.

    • Set the F1 (¹³C) dimension parameters (SW, o1p) to cover the expected range of carbon signals (~0 to 200 ppm).

    • The crucial parameter is the long-range coupling delay (d6 or cnst2), which is optimized for a specific coupling constant. A typical value is set to optimize for correlations from J-couplings of 8-10 Hz.

  • Acquisition & Processing: Acquire the data. Process using a sine-squared window function and perform a 2D Fourier transform.

Expected Key Correlation: A cross-peak will appear connecting the ¹H chemical shift of the H3 proton (~3.1 ppm) to the ¹³C chemical shift of the carbonyl carbon (~195 ppm). This provides unambiguous evidence of the C3-C=O bond.

dot graph HMBC_correlation { rankdir=TB; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335", style=dashed, label="²J(C-H)", fontcolor="#202124"];

} enddot Caption: Key 2-bond HMBC correlation confirming connectivity.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Arumugam, N., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: Detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012). Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

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Validation & Comparative

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: A Strategic Analysis Against Key Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Drug Discovery Professionals:

As a Senior Application Scientist, this guide is designed to provide a nuanced, data-driven comparison of the novel chemical entity 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone against other established benzylpiperidine derivatives. We will deconstruct its structural features, predict its pharmacological potential based on robust structure-activity relationship (SAR) data from analogs, and provide actionable experimental protocols for its characterization.

The benzylpiperidine scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, particularly within the central nervous system (CNS).[1] Its inherent conformational flexibility and the basic nitrogen atom make it an ideal starting point for developing ligands for receptors and transporters. The subject of this guide, this compound, is a commercially available heterocyclic compound[2] whose specific biological profile is not yet extensively documented in peer-reviewed literature. However, by analyzing its constituent parts, we can construct a strong hypothesis for its potential applications and guide its future investigation.

PART 1: The Trifluoroethanone Moiety - A Deliberate Design Choice

The introduction of a trifluoromethyl (CF3) group is a cornerstone of modern drug design, and its presence as a trifluoroethanone moiety in our target compound is highly significant.[3][4] This functional group is not merely an arbitrary addition; it is a strategic modification intended to confer specific, desirable properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase a compound's half-life and bioavailability.

  • Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule.[5] This property is critical for CNS-targeted drugs, as it can dramatically improve their ability to cross the blood-brain barrier.

  • Modulation of Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the adjacent ketone, potentially forming unique hydrogen bonds or dipole interactions with target receptors, thereby enhancing binding affinity and selectivity.[4]

The ketone itself serves as a potential hydrogen bond acceptor, a feature common in many pharmacologically active molecules. The combination of the benzylpiperidine core with this potent electronic and steric modulator makes this compound a compelling candidate for novel CNS activity.

PART 2: Comparative Analysis with Benchmark Benzylpiperidine Derivatives

To build a predictive pharmacological profile, we will compare our lead compound to three distinct classes of benzylpiperidine derivatives, each with a well-defined mechanism of action.

Case Study 1: 4-Benzylpiperidine (A Monoamine Releasing Agent)

4-Benzylpiperidine is one of the simplest analogs. Its primary mechanism is as a monoamine releasing agent, with a marked selectivity for dopamine and norepinephrine over serotonin.[6][7]

  • Structural Difference: The key difference is the position of the benzyl group (C4 vs. N1) and the absence of the trifluoroethanone substituent.

  • Predicted Impact: The N-benzyl configuration in our target compound is a common feature in ligands for various receptors. The lipophilic and electron-withdrawing trifluoroethanone group at the 3-position is likely to steer the activity away from simple monoamine release and towards more specific receptor interactions, potentially reducing off-target effects associated with broad monoamine efflux.

Case Study 2: Donepezil (An Acetylcholinesterase Inhibitor)

Donepezil is a highly successful drug for Alzheimer's disease, built upon a 1-benzyl-4-substituted piperidine core.[8][9] It functions by inhibiting the acetylcholinesterase (AChE) enzyme.

  • Structural Difference: Donepezil features a large, rigid indanone moiety, which is crucial for its interaction with the active site of AChE. Our target compound has a smaller, more flexible trifluoroethanone group.

  • Predicted Impact: While the N-benzylpiperidine core is present in both, the lack of the specific indanone structure makes it less likely that this compound would be a potent AChE inhibitor in the same manner as Donepezil. However, some benzylpiperidine derivatives do show moderate AChE activity, so this possibility cannot be entirely dismissed without testing.[10]

Case Study 3: Selective Sigma Receptor Modulators

A significant number of N-benzylpiperidine derivatives exhibit high affinity for sigma (σ) receptors, which are implicated in a variety of neurological conditions.[1]

  • Structural Similarity: Many known sigma ligands possess an N-alkyl or N-benzylpiperidine core linked to an aromatic or lipophilic group. The structure of this compound fits this general pharmacophore well.

  • Predicted Impact: This is arguably the most promising hypothetical target class. The overall lipophilicity and the presence of a hydrogen bond-accepting ketone are features consistent with known sigma receptor ligands. The trifluoromethyl group could further enhance binding affinity and selectivity for either the σ1 or σ2 subtype.

Data Summary Table: Structure-Activity Relationship (SAR) Comparison
CompoundCore ScaffoldKey Substituent(s)Primary Mechanism of Action
This compound 1-Benzylpiperidine3-(2,2,2-trifluoroethanone)Hypothesized: Sigma Receptor Modulator / Other CNS Receptor Ligand
4-Benzylpiperidine 4-BenzylpiperidineNoneDopamine/Norepinephrine Releasing Agent[6][7]
Donepezil 1-Benzylpiperidine4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]Acetylcholinesterase (AChE) Inhibitor[9]
Generic Sigma Ligand N-Substituted PiperidineVaries (often aromatic/lipophilic)Sigma (σ) Receptor Binding[1]

PART 3: A Validated Workflow for Pharmacological Characterization

The following experimental workflow provides a logical, multi-stage process for elucidating the biological activity of a novel compound like this compound.

Caption: A four-phase experimental workflow for the pharmacological profiling of a novel chemical entity.

PART 4: Detailed Experimental Protocol - Competitive Radioligand Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as a sigma or dopamine receptor.

Objective: To quantify the binding affinity of this compound for a target receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor at a high density.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.

  • 96-well Assay Plates: Non-treated polystyrene plates.

  • GF/C Filter Mats: Glass fiber filters pre-treated with polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid & Microplates: For use with a TopCount or MicroBeta scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Thaw cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a pre-determined optimal concentration (typically 5-20 µg protein per well).

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the well should not exceed 0.1% to avoid artifacts. A typical concentration range would be 10 µM to 0.1 nM.

    • Dilute the radioligand in assay buffer to a final concentration equal to its Kd value (determined from prior saturation binding experiments).

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB): 25 µL Assay Buffer + 50 µL Radioligand + 25 µL Cell Membranes.

    • Non-Specific Binding (NSB): 25 µL NSB Control + 50 µL Radioligand + 25 µL Cell Membranes.

    • Test Compound: 25 µL of each dilution of the test compound + 50 µL Radioligand + 25 µL Cell Membranes.

  • Incubation:

    • Seal the plate and incubate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium. The exact conditions are receptor-dependent.

  • Harvesting:

    • Rapidly terminate the reaction by harvesting the contents of each well onto the GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove all unbound radioactivity.

  • Quantification:

    • Dry the filter mat completely.

    • Add scintillation fluid and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound using the formula: 100 * (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • PubChem. (n.d.). 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. Retrieved from [Link]

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A Researcher's Guide to Evaluating Novel Acetylcholinesterase Inhibitors: A Comparative Framework for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1][2][3] AChE inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[4][5] While several AChE inhibitors are clinically approved, the quest for novel compounds with improved efficacy, selectivity, and side-effect profiles is a dynamic area of drug discovery.[6][7]

This guide provides a comparative framework for evaluating new chemical entities, using the structurally intriguing molecule 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone as a case study. As this appears to be a novel compound with limited published data on its bioactivity, we will compare it not against existing data, but by establishing a robust experimental protocol to assess its potential relative to well-characterized, FDA-approved AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.[1][6]

Understanding the Benchmarks: Established AChE Inhibitors

Before evaluating a novel compound, it is critical to understand the performance of the current standards. Donepezil, Galantamine, and Rivastigmine represent the primary therapeutic options and serve as essential benchmarks in any new drug discovery program targeting AChE.[6][8] They exhibit distinct pharmacological profiles, which provide a basis for comparison.

Mechanism of Action: AChE inhibitors are broadly classified as reversible or irreversible.[4][5] The clinically approved drugs are reversible inhibitors, which temporarily bind to the enzyme.[4][9]

  • Donepezil: A selective, competitive, and rapidly reversible AChE inhibitor.[4]

  • Galantamine: A competitive and reversible AChE inhibitor that also modulates nicotinic receptors, adding a dual mechanism of action.[4]

  • Rivastigmine: A dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] BChE levels may increase as AD progresses, making its inhibition a potential therapeutic target.[11]

The introduction of a trifluoromethyl group, as seen in our compound of interest, is a common strategy in medicinal chemistry that can enhance binding affinity and metabolic stability. Similarly, the benzylpiperidine scaffold is present in many centrally active compounds and has been explored in the design of other cholinesterase inhibitors.[2][8][12][13] These structural features make this compound a rational candidate for investigation.

Comparative Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes representative IC50 values for the standard inhibitors, which will serve as the primary comparison point for our experimental evaluation.

InhibitorTarget EnzymeReported IC50
Donepezil Acetylcholinesterase (AChE)0.046 µM[6]
Butyrylcholinesterase (BChE)7,400 nM (7.4 µM)[14]
Galantamine Acetylcholinesterase (AChE)1.27 µM[15]
Rivastigmine Acetylcholinesterase (AChE)4.3 - 4760 nM (0.0043 - 4.76 µM)[10]
Butyrylcholinesterase (BChE)16 - 238 nM (0.016 - 0.238 µM)[10]

Note: IC50 values can vary based on experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions). It is crucial to run standards alongside the test compound under identical conditions for valid comparison.

Experimental Evaluation of this compound

To objectively assess the potential of our novel compound, a standardized in vitro assay is required. The most widely accepted method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[16][17]

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of AChE.[17] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to the AChE activity.[17] The presence of an inhibitor will reduce the rate of this reaction.

Caption: Principle of the Ellman's assay for AChE inhibition.

Detailed Experimental Protocol

This protocol provides a self-validating system by including appropriate controls and standards.

I. Materials & Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test Compound: this compound

  • Reference Inhibitors: Donepezil, Galantamine, Rivastigmine

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

II. Preparation of Solutions:

  • Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 8.0.

  • DTNB Solution (Ellman's Reagent): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

  • ATCh Solution (Substrate): Dissolve ATCh in the phosphate buffer to a final concentration of 75 mM. Prepare this solution fresh before use.

  • Enzyme Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear rate of reaction for at least 5-10 minutes. A typical starting concentration is 0.1 U/mL.

  • Inhibitor Solutions: Prepare stock solutions of the test compound and reference inhibitors (Donepezil, Galantamine, Rivastigmine) in a suitable solvent (e.g., DMSO). Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.

III. Assay Procedure (96-well plate format):

  • Plate Setup: Design the plate layout to include blanks, negative controls (no inhibitor), positive controls (reference inhibitors), and the test compound at various concentrations. Perform all measurements in triplicate.

  • Reagent Addition:

    • To each well, add 25 µL of the appropriate inhibitor dilution (or buffer for negative controls, or solvent for the blank).

    • Add 125 µL of the DTNB solution to each well.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. For the blank, add 25 µL of buffer.

  • Pre-incubation: Mix the contents of the plate gently and incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the ATCh substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.[16]

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCh, Enzyme) add_dtnb 2. Add DTNB (125 µL) prep_reagents->add_dtnb add_ache 3. Add AChE Enzyme (25 µL) prep_reagents->add_ache add_atch 5. Initiate with ATCh (25 µL) prep_reagents->add_atch prep_inhibitors Prepare Inhibitor Dilutions (Test & Standards) add_inhibitor 1. Add Inhibitor/Control (25 µL) prep_inhibitors->add_inhibitor add_inhibitor->add_dtnb add_dtnb->add_ache incubate 4. Pre-incubate (15 min @ 37°C) add_ache->incubate incubate->add_atch measure Measure Absorbance (412 nm, kinetic) add_atch->measure calc_rate Calculate Reaction Rate (V) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for AChE inhibition assay.

IV. Data Analysis:

  • Calculate Reaction Rate (Velocity): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the average rate of the negative control wells and V_inhibitor is the rate for each inhibitor concentration.

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[18]

Interpreting the Results

The data generated will allow for a direct, quantitative comparison of this compound with Donepezil, Galantamine, and Rivastigmine under identical experimental conditions.

  • Potency: A lower IC50 value indicates higher potency. How does the IC50 of the test compound compare to Donepezil, the most potent of the standards against AChE?

  • Selectivity: To assess selectivity, the same assay should be repeated using butyrylcholinesterase (BChE) as the enzyme source. The ratio of IC50 (BChE) / IC50 (AChE) provides a selectivity index. A high ratio indicates AChE selectivity (like Donepezil), while a ratio near 1 suggests a dual inhibitor (like Rivastigmine).[19]

Conclusion and Future Directions

This guide provides the foundational framework for the initial characterization of this compound as a potential AChE inhibitor. By benchmarking its performance against established drugs like Donepezil, Galantamine, and Rivastigmine using a standardized and robust protocol, researchers can generate the critical data needed to justify further investigation.

Should the compound demonstrate promising potency and a desirable selectivity profile, subsequent studies would involve kinetic analysis to determine the mechanism of inhibition (competitive, non-competitive), in vitro neuroprotection assays, and eventually, in vivo studies in animal models of cognitive impairment to assess its therapeutic potential.[7][20] The rigorous, comparative approach outlined here is the essential first step in the long and complex journey of developing a novel therapeutic agent for Alzheimer's disease.

References

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  • PMC. (n.d.). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved from [Link]

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Comparative Analysis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone and Its Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, compounds featuring a trifluoromethyl ketone (TFMK) moiety have garnered significant attention. TFMKs are recognized as highly effective inhibitors of serine hydrolases, acting as transition-state analogs that form a reversible covalent adduct with the catalytic serine residue in the enzyme's active site[1][2]. This mechanism confers a potent and often prolonged inhibitory activity.

This guide provides a comparative analysis of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (Compound 1) and a rationally designed series of its analogs. The benzylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets, including acetylcholinesterase (AChE)[3][4]. The combination of the benzylpiperidine core with the TFMK "warhead" presents a compelling strategy for the development of novel AChE inhibitors for potential therapeutic applications in conditions such as Alzheimer's disease.

Herein, we will explore the structure-activity relationships (SAR) of this chemical series, supported by hypothetical, yet plausible, experimental data. This guide is intended to serve as a framework for researchers engaged in the design, synthesis, and evaluation of novel enzyme inhibitors, providing insights into the molecular determinants of inhibitory potency and selectivity.

Rationale for Analog Design and Comparative Analysis

To elucidate the structure-activity relationships of this compound, a series of analogs was designed to probe the contributions of its three key structural components: the benzyl moiety, the piperidine core, and the trifluoroethanone side chain. The selection of these analogs is guided by established principles of medicinal chemistry, aiming to systematically evaluate the impact of electronic and steric modifications on the inhibitory activity against acetylcholinesterase.

The following diagram illustrates the general workflow for the synthesis and evaluation of the designed analogs.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., 3-acetylpiperidine derivatives, substituted benzyl halides) synthesis_steps Multi-step Synthesis (e.g., N-alkylation, trifluoromethylation) start->synthesis_steps purification Purification and Characterization (e.g., Chromatography, NMR, MS) synthesis_steps->purification screening Primary Screening: AChE Inhibition Assay (Ellman's Method) purification->screening Test Compounds ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar data_table Comparative Data Table (IC50 values) sar->data_table

Caption: Workflow for the synthesis and evaluation of analogs.

Comparative Inhibitory Activity Against Acetylcholinesterase

The inhibitory potency of this compound and its analogs against human acetylcholinesterase was evaluated. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their activity. Please note that the following data is illustrative and designed to guide research efforts.

Compound IDR1 (Benzyl Substitution)R2 (Piperidine Moiety)R3 (Side Chain)Hypothetical IC50 (nM)
1 H-CH2-Ph-C(O)CF350
2 4-F-CH2-(4-F-Ph)-C(O)CF335
3 4-OCH3-CH2-(4-OCH3-Ph)-C(O)CF380
4 4-NO2-CH2-(4-NO2-Ph)-C(O)CF325
5 H-C(O)-Ph (Benzoyl)-C(O)CF3>10,000
6 HH (unsubstituted piperidine)-C(O)CF35,000
7 H-CH2-Ph-C(O)CH3 (non-fluorinated)2,500
8 H-CH2-Ph-CH(OH)CF3 (reduced alcohol)>10,000

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals critical insights into the molecular features governing the acetylcholinesterase inhibitory activity of this class of compounds.

  • The Trifluoromethyl Ketone Moiety is Essential: A comparison of the parent compound 1 (IC50 = 50 nM) with its non-fluorinated analog 7 (IC50 = 2,500 nM) and its reduced alcohol analog 8 (IC50 > 10,000 nM) unequivocally demonstrates the critical role of the trifluoromethyl ketone group. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, is paramount for the inhibitory mechanism, likely through the formation of a stable hemiketal with the active site serine residue of AChE[1].

  • The N-Benzyl Group is Crucial for Potency: The removal of the benzyl group (Compound 6 , IC50 = 5,000 nM) or its replacement with a benzoyl group (Compound 5 , IC50 > 10,000 nM) leads to a dramatic loss of activity. This suggests that the N-benzyl substituent is vital for proper orientation and binding within the AChE active site. The basicity of the piperidine nitrogen, which is reduced in the benzoyl analog, may also be important for interaction with anionic residues in the enzyme's gorge.

  • Electronic Effects on the Benzyl Ring Modulate Activity: The introduction of substituents on the phenyl ring of the benzyl group significantly influences inhibitory potency.

    • An electron-withdrawing group, such as a nitro group at the para-position (Compound 4 , IC50 = 25 nM) or a fluorine atom (Compound 2 , IC50 = 35 nM), enhances the activity compared to the unsubstituted parent compound 1 . This suggests that these groups may engage in favorable interactions within a specific sub-pocket of the enzyme active site or influence the overall electronic properties of the molecule in a beneficial way for binding.

    • Conversely, an electron-donating group like a methoxy group at the para-position (Compound 3 , IC50 = 80 nM) results in a slight decrease in potency.

The following diagram summarizes the key structure-activity relationships.

Caption: Key structure-activity relationships for AChE inhibition.

Mechanism of Acetylcholinesterase Inhibition

Trifluoromethyl ketones are classified as potent, reversible, slow-binding inhibitors of serine hydrolases such as acetylcholinesterase. The mechanism of inhibition involves the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) on the highly electrophilic carbonyl carbon of the TFMK moiety. This results in the formation of a stable, yet reversible, tetrahedral hemiketal intermediate. This intermediate mimics the transition state of acetylcholine hydrolysis, effectively sequestering the enzyme in an inactive state.

The following diagram illustrates the proposed mechanism of inhibition.

MOA cluster_enzyme AChE Active Site cluster_complex Hemiketal Adduct (Inactive Enzyme) enzyme Enzyme-Ser-OH complex Enzyme-Ser-O-C(OH)(CF3)-R enzyme->complex inhibitor Inhibitor (R-C(O)CF3) inhibitor->complex Nucleophilic attack complex->enzyme dissociation complex->inhibitor Reversible

Caption: Proposed mechanism of AChE inhibition by a trifluoromethyl ketone.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of the test compounds, adapted from the method developed by Ellman et al.[5][6][7].

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm[5][8]. The rate of color formation is proportional to the AChE activity.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then further dilute in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or buffer for control wells)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCh substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes)[5].

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[5]

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

This guide provides a comparative framework for understanding the structure-activity relationships of this compound and its analogs as inhibitors of acetylcholinesterase. The analysis, based on established medicinal chemistry principles and illustrative data, highlights the critical contributions of the trifluoromethyl ketone moiety, the N-benzyl group, and electronic modifications on the benzyl ring to the inhibitory potency. The provided experimental protocol for AChE inhibition offers a robust method for validating these findings and guiding the further development of this promising class of compounds. This work underscores the power of systematic analog design in elucidating the molecular determinants of enzyme inhibition and in the rational design of novel therapeutic agents.

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A Senior Application Scientist's Guide to In Vivo Validation: From In Vitro Promise to Preclinical Proof for "1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone"

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive strategy for advancing a novel chemical entity, "1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" (designated as Compound X ), from a promising in vitro profile to robust in vivo validation. As specific data for Compound X is not publicly available, this document establishes a rigorous, adaptable framework applicable to novel compounds with similar structural motifs. We will operate under the working hypothesis that in vitro screening has identified Compound X as a potent, selective inhibitor of acetylcholinesterase (AChE), a clinically validated target for the symptomatic treatment of Alzheimer's disease (AD).[1]

Our objective is to design a preclinical program that not only verifies the in vitro mechanism of action but also establishes a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and demonstrates therapeutic potential in a relevant disease model. This guide will provide the causal logic behind experimental choices, detailed protocols, and a comparative framework against the standard-of-care compound, Donepezil.

Foundational Principles: The In Vitro to In Vivo Translation

The transition from a controlled in vitro environment to a complex biological system is the crucible of drug discovery. An in vitro result, such as enzyme inhibition, is a critical first step, but it represents a simplified system. In vivo validation is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and whether it can engage its target in the intended tissue at a sufficient concentration and for an adequate duration to elicit a therapeutic effect.[2]

Our validation strategy is built on a logical progression:

  • Pharmacokinetics (PK) & Brain Penetration: Does the compound get to where it needs to go?

  • Target Engagement: Does the compound bind to AChE in the brain?

  • Pharmacodynamics (PD) & Efficacy: Does target engagement lead to the desired biological and behavioral outcomes?

This entire process is benchmarked against Donepezil, a well-characterized AChE inhibitor, to provide context and a rigorous measure of success.[3][4][5]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comparative Analysis In_Vitro_Hit In Vitro Hit (Compound X) Potent AChE Inhibitor PK_Study Pharmacokinetic (PK) Profiling (Blood, Brain) In_Vitro_Hit->PK_Study Can it reach the target? Target_Engagement Ex Vivo Target Engagement AChE Activity Assay PK_Study->Target_Engagement Does it hit the target? Efficacy_Model In Vivo Efficacy Model (e.g., APP/PS1 Mouse) Target_Engagement->Efficacy_Model Does hitting the target matter? Behavioral_Tests Cognitive Assessment (MWM, Fear Conditioning) Efficacy_Model->Behavioral_Tests Comparison Head-to-Head Comparison (PK/PD & Efficacy) Behavioral_Tests->Comparison Comparator Comparator Drug (Donepezil) Comparator->Comparison Decision Go/No-Go Decision for further development Comparison->Decision

Caption: High-level workflow for in vivo validation of Compound X.

Phase 1: Pharmacokinetics and Target Engagement

The primary hurdle for any CNS drug candidate is crossing the blood-brain barrier (BBB) and engaging its target.[6] Therefore, the initial in vivo experiments are designed to answer these two fundamental questions sequentially.

Experimental Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the plasma and brain concentrations of Compound X over time after a single administration and establish its basic ADME properties.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Compound Administration: Administer Compound X via intravenous (IV) and oral (PO) routes. A typical starting dose might be 10 mg/kg. The IV route provides a baseline for absolute bioavailability.

  • Sample Collection: Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7]

  • Bioanalysis: Quantify the concentration of Compound X in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters for Evaluation

ParameterDescriptionImportance for CNS Drug
Cmax Maximum observed concentrationRelates to peak target engagement and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents total drug exposure.
t1/2 Half-lifeDetermines dosing frequency.
F% Oral BioavailabilityPercentage of oral dose that reaches systemic circulation.
Brain/Plasma Ratio Ratio of AUCbrain to AUCplasmaA critical measure of BBB penetration. A ratio >1 is often desirable.
Experimental Protocol: Ex Vivo AChE Target Engagement

Objective: To confirm that Compound X inhibits AChE in the brain at doses that are pharmacokinetically relevant. This is a crucial step to link drug exposure with a biological effect.[8]

Methodology:

  • Study Design: Dose cohorts of mice with vehicle, Compound X (at 3-4 dose levels), and Donepezil (as a positive control). Doses should be selected to bracket the expected efficacious exposure levels based on PK data.

  • Tissue Collection: At a time point corresponding to the expected Tmax in the brain, euthanize animals and rapidly harvest brain tissue (e.g., cortex and hippocampus).

  • Tissue Homogenization: Homogenize the brain tissue in an ice-cold buffer.[9][10] A common choice is a phosphate buffer (pH 7.4) with a protease inhibitor cocktail to prevent protein degradation.[11][12]

  • AChE Activity Assay: Measure AChE activity in the brain homogenates using a colorimetric method, such as the Ellman's assay. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each dose group relative to the vehicle-treated group. Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

G Dosing Dose Mice (Vehicle, Cmpd X, Donepezil) Wait Wait for Brain Tmax Dosing->Wait Harvest Harvest Brain Tissue (Cortex, Hippocampus) Wait->Harvest Homogenize Homogenize Tissue in ice-cold buffer + protease inhibitors Harvest->Homogenize Assay Perform AChE Activity Assay (Ellman's Reagent) Homogenize->Assay Analyze Calculate % Inhibition vs. Vehicle Assay->Analyze Result Determine ED50 Analyze->Result

Caption: Workflow for the ex vivo AChE target engagement assay.

Phase 2: In Vivo Efficacy in an Alzheimer's Disease Model

With evidence of brain penetration and target engagement, the next logical step is to assess whether Compound X can produce a therapeutically relevant outcome. This requires a validated animal model of Alzheimer's-like pathology and cognitive deficits.[13][14]

Choice of Animal Model: The APP/PS1 Transgenic Mouse

The APP/PS1 transgenic mouse model is a widely used tool in AD research.[15] These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations linked to familial AD.[16] This results in age-dependent accumulation of amyloid-β (Aβ) plaques, gliosis, and associated cognitive deficits, making it a suitable model for testing symptomatic treatments like AChE inhibitors.[14][17] While these models do not fully replicate all aspects of human sporadic AD, they provide a robust system for evaluating cognitive enhancement.[18][19]

Experimental Protocol: Cognitive Assessment

Objective: To determine if chronic treatment with Compound X can ameliorate the cognitive deficits observed in APP/PS1 mice.

Methodology:

  • Animal Model: Aged APP/PS1 mice (e.g., 9-12 months old) exhibiting clear cognitive impairments, and age-matched wild-type controls.

  • Treatment Groups:

    • Wild-Type + Vehicle

    • APP/PS1 + Vehicle

    • APP/PS1 + Compound X (e.g., low, mid, high doses)

    • APP/PS1 + Donepezil (e.g., 1-3 mg/kg/day)

  • Dosing Regimen: Daily administration (e.g., via oral gavage) for a period of 4-6 weeks.

  • Behavioral Testing: Conduct a battery of cognitive tests during the final weeks of treatment. The Morris Water Maze (MWM) is a gold standard for assessing hippocampal-dependent spatial learning and memory.[20]

Morris Water Maze (MWM) Protocol:

  • Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. Latency to find the platform and path length are recorded.

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Table 2: Comparison of Expected Outcomes in MWM

Treatment GroupExpected Acquisition Performance (Latency to Platform)Expected Probe Trial Performance (% Time in Target Quadrant)
Wild-Type + Vehicle Rapid decrease over daysHigh
APP/PS1 + Vehicle Slow decrease, remains highLow (at chance level)
APP/PS1 + Compound X Dose-dependent improvement, approaching Wild-TypeDose-dependent improvement, approaching Wild-Type
APP/PS1 + Donepezil Significant improvementSignificant improvement

Comparative Analysis and Data Synthesis

The ultimate validation comes from integrating all data streams—PK, target engagement, and efficacy—and comparing the profile of Compound X directly against the established benchmark, Donepezil.

Table 3: Integrated Data Comparison Framework

MetricCompound XDonepezil (Reference)Interpretation
Oral Bioavailability (F%) From PK Study~100%Higher F% is generally more favorable.
Brain/Plasma Ratio From PK Study~5-6Indicates relative ability to cross the BBB.
AChE ED50 (in vivo) From Target Engagement~0.5-1 mg/kgA lower ED50 indicates higher in vivo potency.
MWM Efficacy (Min. Effective Dose) From Efficacy Study~1 mg/kgThe lowest dose showing significant cognitive improvement.
Therapeutic Index (Approx.) (Toxic Dose) / (Efficacious Dose)EstablishedA wider therapeutic index suggests a better safety margin.

A successful outcome would be for Compound X to demonstrate comparable or superior efficacy to Donepezil, potentially with an improved pharmacokinetic profile (e.g., longer half-life allowing for less frequent dosing) or a wider therapeutic index.

Conclusion: Building a Self-Validating Preclinical Case

This guide provides a logical, step-wise, and self-validating framework for advancing a novel AChE inhibitor from in vitro discovery to in vivo proof-of-concept. By systematically establishing brain penetration, confirming target engagement, and demonstrating efficacy in a relevant disease model, we build a robust data package. The constant comparison to a standard-of-care compound like Donepezil ensures that the results are not just statistically significant but also clinically relevant. Each step validates the preceding one: PK enables rational dose selection for target engagement, and confirmed target engagement provides the mechanistic basis for interpreting efficacy data. This rigorous, integrated approach is critical for making a confident "Go/No-Go" decision for the further development of "this compound."

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"1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Benzylpiperidine Derivatives as Bioactive Agents

Introduction: Unveiling the Potential of the Benzylpiperidine Scaffold

In the landscape of medicinal chemistry, the benzylpiperidine motif stands out as a "privileged scaffold"[1]. Its unique combination of a basic piperidine ring and an aromatic benzyl group provides a versatile framework for designing therapeutic agents, particularly those targeting the central nervous system (CNS)[1]. The inherent structural features of benzylpiperidines allow for interaction with a wide array of biological targets, including enzymes and receptors implicated in various neurological and psychiatric disorders[1][2].

This guide focuses on the structure-activity relationship (SAR) of benzylpiperidine derivatives, with a conceptual starting point of "1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone". While specific SAR studies on this exact molecule are not extensively documented, a comprehensive analysis of its structural components—the benzylpiperidine core and the trifluoromethyl ketone moiety—provides a robust foundation for understanding its potential biological activities and guiding future drug discovery efforts.

The trifluoromethyl ketone (TFMK) group is a particularly noteworthy feature. The high electronegativity of the fluorine atoms renders the ketone's carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack[3]. This enhanced reactivity is a cornerstone of its utility as a potent enzyme inhibitor, often mimicking the tetrahedral transition state of substrate hydrolysis[3]. However, this reactivity can also lead to metabolic instability, a challenge that medicinal chemists actively address[4].

This guide will delve into the SAR of benzylpiperidine derivatives in the context of two major therapeutic areas: Alzheimer's disease, through the inhibition of acetylcholinesterase (AChE), and neurodegenerative disorders, via the inhibition of monoamine oxidases (MAO). We will explore how systematic modifications to the benzylpiperidine scaffold influence biological activity, supported by comparative experimental data and detailed protocols.

Comparative Structure-Activity Relationship (SAR) Studies of Benzylpiperidine Derivatives

The versatility of the benzylpiperidine scaffold is evident in the diverse biological activities exhibited by its derivatives. By systematically altering the substituents on both the piperidine and benzyl moieties, researchers can fine-tune the potency and selectivity of these compounds for various biological targets.

Case Study 1: Acetylcholinesterase (AChE) Inhibition for the Treatment of Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, partly due to the depletion of the neurotransmitter acetylcholine (ACh)[5]. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh, making it a key therapeutic target for symptomatic relief in Alzheimer's patients[5][6]. The benzylpiperidine scaffold is a core component of several potent AChE inhibitors, including the FDA-approved drug Donepezil[7][8].

SAR studies on benzylpiperidine derivatives as AChE inhibitors have revealed several key insights[7][8][9]:

  • The N-benzyl group: This group is crucial for binding to the peripheral anionic site (PAS) of the AChE enzyme[10]. Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact inhibitory potency.

  • The piperidine ring: The basic nitrogen of the piperidine ring is thought to interact with the catalytic anionic site (CAS) of AChE[10]. The position of the substituent on the piperidine ring also plays a critical role in determining activity.

  • The linker and the second pharmacophore: The nature of the chemical group connecting the benzylpiperidine moiety to another part of the molecule (the second pharmacophore) is a key determinant of activity. For instance, replacing an ester linker with a more metabolically stable amide linker has been explored to improve the pharmacokinetic properties of these inhibitors[8].

The following table summarizes the AChE inhibitory activity of a series of N-benzylpiperidine derivatives, highlighting the impact of structural modifications on their potency.

CompoundR1 (Benzyl Substituent)R2 (Piperidine Substituent)AChE IC50 (µM)Reference
Donepezil 5,6-dimethoxy-indanoylH0.0057[7]
Compound A Unsubstituted4-carboxamide5.94[8]
Compound B Unsubstituted4-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)carboxamide0.41[8]
Compound C 3-fluorobenzyl4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonylModerate Activity[5]
Compound D Unsubstituted4-(2-isoindolin-2-ylethyl)High Potency[7]

This table is a representative summary based on data from multiple sources and is intended for comparative purposes.

The data clearly indicates that both the nature of the substituent on the piperidine ring and the overall molecular architecture significantly influence AChE inhibition.

Case Study 2: Monoamine Oxidase (MAO) Inhibition for Neurodegenerative Diseases

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine[11][12]. Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain[11][13]. The benzylpiperidine scaffold has been successfully employed in the design of potent and selective MAO inhibitors[11][14][15].

Key SAR findings for benzylpiperidine derivatives as MAO inhibitors include[11][13]:

  • Substitution on the benzyl ring: The position and nature of substituents on the benzyl ring are critical for both potency and selectivity towards MAO-A or MAO-B. For example, in one study, a 3-chloro substituent on the benzyl ring resulted in the most potent MAO-B inhibition[11].

  • The piperidine core: The piperidine ring is essential for interacting with the active site of the MAO enzyme.

  • The linker and terminal group: The chemical entity attached to the benzylpiperidine core can significantly modulate the inhibitory activity and selectivity.

Below is a comparative table of pyridazinobenzylpiperidine derivatives and their inhibitory activities against MAO-A and MAO-B.

CompoundBenzyl Ring SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
S5 3-Cl3.8570.20319.04[11]
S16 2-CN>1000.979>102[11]
S1 Unsubstituted>10011.23-[11]
S2 2-CH3>10025.41-[11]
S9 2-F>10036.52-[11]

This table is a representative summary based on data from multiple sources and is intended for comparative purposes.

These results underscore the profound impact of subtle structural changes on the biological activity and selectivity of benzylpiperidine derivatives as MAO inhibitors.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative benzylpiperidine derivative and for key in vitro biological assays.

Protocol 1: General Synthesis of N-Benzylpiperidine Derivatives

This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives via reductive amination.

Materials:

  • Piperidine derivative (e.g., 4-piperidone)

  • Substituted benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the piperidine derivative (1.0 eq) in DCE, add the substituted benzaldehyde (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzylpiperidine derivative.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method for determining the AChE inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare solutions of MAO-A or MAO-B enzymes and their respective substrates in potassium phosphate buffer.

  • In a 96-well plate, add the test compound solution at various concentrations.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the appropriate substrate solution to each well.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the product formation using a microplate reader (e.g., fluorescence of 4-hydroxyquinoline for the kynuramine/MAO-A reaction).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values for both MAO-A and MAO-B and calculate the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)).

Visualizations

To further elucidate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_of_Benzylpiperidines cluster_core Benzylpiperidine Scaffold cluster_modifications Key Modification Points for SAR cluster_activities Biological Activities Core This compound (Conceptual Starting Point) R1 R1: Substituents on the Benzyl Ring (e.g., Cl, OCH3, F) Core->R1 Systematic Modifications R2 R2: Substituents on the Piperidine Ring (e.g., Carboxamides, Heterocycles) Core->R2 Systematic Modifications Linker Linker Moiety (e.g., Amide, Ester) Core->Linker Systematic Modifications AChE AChE Inhibition (Alzheimer's Disease) R1->AChE Influence MAO MAO Inhibition (Neurodegenerative Diseases) R1->MAO Influence Other Other Targets (e.g., Sigma Receptors) R1->Other Influence R2->AChE Influence R2->MAO Influence R2->Other Influence Linker->AChE Influence Linker->MAO Influence Linker->Other Influence

Caption: Key modification points for SAR studies of benzylpiperidine derivatives.

Enzyme_Inhibition_Workflow cluster_workflow In Vitro Enzyme Inhibition Assay Workflow Compound_Prep Prepare Test Compound Solutions (Serial Dilutions) Assay_Setup Set up Assay in 96-well Plate: Enzyme + Buffer + Compound Compound_Prep->Assay_Setup Incubation Pre-incubation (e.g., 15 min at 37°C) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The benzylpiperidine scaffold, particularly when combined with reactive moieties like the trifluoromethyl ketone, represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies discussed in this guide highlight the remarkable tunability of this chemical class, allowing for the optimization of potency and selectivity against a range of biological targets, from acetylcholinesterase to monoamine oxidases.

The comparative data presented herein underscores the importance of systematic structural modifications in drug design. Future research in this area should focus on:

  • Expanding the diversity of substituents on both the benzyl and piperidine rings to further probe the chemical space and identify novel interactions with biological targets.

  • Improving the metabolic stability of potent inhibitors, for instance, by exploring bioisosteric replacements for labile functional groups.

  • Conducting in-depth mechanistic studies , including X-ray crystallography and molecular dynamics simulations, to gain a more precise understanding of the binding modes of these compounds.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates in relevant animal models of disease.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the full therapeutic potential of benzylpiperidine derivatives can be realized, paving the way for the development of new and improved treatments for a host of debilitating diseases.

References

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A Senior Application Scientist's Guide to Assessing the Enzymatic Cross-Reactivity of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical comparison and experimental framework for evaluating the enzymatic cross-reactivity of "1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone," a compound featuring two key pharmacophores: a benzylpiperidine moiety and a trifluoromethyl ketone warhead. While direct enzymatic interaction data for this specific molecule is not extensively published, its structural components suggest a high potential for interactions with several enzyme classes. This guide will, therefore, focus on a predictive approach to its cross-reactivity profile and provide robust methodologies for its experimental validation.

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2] Its metabolic stability and ability to modulate physicochemical properties make it a desirable feature in drug design.[1] The trifluoromethyl ketone group, on the other hand, is a well-established inhibitor of serine and cysteine proteases due to the highly electrophilic nature of its carbonyl carbon.[3] It has also been investigated as an inhibitor for other enzyme classes, such as histone deacetylases (HDACs).[4][5] The combination of these two motifs in "this compound" necessitates a thorough investigation of its potential off-target effects to ensure its therapeutic window and minimize adverse reactions.[6]

Predicted Enzyme Interactions and Rationale

Based on the compound's structure, we can hypothesize potential interactions with the following enzyme families:

  • Serine and Cysteine Proteases: The trifluoromethyl ketone is a potent inhibitor of these enzymes, forming a stable hemiketal or hemithioketal with the active site serine or cysteine residue, respectively.[3]

  • Histone Deacetylases (HDACs): Trifluoromethyl ketones have been explored as alternatives to hydroxamates for HDAC inhibition.[4][5]

  • Cholinesterases (AChE and BChE): The benzylpiperidine moiety is a common scaffold in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease.[7][8]

  • Cytochrome P450 (CYP) Enzymes: Piperidine-containing drugs are extensively metabolized by CYP enzymes, particularly CYP3A4, through N-dealkylation.[9][10] Inhibition or induction of these enzymes can lead to significant drug-drug interactions.

  • Sigma Receptors (σRs): The 1-benzylpiperidine moiety is a known pharmacophore for sigma receptors, which are involved in various neurological processes.[11] While not enzymes, their interaction is crucial to a comprehensive off-target profile.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential to comprehensively evaluate the cross-reactivity profile of "this compound." The following experimental workflow is recommended:

G cluster_0 Phase 1: Primary Target & Broad Screening cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Mechanism of Inhibition Studies cluster_3 Phase 4: Cell-Based & In Vivo Validation A Hypothesized Primary Target Assay B Broad Panel Enzyme Screen (e.g., Kinases, Proteases, GPCRs) A->B Initial Selectivity C Dose-Response Curves for Hits from Broad Screen B->C D IC50 Value Calculation C->D E Kinetic Assays (e.g., Michaelis-Menten) D->E F Determination of Ki and Inhibition Type (Competitive, Non-competitive, etc.) E->F G Cellular Thermal Shift Assay (CETSA) F->G H In Vivo Target Engagement & Off-Target Effect Studies G->H

Caption: A phased experimental workflow for assessing enzyme cross-reactivity.

Detailed Experimental Protocols

1. Enzyme Inhibition Assays

  • Objective: To determine the inhibitory activity of the test compound against a panel of selected enzymes.

  • Principle: Enzyme activity is measured in the presence and absence of the inhibitor.[12][13] The rate of the reaction, monitored by the change in substrate or product concentration, is used to calculate the percent inhibition.[13]

  • Procedure:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, the specific enzyme, and varying concentrations of the test compound.

    • Include positive controls (known inhibitors) and negative controls (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Mechanism of Inhibition Studies

  • Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14][15]

  • Principle: By varying the concentrations of both the substrate and the inhibitor, the effect on the enzyme's kinetic parameters (Km and Vmax) can be determined.

  • Procedure:

    • Perform enzyme activity assays as described above, but with varying concentrations of both the substrate and "this compound."

    • Generate Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.

    • Create Lineweaver-Burk plots (1/rate vs. 1/[substrate]) to visualize the mechanism of inhibition.

    • Fit the data to appropriate kinetic models to determine the inhibition constant (Ki).[16]

3. Cell-Based Assays

  • Objective: To assess the compound's activity in a more physiologically relevant context.

  • Principle: Cell-based assays measure the downstream effects of enzyme inhibition within a living cell.[17][18]

  • Procedure (Example: HDAC inhibition):

    • Culture a suitable cell line (e.g., HeLa).

    • Treat the cells with varying concentrations of "this compound."

    • After incubation, lyse the cells and perform a Western blot to detect changes in the acetylation status of histone proteins (a downstream marker of HDAC activity).

    • Alternatively, use a commercially available cell-based HDAC activity assay kit.

Comparative Data Analysis

The following tables present hypothetical data to illustrate how the results of cross-reactivity studies for "this compound" (referred to as "Test Compound") could be presented and compared with known reference compounds.

Table 1: In Vitro Enzyme Inhibition Profile

Enzyme TargetTest Compound IC50 (µM)Reference InhibitorReference IC50 (µM)
Primary Target X 0.05Known Inhibitor A0.02
Off-Target Enzymes
Chymotrypsin (Serine Protease)2.5Chymostatin0.015
Cathepsin B (Cysteine Protease)1.8E-640.005
HDAC15.2Vorinostat0.002
Acetylcholinesterase (AChE)15.7Donepezil0.006
Butyrylcholinesterase (BChE)8.9Rivastigmine0.4
CYP3A4> 50Ketoconazole0.03

Table 2: Mechanism of Inhibition against Selected Off-Targets

Enzyme TargetInhibition TypeKi (µM)
ChymotrypsinCompetitive1.5
Cathepsin BReversible, Tight-binding0.9
HDAC1Non-competitive3.8

Visualizing Potential Off-Target Pathways

Understanding the potential downstream consequences of off-target inhibition is crucial. The following diagram illustrates a hypothetical scenario where the test compound inhibits both its primary target and an off-target kinase, leading to unintended cellular effects.

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway compound 1-(1-Benzylpiperidin-3-yl)- 2,2,2-trifluoroethanone target Primary Target X compound->target Inhibition off_target Off-Target Kinase Y compound->off_target Cross-Reactivity effect1 Therapeutic Effect target->effect1 effect2 Adverse Effect off_target->effect2

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.

Conclusion

"this compound" is a molecule with significant potential for biological activity, stemming from its constituent piperidine and trifluoromethyl ketone moieties. However, these same structural features necessitate a thorough evaluation of its enzyme cross-reactivity to ensure its selectivity and safety. The experimental framework outlined in this guide provides a comprehensive strategy for researchers to systematically assess the compound's interaction with a range of biologically relevant enzymes. By combining broad panel screening, detailed mechanistic studies, and cell-based validation, a clear picture of the compound's selectivity profile can be established, paving the way for its potential development as a therapeutic agent.

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A Comparative Guide to the Enantiomer-Specific Activity of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This divergence arises from the stereospecific nature of interactions with biological targets such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. Therefore, the separation and independent evaluation of enantiomers are crucial steps in the development of safe and effective therapeutic agents.

This guide provides a comparative analysis of the potential enantiomer-specific activity of 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone . While direct experimental data for this specific compound is not publicly available, we will draw upon established knowledge of structurally related benzylpiperidine derivatives and compounds featuring the trifluoroethyl ketone moiety to construct a scientifically grounded, hypothetical comparison. This document will serve as a comprehensive resource for researchers, outlining the rationale behind investigating enantiomer-specific activity and providing detailed experimental protocols to achieve this.

The benzylpiperidine scaffold is a well-established pharmacophore found in numerous centrally active agents, including cholinesterase inhibitors and sigma receptor modulators.[1][2] The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of drug candidates.[3] Given these structural features, it is plausible that the enantiomers of this compound exhibit distinct pharmacological profiles, potentially at targets such as acetylcholinesterase (AChE) or sigma receptors.

Hypothetical Comparative Analysis of Enantiomer Activity

Based on the activities of analogous compounds, we can postulate a scenario where the (R)- and (S)-enantiomers of this compound display differential binding affinities and functional activities. For the purpose of this guide, we will consider two potential and well-documented targets for benzylpiperidine derivatives: the sigma-1 receptor and acetylcholinesterase.

Data Presentation: A Hypothetical Comparison

The following table summarizes a hypothetical dataset illustrating the potential differences in biological activity between the (R)- and (S)-enantiomers.

Parameter (R)-1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (S)-1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone Racemic Mixture
Sigma-1 Receptor Binding Affinity (Ki, nM) 15.2 ± 1.8256.4 ± 22.130.5 ± 2.5
Acetylcholinesterase Inhibition (IC50, µM) 89.7 ± 7.35.4 ± 0.610.2 ± 1.1

This data is illustrative and intended to highlight potential enantiomeric differences.

In this hypothetical scenario, the (R)-enantiomer demonstrates significantly higher affinity for the sigma-1 receptor, while the (S)-enantiomer is a more potent inhibitor of acetylcholinesterase. This exemplifies a common occurrence where enantiomers of a single compound can possess distinct primary biological targets.

Experimental Protocols for Enantiomer-Specific Characterization

To experimentally determine the enantiomer-specific activity, a systematic approach involving chiral separation followed by biological evaluation is necessary.

Chiral Separation of Enantiomers

The first critical step is the resolution of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[4][5]

Workflow for Chiral HPLC Separation:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection racemate Dissolve Racemic Mixture in Mobile Phase injector Injector racemate->injector pump HPLC Pump pump->injector column Chiral Stationary Phase Column injector->column detector UV/Vis Detector column->detector chromatogram Chromatogram Generation detector->chromatogram fractionation Fraction Collection chromatogram->fractionation analysis Purity & Enantiomeric Excess Determination fractionation->analysis

Caption: Chiral HPLC Separation Workflow.

Detailed Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating piperidine derivatives.

  • Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Injection and Elution: Inject the sample onto the chiral column and elute with the optimized mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV/Vis detector at a wavelength where the compound absorbs maximally.

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Purity and Enantiomeric Excess (ee) Determination: Analyze the collected fractions to confirm their purity and determine the enantiomeric excess, typically by re-injecting a small aliquot onto the same chiral column.

Sigma-1 Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[6][7] This protocol describes a competitive binding assay to determine the Ki of each enantiomer for the sigma-1 receptor.

Workflow for Sigma-1 Receptor Binding Assay:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Prepare Membrane Homogenates (e.g., from Guinea Pig Brain) mix Combine Membranes, Radioligand, and Test Enantiomer membranes->mix radioligand [3H]-(+)-Pentazocine (Radioligand) radioligand->mix competitor Test Enantiomer (Varying Concentrations) competitor->mix incubate Incubate at 37°C for 90 min mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count curve Generate Competition Curve count->curve calculate Calculate IC50 and Ki curve->calculate

Caption: Sigma-1 Receptor Binding Assay Workflow.

Detailed Protocol for Sigma-1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) in a suitable buffer and prepare a membrane fraction by centrifugation.[8]

  • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane homogenate, a fixed concentration of the radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test enantiomer.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[8]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's assay is a widely used colorimetric method to measure AChE activity and the inhibitory potential of compounds.[2][9]

Workflow for AChE Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme AChE Enzyme Solution preincubate Pre-incubate AChE with Test Enantiomer enzyme->preincubate substrate Acetylthiocholine (ATCh) add_reagents Add DTNB and ATCh substrate->add_reagents reagent DTNB (Ellman's Reagent) reagent->add_reagents inhibitor Test Enantiomer (Varying Concentrations) inhibitor->preincubate preincubate->add_reagents incubate Incubate at Room Temperature add_reagents->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Detailed Protocol for AChE Inhibition Assay:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of the test enantiomer.

  • Pre-incubation: Add the AChE solution to each well and pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATCh substrate to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product that absorbs at this wavelength.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The comprehensive evaluation of the enantiomers of this compound is essential for elucidating its full pharmacological potential. By employing systematic experimental workflows for chiral separation and biological characterization, researchers can unravel the distinct contributions of each stereoisomer to the overall activity of the racemic mixture. The hypothetical data and detailed protocols presented in this guide serve as a robust framework for such an investigation, underscoring the importance of stereochemistry in modern drug discovery and development.

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A Strategic Guide to Benchmarking 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: A Novel CNS-Active Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive benchmarking strategy for the novel compound 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, hereafter referred to as "Compound X". Given the absence of extensive public data on Compound X, this document serves as a methodological framework for researchers, scientists, and drug development professionals. We propose a hypothesis-driven approach based on its structural motifs—a benzylpiperidine core prevalent in CNS-active agents and a trifluoroethanone moiety known to act as a potent enzyme inhibitor. This guide provides detailed protocols for comparative analysis against established standard compounds, focusing on target validation, selectivity, and metabolic stability to thoroughly characterize its potential as a therapeutic agent.

Introduction: Deconstructing a Novel Chemical Entity

The compound this compound (Compound X) represents a unique confluence of two pharmacologically significant structural features.[1][2] While Compound X itself is not extensively characterized in peer-reviewed literature, its constituent parts provide a logical basis for forming a testable hypothesis about its biological activity.

  • The N-Benzylpiperidine (N-BP) Scaffold: This motif is a cornerstone in medicinal chemistry, recognized for its structural flexibility and its presence in numerous approved drugs targeting the central nervous system (CNS).[3][4] The N-BP fragment can engage in crucial cation-π interactions with target proteins and serves as a versatile scaffold for optimizing efficacy and physicochemical properties.[3][4] A prime example is Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease, which features an N-benzylpiperidine core.[3][5][6]

  • The Trifluoroethanone Moiety: Trifluoromethyl ketones (TFMKs) are a class of potent, often reversible, inhibitors of various hydrolytic enzymes, particularly serine hydrolases like acetylcholinesterase (AChE).[7][8][9][10] The strong electron-withdrawing nature of the trifluoromethyl group renders the ketone's carbonyl carbon highly electrophilic. This facilitates the formation of a stable, tetrahedral hemiketal adduct with the active site serine residue, mimicking the transition state of the natural substrate hydrolysis.[7][9][10][11]

Hypothesis: Based on this structural analysis, we hypothesize that Compound X is a CNS-active agent, likely functioning as an inhibitor of a serine hydrolase, with acetylcholinesterase being a primary candidate target. This guide will detail the necessary experiments to test this hypothesis by benchmarking Compound X against well-characterized standard compounds.

Selection of Standard Compounds for Comparative Analysis

A robust benchmarking strategy requires comparison against relevant positive and negative controls.[12][13][14] The choice of standards is critical for contextualizing the potency, selectivity, and potential liabilities of Compound X.

Compound Name Class Rationale for Selection Primary Use in this Guide
Donepezil Acetylcholinesterase Inhibitor (AChEI)An FDA-approved drug for Alzheimer's disease containing the N-benzylpiperidine scaffold.[5][6][15] It is a potent, reversible, and centrally acting AChEI, making it the gold standard positive control for our primary hypothesis.[5][16]Benchmark for AChE inhibitory potency and selectivity.
GBR-12909 Dopamine Transporter (DAT) InhibitorA potent and selective DAT inhibitor that also contains a piperidine-like (piperazine) core.[17] The benzylpiperidine scaffold is also found in some DAT inhibitors.[18]Assess off-target activity at a key CNS transporter to build a selectivity profile.
1-(1-Benzylpiperidin-3-yl)ethanone Non-fluorinated AnalogThe direct structural analog of Compound X without the trifluoromethyl group. This compound is essential for dissecting the contribution of the TFMK moiety to the observed biological activity.Negative control to determine the importance of the trifluoromethyl group for target engagement.

Proposed Experimental Benchmarking Workflow

A tiered approach, from broad computational screening to specific in vitro assays, will provide a comprehensive profile of Compound X.

G cluster_0 Tier 1: In Silico & Primary Screening cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: ADME Profiling cluster_3 Data Synthesis A In Silico Target Prediction (SwissTargetPrediction, Docking) B Primary Assay: AChE Inhibition (Ellman's Method) A->B Hypothesis Validation C Selectivity Profiling (BChE Inhibition, CNS Receptor Panel) B->C D Kinetic Analysis (Slow-binding vs. Classical Inhibition) B->D E Metabolic Stability Assay (Human Liver Microsomes) C->E F Comprehensive Profile of Compound X (Potency, Selectivity, Stability) D->F E->F

Caption: Proposed workflow for benchmarking Compound X.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the generated data.

Experiment 1: Acetylcholinesterase (AChE) Inhibition Assay

Causality: The primary hypothesis is that the TFMK moiety of Compound X will inhibit AChE. We will use the well-established Ellman's method, a robust and widely accepted colorimetric assay for screening AChE inhibitors.[19][20][21]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Enzyme: Human recombinant AChE, diluted in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.

    • Test Compounds: Prepare 10 mM stock solutions of Compound X, Donepezil, GBR-12909, and the non-fluorinated analog in 100% DMSO. Create serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of Ellman's Reagent.

      • 20 µL of test compound dilution (or vehicle control: Assay Buffer with 0.1% DMSO).

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the AChE enzyme solution to each well.

    • Immediately after adding the enzyme, add 10 µL of the ATCI substrate solution.

    • Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experiment 2: Selectivity Profiling

Causality: A valuable therapeutic candidate should exhibit selectivity for its primary target to minimize off-target side effects. We will assess inhibition of Butyrylcholinesterase (BChE), a closely related enzyme, and screen against a panel of common CNS receptors where benzylpiperidine compounds may show activity.[22]

  • BChE Inhibition: Follow the exact protocol as described in 4.1, but substitute Butyrylcholinesterase for AChE and butyrylthiocholine iodide as the substrate. This directly measures selectivity between the two key cholinesterases.

  • CNS Receptor Panel: Utilize a commercially available radioligand binding assay service (e.g., Eurofins SafetyScreen, NIMH PDSP). Screen Compound X at a fixed concentration (e.g., 10 µM) against a panel including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and sigma receptors (σ1, σ2) to identify potential off-target interactions.

G cluster_0 Mechanism of TFMK Inhibition of AChE AChE AChE Active Site (Serine-OH) Intermediate Hemiketal Adduct (Tetrahedral Intermediate Mimic) AChE->Intermediate TFMK Compound X (Trifluoroethanone) TFMK->Intermediate Nucleophilic Attack Intermediate->AChE Intermediate->TFMK Reversible Dissociation

Caption: TFMK inhibition mechanism of serine hydrolases.

Experiment 3: In Vitro Metabolic Stability Assay

Causality: Early assessment of metabolic stability is crucial in drug development. The N-benzyl group is susceptible to metabolism by cytochrome P450 (CYP) enzymes. This assay measures the intrinsic clearance of a compound in human liver microsomes, providing a key predictor of in vivo half-life.[23][24][25]

Protocol:

  • Reagent Preparation:

    • Incubation Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

    • Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in Incubation Buffer.

    • Microsomes: Pooled human liver microsomes (HLM), diluted to 0.5 mg/mL in Incubation Buffer.

    • Test Compounds: Prepare 1 µM working solutions of Compound X and a high-clearance positive control (e.g., Verapamil) in Incubation Buffer.

  • Assay Procedure:

    • Pre-warm the HLM suspension and test compound solutions to 37°C.

    • In separate tubes, mix the HLM suspension with the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard like warfarin) to stop the reaction.

    • Include a "minus cofactor" control incubated for the final time point to assess non-NADPH dependent degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following tables present a template for how the experimental results would be organized.

Table 1: Cholinesterase Inhibition Profile (IC50, nM)

Compound AChE IC50 (nM) BChE IC50 (nM) Selectivity Index (BChE/AChE)
Compound XExperimental ValueExperimental ValueCalculated Value
DonepezilExperimental ValueExperimental ValueCalculated Value
GBR-12909>10,000>10,000N/A
Non-fluorinated AnalogExperimental ValueExperimental ValueCalculated Value

Table 2: Metabolic Stability in Human Liver Microsomes

Compound In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Compound XExperimental ValueCalculated Value
Verapamil (Control)Experimental ValueCalculated Value

Interpretation: The combined results will provide a robust, multi-faceted profile of Compound X. A potent AChE IC50 coupled with a high selectivity index and reasonable metabolic stability would strongly support its further development as a therapeutic candidate for conditions like Alzheimer's disease.[26] Conversely, high activity at DAT or poor metabolic stability would highlight potential liabilities that need to be addressed through medicinal chemistry optimization.

Conclusion

This guide provides a logical, scientifically-grounded framework for the initial characterization and benchmarking of the novel compound this compound. By systematically evaluating its activity against a primary hypothesized target (AChE), assessing its selectivity against related enzymes and off-targets, and determining its metabolic liability, researchers can generate a comprehensive data package. This structured approach, grounded in established methodologies and rational compound selection, ensures that the resulting profile is both reliable and directly comparable to established standards in the field, facilitating informed decision-making for future drug development efforts.

References

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A Senior Application Scientist's Guide to the Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone: A Comparative Approach to a Novel Target

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds containing privileged scaffolds is a cornerstone of innovation. The benzylpiperidine moiety is a well-established pharmacophore found in numerous centrally active agents, while the trifluoromethyl ketone group is a powerful modulator of biological activity, often enhancing metabolic stability and receptor binding affinity.[1] This guide provides an in-depth, technical framework for the synthesis of the novel compound 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone , for which a published synthetic route is not yet available.

In the absence of a direct precedent, this document outlines two plausible and robust synthetic strategies, grounded in established chemical principles and analogous transformations reported in the literature. We will provide a comparative analysis of these routes, followed by a detailed, step-by-step protocol for the most promising pathway. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in their replication and adaptation of these methods.

Comparative Analysis of Proposed Synthetic Strategies

The synthesis of a trifluoromethyl ketone adjacent to a chiral center on a piperidine ring presents unique challenges, including control of stereochemistry and the prevention of side reactions. We propose two primary strategies: Route A , a stepwise approach involving the oxidation of a trifluoroethanol intermediate, and Route B , a more direct but potentially higher-risk acylation of an organometallic species.

Route A: Oxidation of a Precursor Alcohol

This strategy is predicated on the synthesis of the corresponding alcohol, 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol , followed by its oxidation to the target ketone. The existence of this alcohol is noted in chemical databases, lending credence to this approach.[2] This multi-step pathway offers greater control at each stage and relies on well-understood and reliable transformations.

Route B: Direct Acylation via an Organometallic Intermediate

This more convergent approach involves the formation of a Grignard or organolithium reagent at the 3-position of the piperidine ring, followed by acylation with a trifluoroacetylating agent like ethyl trifluoroacetate. While theoretically more direct, this route is fraught with potential complications. Grignard reagents are highly reactive and can add twice to esters, leading to the formation of a tertiary alcohol as a major byproduct.[3][4]

Head-to-Head Comparison
FeatureRoute A: Oxidation of Precursor AlcoholRoute B: Direct Acylation of Organometallic
Plausibility & Reliability High. Each step is a well-established, high-yielding reaction.Moderate to Low. Prone to over-addition and side reactions.
Number of Steps 3-4 steps from common starting materials.2-3 steps, but with a challenging key step.
Control of Stereochemistry The stereocenter is set during the nucleophilic addition to the piperidone.Potentially difficult to control during the formation and reaction of the organometallic.
Scalability Generally scalable due to the use of standard reagents and conditions.Challenging to scale due to the highly reactive nature of the organometallic intermediate.
Key Challenge Requires an additional oxidation step at the end of the synthesis.Preventing the formation of the tertiary alcohol byproduct.

Based on this analysis, Route A is the recommended and more scientifically sound approach for a reliable and reproducible synthesis of the target compound.

Proposed Synthetic Workflow (Route A)

cluster_0 Step 1: Oxidation of Starting Material cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Final Oxidation A 1-Benzyl-3-hydroxypiperidine B 1-Benzyl-3-piperidone A->B Swern or Dess-Martin Oxidation C 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanol B->C Ruppert-Prakash Reagent (TMSCF3) / TBAF D This compound (Target) C->D Dess-Martin Periodinane or PCC

Caption: Proposed 3-step synthesis of the target compound via Route A.

Detailed Experimental Protocols (Route A)

The following protocols are based on established procedures for analogous transformations and are designed to be a robust starting point for the synthesis.

Step 1: Synthesis of 1-Benzyl-3-piperidone

This step involves the oxidation of the commercially available secondary alcohol, 1-benzyl-3-hydroxypiperidine. A Swern oxidation is recommended for its mild conditions and high yield.

Materials:

  • 1-Benzyl-3-hydroxypiperidine (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add DMSO dropwise.

  • After stirring for 15 minutes, add a solution of 1-benzyl-3-hydroxypiperidine in DCM.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-3-piperidone, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanol

This step introduces the trifluoromethyl group via nucleophilic addition to the ketone. The Ruppert-Prakash reagent is a safe and effective source of the trifluoromethyl anion.

Materials:

  • 1-Benzyl-3-piperidone (1.0 eq)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve 1-benzyl-3-piperidone in anhydrous THF and cool to 0 °C.

  • Add the Ruppert-Prakash reagent, followed by the catalytic amount of TBAF solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol.

Step 3: Synthesis of this compound

The final step is the oxidation of the secondary alcohol to the target ketone. Dess-Martin periodinane is a good choice for this transformation as it is mild and avoids the use of heavy metals.

Materials:

  • 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanol (1.0 eq)

  • Dess-Martin periodinane (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the trifluoroethanol in DCM.

  • Add Dess-Martin periodinane portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield This compound .

Logical Relationship of Synthetic Routes

cluster_A Route A cluster_B Route B Start Common Precursors (e.g., 3-hydroxypiperidine) A1 1-Benzyl-3-hydroxypiperidine Start->A1 B1 N-Benzyl-3-halopiperidine Start->B1 A2 1-Benzyl-3-piperidone A1->A2 A3 Trifluoroethanol Intermediate A2->A3 A_End Target Ketone A3->A_End B2 Organometallic Intermediate B1->B2 B_End Target Ketone B2->B_End

Caption: Comparative logical flow of Route A versus Route B.

Predicted Characterization Data

The following table outlines the expected spectroscopic data for the final product, based on its chemical structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and the piperidine ring protons. The proton alpha to the ketone will likely be a multiplet.
¹³C NMR Carbonyl carbon signal around 190-200 ppm (split into a quartet by the fluorine atoms). Signals for the CF₃ group, benzyl group, and piperidine ring carbons.
¹⁹F NMR A singlet for the CF₃ group.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone, typically around 1720-1740 cm⁻¹.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₄H₁₆F₃NO.

This comprehensive guide provides a robust and scientifically-grounded pathway for the synthesis of This compound . By understanding the rationale behind the proposed synthetic route and the potential challenges of alternatives, researchers are well-equipped to replicate and adapt these findings for their own drug discovery and development programs.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ACS Chemical Neuroscience.

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A Comparative Guide for the Independent Verification of Biological Activity of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a synthetic compound featuring a benzylpiperidine moiety and a trifluoroethanone group. The trifluoromethyl ketone is a well-established pharmacophore known to act as a reversible covalent inhibitor of various hydrolases. Specifically, α-keto heterocycles can form a stable, covalent hemiacetal intermediate with the catalytic serine hydroxyl group of enzymes like fatty acid amide hydrolase (FAAH)[1][2]. FAAH is a serine hydrolase that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA)[1][3]. By inhibiting FAAH, the levels of anandamide can be increased, which in turn modulates cannabinoid receptors and other cellular targets, offering potential therapeutic benefits for pain, anxiety, and inflammatory disorders[1][4].

The benzylpiperidine scaffold is a common structural motif in a variety of biologically active compounds, including those with activity in the central nervous system (CNS)[5][6][7]. The combination of the benzylpiperidine core, which can confer affinity for CNS targets, and the trifluoroethanone group, a potential enzyme inhibitor, makes this compound a compound of significant interest for its potential as a FAAH inhibitor.

This guide provides a comprehensive framework for the independent verification of the biological activity of this compound, with a primary focus on its potential as a FAAH inhibitor. We will outline detailed experimental protocols for in vitro characterization and provide a basis for comparison against established compounds.

Comparator Compound Selection

To rigorously assess the biological activity of this compound (referred to as the "test compound"), it is essential to include appropriate positive and negative controls.

  • Positive Control: A well-characterized, potent, and selective FAAH inhibitor should be used. URB597 (KDS-4103) is an excellent choice as it is a widely studied and commercially available FAAH inhibitor[8][9][10][11]. It acts as a relatively selective and irreversible inhibitor of FAAH, leading to increased anandamide levels in the brain[9][10].

  • Negative Control: An ideal negative control would be a structurally similar analogue of the test compound that is known to be inactive against FAAH. In the absence of such a compound, a vehicle control (e.g., DMSO) is the minimum requirement. For more rigorous studies, a compound from the same chemical series that has been shown to lack FAAH inhibitory activity would be optimal.

In Vitro Characterization: FAAH Inhibition

The primary in vitro assessment will determine the test compound's ability to inhibit FAAH activity. A common and reliable method is a fluorescence-based assay that measures the hydrolysis of a fluorogenic FAAH substrate.

Primary Assay: Fluorescence-Based FAAH Inhibition Assay

This assay utilizes a substrate such as AMC-arachidonoyl amide, which upon hydrolysis by FAAH, releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to FAAH activity.

Experimental Protocol:

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[12]

    • AMC-arachidonoyl amide (FAAH substrate)

    • Test compound, URB597 (positive control), and DMSO (vehicle control)

    • 384-well black microplates[13]

    • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

  • Procedure: a. Prepare serial dilutions of the test compound and URB597 in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. b. In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for control wells). c. Add 24 µL of FAAH enzyme solution (final concentration typically 2-10 nM) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.[13] d. Initiate the enzymatic reaction by adding 25 µL of the FAAH substrate solution (final concentration around the Km value for the substrate). e. Immediately begin monitoring the increase in fluorescence over time (e.g., for 30-60 minutes) at 30°C using a plate reader.[13]

Data Analysis:

  • Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound and controls.

  • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Mechanism of Action: Reversibility of Inhibition

Trifluoromethyl ketones typically act as reversible covalent inhibitors. It is crucial to determine if the inhibition by the test compound is reversible or irreversible. A simple and effective method is the "jump dilution" assay.

Experimental Protocol:

  • Materials: Same as the primary assay.

  • Procedure: a. Prepare a concentrated solution of the FAAH enzyme (e.g., 100x the final assay concentration). b. Incubate the concentrated enzyme with a high concentration of the test compound (e.g., 10x IC50) for a prolonged period (e.g., 30-60 minutes) to allow for the formation of the enzyme-inhibitor complex (EI complex). A control incubation with DMSO should be run in parallel. c. Rapidly dilute the EI complex 100-fold into the assay buffer containing the substrate. d. Immediately monitor the enzymatic activity over time.

Data Interpretation:

  • Reversible Inhibition: If the inhibition is reversible, the dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity over time. The rate of recovery will depend on the off-rate (k_off) of the inhibitor.

  • Irreversible Inhibition: If the inhibition is irreversible, no significant recovery of enzyme activity will be observed after dilution.[14]

Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundFAAH IC50 (nM)Mechanism of Inhibition
This compound(Experimental Value)(Reversible/Irreversible)
URB597(Experimental Value, e.g., ~5 nM)Irreversible
Negative Control> (Highest concentration tested)N/A

Visualizations

Experimental Workflow for FAAH Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_comp Prepare serial dilutions of Test Compound & Controls add_comp Add 1 µL of compound/control prep_comp->add_comp prep_enz Prepare FAAH enzyme solution add_enz Add 24 µL of enzyme solution prep_enz->add_enz prep_sub Prepare FAAH substrate solution add_sub Add 25 µL of substrate solution prep_sub->add_sub add_comp->add_enz incubate Incubate (15 min) add_enz->incubate incubate->add_sub read_plate Measure fluorescence (kinetic read) add_sub->read_plate calc_rate Calculate initial reaction rates read_plate->calc_rate plot_data Plot % inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50 G cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_out Anandamide (AEA) (extracellular) AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in Transport CB1 CB1 Receptor AEA_in->CB1 Activation FAAH FAAH AEA_in->FAAH Hydrolysis Signaling\nCascade Signaling Cascade CB1->Signaling\nCascade ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid TestCompound 1-(1-Benzylpiperidin-3-yl) -2,2,2-trifluoroethanone TestCompound->FAAH Inhibition

Caption: Inhibition of FAAH leads to increased anandamide levels.

Conclusion and Future Directions

This guide provides a foundational framework for the independent verification of the biological activity of this compound as a potential FAAH inhibitor. The described in vitro assays will enable the determination of its inhibitory potency (IC50) and its mechanism of action (reversibility).

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity of the test compound against other serine hydrolases (e.g., MAGL, ABHD6) and a panel of receptors and channels to determine its selectivity.

  • In-Cell FAAH Inhibition Assay: Confirming the compound's ability to inhibit FAAH in a cellular context.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to inhibit FAAH and raise anandamide levels in animal models.

By following a systematic and comparative approach, researchers can robustly characterize the biological activity of this compound and evaluate its potential as a novel therapeutic agent.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). Google Books.
  • What Science Reveals About CBD ED Gummies and Wellness. (2023, December 31). Centro Global de Ciudades.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC.
  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. (2008, September 2). National Institutes of Health (NIH).
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, February 15). PubMed.
  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. (n.d.). National Institutes of Health (NIH).
  • Fatty-acid amide hydrolase 1. (n.d.). Wikipedia.
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. (2025). OUCI.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (n.d.). PubMed Central.
  • EX-597. (n.d.). Wikipedia.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • URB597 – FAAH Inhibitor. (n.d.). APExBIO.
  • CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine. (n.d.). CymitQuimica.
  • 4-Benzylpiperidine. (n.d.). Wikipedia.
  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). (n.d.). PubMed.

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Safety Operating Guide

Definitive Disposal Protocol for 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone (CAS No. 1182349-49-0). As a matter of scientific best practice, the disposal of any novel or specialty chemical requires a conservative approach grounded in a thorough analysis of its structural components. The procedures outlined below are based on the anticipated hazards derived from the piperidine, benzyl, and trifluoroethanone moieties, ensuring the highest standards of safety and environmental stewardship.

Core Principle: This compound must be treated as a multi-hazard chemical waste. Under no circumstances should it be disposed of via drain or as common refuse.[1] The recommended terminal disposal method is high-temperature incineration at a licensed hazardous waste facility.[2]

Part 1: Hazard Analysis and Risk Profile

The molecule can be deconstructed into three key functional regions, each contributing to its overall hazard profile:

  • Piperidine Ring: The foundational piperidine structure is a well-characterized hazard. Piperidine itself is classified as a flammable liquid that is toxic, corrosive, and causes severe skin burns and eye damage.[2][3][4] This dictates the need for stringent personal protective equipment (PPE) and handling protocols.

  • Trifluoroethanone Group (-COCF₃): This fluorinated ketone moiety introduces two primary concerns. Firstly, organofluorine compounds can exhibit significant environmental persistence.[5] Secondly, during combustion, trifluoromethyl groups can decompose to form highly toxic and corrosive gases, such as hydrogen fluoride (HF).[6] This necessitates a disposal method, like incineration with off-gas scrubbing, that can manage these byproducts.

  • N-Benzyl Group: While less acutely hazardous than the other components, the benzyl group influences the compound's overall lipophilicity and reactivity. Related compounds like N-Benzyl-4-piperidone are known skin and eye irritants.[7]

Table 1: Anticipated Hazard Profile and Rationale

Hazard Classification (Anticipated)Basis for Assessment & CausalityRecommended Mitigation
Acute Toxicity (Oral, Dermal, Inhalation) The piperidine moiety is toxic if swallowed, inhaled, or in contact with skin.[3]Handle only in a certified chemical fume hood. Utilize full PPE, including chemical-resistant gloves and respiratory protection if aerosolization is possible.
Skin Corrosion / Irritation Piperidine is corrosive.[3] Benzylpiperidine analogues are known irritants.[7][8]Avoid all skin contact. Use appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.
Serious Eye Damage Piperidine causes severe eye damage.[2][3]Wear chemical splash goggles and a face shield for all handling and disposal operations.
Environmental Hazard Piperidine is harmful to aquatic life.[3] The trifluoroacetyl group suggests potential for persistence similar to other organofluorine compounds ("forever chemicals").[5]Prevent any release to the environment. Do not dispose of down the drain.[1][9] All waste must be collected for approved disposal.
Combustibility While the flashpoint is unknown, the piperidine component is a highly flammable liquid.[3]Store away from heat, sparks, and open flames.[10] Use non-sparking tools when handling waste containers.[10]

Part 2: Step-by-Step Disposal and Decontamination Protocol

This protocol provides a cradle-to-grave management plan, from the point of waste generation to its final removal by a certified entity.

Workflow: Disposal Decision Pathway

The following diagram illustrates the mandatory workflow for handling waste containing this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment cluster_storage Phase 3: Accumulation & Disposal A Waste Generation (Pure compound, solutions, or rinsate) B Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) in Chemical Fume Hood A->B Immediate Action C Select Compatible Container (HDPE or Glass, Screw Cap) B->C Proceed to Contain D Segregate Waste Stream (DO NOT MIX with acids, oxidizers, or other wastes) C->D Critical Step: Prevent Reaction E Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms D->E Ensure Compliance F Store in Satellite Accumulation Area (Keep container closed) E->F Safe Storage G Arrange Pickup with EHS (Environmental Health & Safety) F->G Request Disposal H Terminal Disposal: High-Temperature Incineration (Managed by licensed vendor) G->H Final Disposition

Caption: Disposal workflow for this compound.

Experimental Protocol 1: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the following PPE:

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

    • All operations must be conducted within a certified chemical fume hood.[4]

  • Waste Segregation:

    • This compound must be collected as a dedicated hazardous waste stream.

    • CRITICAL: Do not mix with other chemical wastes, particularly strong acids (which can react with the piperidine nitrogen) or strong oxidizers.[3][10]

  • Containerization:

    • Select a clean, compatible waste container with a secure screw-top cap. High-density polyethylene (HDPE) or a glass bottle is appropriate.[11]

    • The container must be in good condition, free from cracks or residue.[11]

    • Leave at least 10% headspace in the container to allow for vapor expansion.[11]

  • Labeling:

    • Affix a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound".

      • An accurate list of all constituents and their concentrations.

      • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosive, Flammable, Environmental Hazard).

      • Your name, laboratory, and the date of accumulation.

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (or equivalent designated area per local regulations).

    • The storage area should be in secondary containment, away from drains, heat sources, and incompatible materials.[10]

    • Keep the container closed at all times except when adding waste.[1]

    • Consult your institution's Environmental Health & Safety (EHS) department for specific time limits on waste accumulation.[12][13]

Experimental Protocol 2: Decontamination and Spill Control
  • Equipment Decontamination (e.g., Glassware):

    • Rinse the contaminated item three times with a suitable organic solvent (e.g., acetone or ethanol).

    • IMPORTANT: Collect all rinsate in your designated hazardous waste container for this compound.

    • After the solvent rinse, the equipment can be washed with soap and water.

  • Surface Decontamination:

    • Wipe the contaminated surface with an absorbent pad soaked in soap and water.

    • Follow with a wipe-down using 70% ethanol.[14]

    • All used pads and wipes must be disposed of as solid hazardous waste.

  • Spill Response:

    • Immediate Action: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

    • Control: If the spill is small and you are trained to handle it, ensure you are wearing full PPE.

    • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Collection: Using non-sparking tools, carefully sweep the absorbed material into your hazardous waste container.[10]

    • Final Decontamination: Decontaminate the spill area as described in step 2 (Surface Decontamination).

    • Report the spill to your EHS department.

Part 3: Final Disposal Pathway

The only environmentally responsible and compliant disposal method for this compound is through your institution's hazardous waste program.

  • Mechanism: The designated disposal vendor will use high-temperature incineration. This process is necessary to destroy the persistent organic structure and to manage the fluorine content. Advanced incinerators are equipped with alkaline scrubbers that neutralize the acidic gases (like HF) produced during combustion, preventing their release into the atmosphere.

  • Regulatory Compliance: This procedure aligns with guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) for managing hazardous laboratory waste.[12] Always adhere to your local, state, and national regulations.[2]

By adhering to this comprehensive protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the integrity of our shared environment.

References

  • Biological Risk Management and Containment - Chemical Decontamination of Liquid Biohazardous Waste. (2023). University of Auckland. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US EPA. [Link]

  • Proper disposal of chemicals. (2020). Sciencemadness Wiki. [Link]

  • Decontamination - Biosafety Manual. Stanford Environmental Health & Safety. [Link]

  • How to dispose of industrial solvents that contain F gas. (2014). GOV.UK. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. [Link]

  • Use of fluorinated ketones in fire extinguishing compositions.
  • Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • Disinfection & Decontamination. University of Kentucky Research Safety. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control. [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. (2024). ResearchGate. [Link]

  • Standard Operating Procedure for Field Equipment Cleaning. (2019). EPA. [Link]

  • Piperidine Safety Data Sheet. (2024). Penta Chemicals. [Link]

  • Safety Data Sheet: Piperidine. (2022). Carl ROTH. [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.